molecular formula C9H9NO3 B1371404 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 97389-25-8

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1371404
CAS No.: 97389-25-8
M. Wt: 179.17 g/mol
InChI Key: NIIQAHPHBGULNH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS Number: 97389-25-8) is a synthetic oxazolidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C9H9NO3 and a molecular weight of 179.175 g/mol, serves as a key chiral building block and scaffold for the enantioselective synthesis of more complex bioactive molecules . Its structure features an aromatic ring and a 2-oxazolidone ring, contributing to its properties as a hydrogen bond acceptor (count=3) and donor (count=1) . Research indicates that oxazolidinone derivatives have demonstrated potential as cholesterol absorption inhibitors , making them valuable candidates for the development of therapeutics for conditions like hypercholesterolemia and atherosclerosis . Furthermore, related structural analogues in the oxazolidinone family have been extensively studied for their antimicrobial properties , suggesting this core pharmacophore is a promising scaffold for investigating new anti-infective agents . This product is intended for research purposes as a chemical reference standard or an intermediate in organic synthesis. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. Estimated physical properties include a melting point of approximately 114.52 °C and a water solubility of around 5140.46 mg/L .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQAHPHBGULNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630974
Record name 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97389-25-8
Record name 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of its class to receive clinical approval.[1][2] This five-membered heterocyclic scaffold has demonstrated a remarkable range of biological activities, prompting extensive research into its derivatives.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of a specific analogue, This compound .

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, mirroring the process of discovery and verification in a research setting. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for establishing the compound's identity, purity, and structural integrity.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its basic molecular and physical properties. This compound combines the critical oxazolidinone core with a 4-hydroxyphenyl substituent, a common pharmacophore known for its ability to engage in hydrogen bonding with biological targets.

Caption: Molecular Structure of this compound.

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉NO₃[3][4]
Molecular Weight 179.17 g/mol PubChem
Monoisotopic Mass 179.05824 Da[4]
XLogP3 1.1[4]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Synthesis Pathway

While multiple synthetic routes to N-aryl oxazolidinones exist, a common and effective strategy involves the palladium-catalyzed N-arylation of 2-oxazolidinone.[5] This approach offers good yields and tolerates a variety of functional groups.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Oxazolidinone Process Palladium-Catalyzed N-Arylation R1->Process R2 4-Iodophenol (or Bromophenol) R2->Process C1 Palladium Catalyst (e.g., Pd₂(dba)₃) C1->Process C2 Phosphine Ligand (e.g., Xantphos) C2->Process C3 Base (e.g., Cs₂CO₃) C3->Process C4 Solvent (e.g., Dioxane) C4->Process Purification Workup & Column Chromatography Process->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-oxazolidinone (1.0 eq), 4-iodophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale: ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, we expect distinct signals for the aromatic protons of the hydroxyphenyl ring and the aliphatic protons of the oxazolidinone ring.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenolic OH~9.0 - 10.0Singlet (broad)1HAr-OH
Aromatic~7.3 - 7.5Doublet2HProtons ortho to N
Aromatic~6.8 - 7.0Doublet2HProtons ortho to OH
Oxazolidinone~4.4 - 4.6Triplet2HO-CH₂
Oxazolidinone~4.0 - 4.2Triplet2HN-CH₂
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl~155 - 158C =O
Aromatic~154 - 156C -OH
Aromatic~130 - 133C -N
Aromatic~120 - 123C H (ortho to N)
Aromatic~115 - 117C H (ortho to OH)
Oxazolidinone~60 - 63O-C H₂
Oxazolidinone~43 - 46N-C H₂

Note: Predicted shifts are based on typical values for similar structures and may vary depending on the solvent and instrument.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the phenolic -OH) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to assign all proton and carbon signals, confirming the connectivity and structural integrity of the molecule. The observation of a broad singlet for the phenolic proton that disappears upon addition of D₂O is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule.

Rationale: The technique measures the absorption of infrared radiation by specific molecular vibrations. The carbonyl (C=O) group of the oxazolidinone ring and the hydroxyl (O-H) group of the phenol moiety will produce strong, characteristic absorption bands.[8][9]

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3500Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carbamate) 1730 - 1760 Very Strong
C=C stretch (aromatic)1500 - 1600Medium-Strong
C-N stretch1250 - 1335Medium
C-O stretch1000 - 1320Strong
Experimental Protocol: IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of a very strong band around 1750 cm⁻¹ and the absence of an N-H stretch are critical for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Rationale: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, allowing for the precise determination of its mass. The monoisotopic mass of C₉H₉NO₃ is 179.05824 Da.[4] Collision-induced dissociation (CID) can then be used to fragment the molecule, providing further structural validation.[10]

IonPredicted m/zDescription
[M+H]⁺180.0655Protonated molecule
[M+Na]⁺202.0475Sodium adduct
[M-H]⁻178.0510Deprotonated molecule

Predicted m/z values are based on monoisotopic masses.[4]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For higher confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 180.0655) and subject it to CID to obtain a tandem mass spectrum (MS/MS), which can be analyzed to confirm structural fragments.

Crystallographic Analysis

When a high-quality single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous 3D structural determination.

Rationale: This technique maps the electron density within a crystal, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group.[11]

XRay_Workflow Start Purified Compound Crystal Single Crystal Growth (e.g., Slow Evaporation) Start->Crystal Mount Crystal Mounting Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Solve Structure Solution (Direct Methods/Patterson) Diffraction->Solve Refine Structure Refinement Solve->Refine Result Final 3D Structure (Bond lengths, angles, packing) Refine->Result

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide an irrefutable body of evidence to confirm the structure and purity of the synthesized compound, a critical prerequisite for its advancement in any research or drug development pipeline. For definitive stereochemical and packing information, single-crystal X-ray analysis remains the gold standard. This guide provides the foundational protocols and rationale necessary for any scientist undertaking the characterization of this important molecular scaffold.

References

  • PubChem. 3-(4-Hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

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  • de Almeida, L., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. Available from: [Link]

  • ResearchGate. (2016). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Available from: [Link]

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  • Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
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  • Scripta Scientifica Pharmaceutica. (2021). IR and UV-VIS spectroscopic analysis of a new compound. Available from: [Link]

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  • MDPI. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

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An In-depth Technical Guide to 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a core oxazolidinone ring system. This scaffold is of significant interest in medicinal chemistry, most notably as the basis for a class of synthetic antibacterial agents.[1] The oxazolidinone ring, particularly the 2-oxazolidinone isomer, is a privileged structure in drug discovery. The substitution at the nitrogen atom with a 4-hydroxyphenyl group presents opportunities for further functionalization and modulation of its biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its use in research and drug development.

Physicochemical and Spectral Properties

PropertyValueSource/Basis
Molecular Formula C₉H₉NO₃PubChem CID: 23145678[2]
Molecular Weight 179.18 g/mol PubChem CID: 23145678[2]
Predicted XlogP 1.1PubChemLite[3]
Appearance White to off-white solid (predicted)General property of similar compounds
Melting Point Not available (predicted to be a solid at room temperature)
Solubility Predicted to be soluble in various organic solvents.[4]
Spectral Characteristics

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the aromatic and oxazolidinone ring protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Oxazolidinone Protons: Two triplets in the aliphatic region, corresponding to the two methylene groups of the oxazolidinone ring. The protons on the carbon adjacent to the oxygen (C5) are expected to be further downfield (around δ 4.4-4.6 ppm) compared to the protons on the carbon adjacent to the nitrogen (C4) (around δ 3.9-4.1 ppm).

  • Phenolic Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region (δ 155-160 ppm) is characteristic of the carbamate carbonyl group in the oxazolidinone ring.

  • Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

  • Oxazolidinone Carbons: Two signals in the aliphatic region for the methylene carbons of the ring, with the carbon bonded to oxygen (C5) appearing at a higher chemical shift (around δ 60-70 ppm) than the carbon bonded to nitrogen (C4) (around δ 40-50 ppm).

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the cyclic carbamate of the oxazolidinone ring.

  • C-O Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • C-N Stretch: An absorption in the fingerprint region.

Mass Spectrometry (Predicted):

Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve cleavage of the oxazolidinone ring and the substituent bonds.[5][6]

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of the N-aryl oxazolidinone core. A common and effective strategy involves the reaction of 4-aminophenol with a suitable C2 synthon that can subsequently cyclize.

Conceptual Synthetic Pathway

Synthesis_Pathway reagent1 4-Aminophenol intermediate Intermediate (N-(4-hydroxyphenyl)-2-hydroxyethylcarbamate) reagent1->intermediate Reaction with reagent2 Ethylene Carbonate reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General synthetic approach to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of N-aryl-2-oxazolidinones from aromatic amines and ethylene carbonate.[2][7]

Reaction: 4-Aminophenol with Ethylene Carbonate

Materials:

  • 4-Aminophenol

  • Ethylene Carbonate

  • Cesium Carbonate (Cs₂CO₃) as a catalyst (optional, but can improve yield)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or solventless)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1 equivalent) and ethylene carbonate (1.1-1.5 equivalents). If using a catalyst, add a catalytic amount of cesium carbonate (e.g., 0.1 equivalents).

  • Heating: Heat the reaction mixture to a high temperature (typically 140-160 °C) with vigorous stirring. The reaction can be performed neat (solventless) or in a high-boiling point solvent like DMF.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethylene Carbonate: Serves as a safe and effective C2 synthon, providing the -CH₂CH₂O- unit and the carbonyl group for the oxazolidinone ring. It is a less hazardous alternative to using 2-chloroethanol followed by a phosgene equivalent.

  • High Temperature: The reaction requires significant thermal energy to promote the nucleophilic attack of the amine onto the carbonate and the subsequent intramolecular cyclization.

  • Catalyst: While the reaction can proceed without a catalyst, bases like cesium carbonate can facilitate the deprotonation of the amine and the intermediate carbamate, accelerating the reaction rate.

Potential Applications in Drug Development

The oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents.[1] The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis at a very early stage.[8]

Antimicrobial Potential

Given the well-established antibacterial activity of the oxazolidinone class of compounds, this compound is a promising candidate for investigation as an antimicrobial agent.[9][10] The 4-hydroxyphenyl substituent offers a site for further modification to potentially enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties.

Cytotoxic and Anticancer Research

Derivatives of oxazolidinone have also been explored for their potential as anticancer agents.[6][11] The cytotoxic effects of novel oxazolidinone derivatives are an active area of research. The presence of the phenolic hydroxyl group on this compound allows for the synthesis of a diverse library of derivatives for screening against various cancer cell lines.

Reactivity and Chemical Transformations

The this compound molecule possesses several reactive sites that can be targeted for chemical modification.

Reactivity cluster_phenol Phenolic Hydroxyl Group cluster_ring Oxazolidinone Ring main_compound This compound phenol_reactivity Etherification Esterification (O-alkylation, O-acylation) main_compound->phenol_reactivity ring_reactivity Hydrolysis (under strong acidic or basic conditions) main_compound->ring_reactivity

Caption: Key reactive sites of this compound.

  • Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for a variety of chemical transformations, including etherification (e.g., Williamson ether synthesis) and esterification. This allows for the introduction of diverse functional groups to explore structure-activity relationships.

  • Oxazolidinone Ring: The oxazolidinone ring is generally stable under neutral conditions. However, it can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening to form the corresponding amino alcohol.[12]

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the hydroxyl and oxazolidinone groups would need to be considered.

Conclusion

This compound is a molecule of significant interest due to its core oxazolidinone structure, a key pharmacophore in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from related structures. The synthetic routes are accessible, and the presence of a functionalizable phenolic hydroxyl group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this promising compound.

References

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  • MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Growth, spectroscopic behavior, single-crystal investigation, Hirshfeld surface analysis, DFT/TD-DFT computational studies and NLO evaluation. Retrieved from [Link]-thiazol-2%E2%80%B2(3%E2%80%B2H)-ylidene%5D-thiazolidin-4-one%3A-Khelloul-Toubal/1f1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b)

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and DFT calculations on [4-(sulfonylazide)phenyl]-1-azide. Retrieved from [Link]

Sources

Foreword: The Oxazolidinone Core and the Significance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist

The oxazolidinone ring system stands as a cornerstone in modern medicinal chemistry. First gaining prominence with the regulatory approval of Linezolid in 2000, this five-membered heterocycle became the progenitor of the first new class of antibiotics in decades.[1][2] The unique mechanism of action of oxazolidinones—inhibiting bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit—provides a critical tool against multidrug-resistant Gram-positive pathogens like MRSA and VRE.[1][3]

Beyond its antibacterial prowess, the oxazolidinone scaffold is a "privileged" structure, explored for a vast range of therapeutic applications, including antitubercular, anticancer, and neuroprotective agents.[2][4] This versatility stems from its rigid structure, which serves as an excellent scaffold for orienting substituents in three-dimensional space, and its synthetic tractability.

Within this important class of compounds, This compound (CAS: 97389-25-8) emerges not as an end-product therapeutic, but as a pivotal intermediate for drug discovery and development. Its structure combines the pharmacologically significant oxazolidinone core with a functionalized aromatic side chain—a 4-hydroxyphenyl group. This phenolic moiety provides a reactive handle for chemists to elaborate the molecule, building libraries of derivatives to probe structure-activity relationships (SAR). This guide provides an in-depth technical overview of its synthesis, characterization, and strategic application for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in its effective utilization. These characteristics influence its reactivity, solubility, and handling requirements. The key data are summarized below.

PropertyValueSource
CAS Number 97389-25-8[5]
Molecular Formula C₉H₉NO₃[6][7]
Molecular Weight 179.18 g/mol [5][7]
Monoisotopic Mass 179.05824 Da[6]
Melting Point 81 - 85 °C (for a related compound)
Appearance Expected to be a solid at room temperature[8]
Predicted XlogP 1.1[6]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of 3-aryl-2-oxazolidinones is well-established in the literature. While a specific publication detailing the synthesis of this exact molecule was not identified, a robust and logical protocol can be designed based on standard methodologies, such as the cyclization of a β-amino alcohol or palladium-catalyzed N-arylation.

2.1: Representative Synthesis Protocol: Cyclization of N-(4-hydroxyphenyl)ethanolamine

This approach is predicated on the formation of a carbamate from a suitable β-amino alcohol, followed by intramolecular cyclization. The choice of reagents is critical for achieving high yield and purity while protecting the sensitive phenolic hydroxyl group.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Aminophenol C N-(4-hydroxyphenyl)ethanolamine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromoethanol B->C E This compound (Final Product) C->E Base (e.g., Et3N) Solvent (e.g., THF) D Phosgene equivalent (e.g., Triphosgene, CDI) D->E F Crude Product E->F Workup G Purified Product F->G Recrystallization or Column Chromatography

Caption: A plausible two-step synthesis and purification workflow.

Detailed Step-by-Step Methodology:

  • Synthesis of N-(2-hydroxyethyl)-4-aminophenol (Precursor):

    • To a solution of 4-aminophenol (1 equiv.) in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (1.5 equiv.).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

    • Add 2-bromoethanol (1.1 equiv.) dropwise to the suspension. The rationale here is to favor N-alkylation over O-alkylation, which is kinetically favored under these conditions.

    • Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The crude precursor is then purified by column chromatography.

  • Cyclization to form this compound:

    • Dissolve the purified N-(2-hydroxyethyl)-4-aminophenol (1 equiv.) in an anhydrous solvent such as THF.

    • Add a non-nucleophilic base like triethylamine (2.2 equiv.) to the solution and cool to 0°C in an ice bath.

    • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equiv.), in THF. Using a phosgene equivalent is a critical safety choice to avoid handling highly toxic phosgene gas. The base neutralizes the HCl generated during the reaction, driving the cyclization forward.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude solid product is best purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a crystalline solid. Purity should be assessed by HPLC and NMR.

2.2: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following techniques are standard, and the expected spectral features are described.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive map of the proton environment. In a solvent like DMSO-d₆:

    • Phenolic Proton (-OH): A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will appear as one doublet, and the protons ortho to the oxazolidinone nitrogen will appear as another.

    • Oxazolidinone Ring Protons: Two triplets in the aliphatic region (approx. 3.5-4.5 ppm). The methylene group adjacent to the oxygen (-O-CH₂-) will likely be further downfield than the methylene group adjacent to the nitrogen (-N-CH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A distinct peak in the downfield region, typically around 155-160 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (115-155 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield of this group.

    • Oxazolidinone Ring Carbons: Two signals for the methylene carbons, typically between 45-70 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹ is characteristic of the cyclic carbamate (lactone) carbonyl.

    • C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 180.06 and the sodiated adduct [M+Na]⁺ at m/z 202.05.[6]

PART 3: Role in Drug Discovery & Development

While this compound is not itself an active pharmaceutical ingredient, it is a highly valuable scaffold for building potential drug candidates. Its utility is twofold: it provides the essential oxazolidinone core and a strategically placed functional group for diversification.

3.1: The Oxazolidinone Core: Mechanism of Action

The primary therapeutic value of the oxazolidinone class lies in its unique antibacterial mechanism. Oxazolidinones inhibit the initiation of protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[1][3] This prevents the formation of the initiation complex and, consequently, the synthesis of bacterial proteins.

Diagram: Oxazolidinone Mechanism of Action

cluster_ribosome Bacterial Ribosome (70S) cluster_sites Binding Sites ribo_50S 50S Subunit ribo_30S 30S Subunit mRNA mRNA P_site P Site A_site A Site tRNA fMet-tRNA (Initiator tRNA) tRNA->P_site Attempts to bind X Oxazolidinone Oxazolidinone Drug Oxazolidinone->ribo_50S Binds to 50S subunit at the A site X->P_site Binding Blocked

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the binding of the initiator fMet-tRNA to the P-site, thereby inhibiting the formation of the 70S initiation complex.

3.2: The 4-Hydroxyphenyl Group: A Gateway for Analogue Synthesis

The true value of this compound for a medicinal chemist is the phenolic hydroxyl group. This group is a versatile chemical handle that can be modified through various reactions to create a library of analogues for SAR studies.

Key Chemical Transformations:

  • Williamson Ether Synthesis: Reacting the phenol with an alkyl halide under basic conditions allows for the introduction of a wide variety of ether-linked side chains. These chains can be designed to interact with specific pockets in a biological target, improve pharmacokinetic properties (like solubility or metabolic stability), or modulate target affinity.

  • Esterification: Formation of esters via reaction with acyl chlorides or carboxylic acids can create prodrugs, which may improve oral bioavailability. The ester can be designed to be cleaved by esterases in the body, releasing the active parent compound.

  • Mannich Reactions: The phenol can be used in Mannich reactions to introduce aminomethyl groups, adding basic centers that can be crucial for target binding or solubility.

This strategy allows researchers to take the established oxazolidinone core and systematically explore how modifications at the phenyl ring impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this compound is not detailed in the provided search results, general precautions for similar powdered organic compounds should be applied.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

    • Inhalation: Move the person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a classic example of a strategic molecular building block in drug discovery. It marries a pharmacologically validated core, the oxazolidinone ring, with a functional handle, the hydroxyphenyl group, that invites chemical exploration. For research teams aiming to develop novel therapeutics, whether antibacterial or for other indications, this compound serves as an ideal starting point for the synthesis of diverse chemical libraries. A thorough understanding of its synthesis, characterization, and chemical potential is essential for leveraging its full value in the complex, iterative process of drug development.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021, July 14). NIH. Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET. (2021, March 10). Bisor Corporation. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • This compound | C9H9NO3 | CID 23145678. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to the Predicted Biological Activity of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the synthetic compound 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from structure-activity relationship (SAR) studies of the broader oxazolidinone class of compounds to forecast its potential pharmacological profile. The primary focus is on its inferred antibacterial properties, drawing parallels with established oxazolidinone antibiotics. Additionally, other potential biological activities, such as enzyme inhibition and central nervous system effects, are explored based on the known activities of structurally related heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar molecules.

Introduction to this compound

The compound this compound belongs to the oxazolidinone class of heterocyclic compounds. The oxazolidinone ring system is a critical pharmacophore in medicinal chemistry, most notably recognized for its role in a novel class of antibiotics. The structure of the title compound features an oxazolidin-2-one core, with a 4-hydroxyphenyl group attached to the nitrogen atom at the 3-position.

The oxazolidinones are a significant class of synthetic antibacterial agents with a unique mechanism of action, making them effective against multi-drug resistant Gram-positive bacteria.[1] The first member of this class to be approved for clinical use was linezolid, which has become a crucial therapeutic option for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The biological activity of oxazolidinones is highly dependent on the substituents at the N-3 and C-5 positions of the oxazolidinone ring.

Predicted Antibacterial Activity

Based on extensive SAR studies of the oxazolidinone class, this compound is predicted to possess antibacterial activity, primarily against Gram-positive bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] This mechanism is distinct from other classes of protein synthesis inhibitors, which typically act at later stages of elongation. The proposed mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3] This binding event prevents the formation of the initiation complex, a crucial step involving the binding of fMet-tRNA to the ribosome.[3] By blocking this initial step, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Forms part of 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Forms part of mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Oxazolidinone 3-(4-hydroxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to Peptidyl Transferase Center MES_Workflow Start Start: Group of Mice Compound_Admin Administer Compound (i.p.) or Vehicle (Control) Start->Compound_Admin Time_Interval Wait for Absorption (e.g., 30-60 min) Compound_Admin->Time_Interval MES_Induction Induce Seizure via Maximal Electroshock Time_Interval->MES_Induction Observation Observe for Tonic Hind Limb Extension MES_Induction->Observation Data_Analysis Calculate % Protection and ED50 Observation->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, the following table presents hypothetical MIC values for this compound against common Gram-positive bacteria to illustrate how such data would be presented.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)
This compoundTBDTBD
Linezolid (Reference)1-41-4

TBD: To Be Determined

Conclusion and Future Directions

This compound is a molecule of interest due to its oxazolidinone core, a well-established antibacterial pharmacophore. Based on extensive structure-activity relationship data for this class, it is reasonable to predict that this compound will exhibit activity against Gram-positive bacteria by inhibiting protein synthesis. Furthermore, the broader biological activities of related heterocyclic compounds suggest potential for other pharmacological effects, including enzyme inhibition and anticonvulsant activity.

This technical guide serves as a starting point for the systematic investigation of this compound. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm its predicted biological activities and to further explore its therapeutic potential.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Available at: [Link]

  • New oxazolidinone derivatives as antibacterial agents with improved activity. Taylor & Francis Online. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. J-Stage. Available at: [Link]

  • Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-(4-Benzamidino)-Oxazolidinones–Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. Available at: [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Semantic Scholar. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. National Institutes of Health. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. Available at: [Link]

  • synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one and the Broader Oxazolidinone Class

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazolidinones represent a significant class of synthetic antimicrobial agents, distinguished by their unique mechanism of action that circumvents common resistance pathways. While the specific biological activities of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one are not extensively documented in publicly available literature, its core structure is emblematic of the oxazolidinone pharmacophore. This guide will, therefore, provide a comprehensive overview of the well-established mechanism of action for the oxazolidinone class, using this compound as a representative scaffold. We will delve into the molecular interactions, key experimental validations, and the broader therapeutic implications for this important group of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these molecules exert their therapeutic effects.

The Core Mechanism: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] Unlike many other classes of antibiotics that target the elongation phase of translation, oxazolidinones act at the very earliest stage—the initiation of protein synthesis.[2][3] This distinction is a key factor in their effectiveness against multidrug-resistant Gram-positive bacteria, as there is no cross-resistance with other protein synthesis inhibitors.[1]

The molecular target of oxazolidinones is the bacterial ribosome, specifically the 50S ribosomal subunit.[4][5] They bind to a specific site on the 23S ribosomal RNA (rRNA) of the 50S subunit, near the peptidyl transferase center (PTC). This binding pocket is located at the interface of the A (aminoacyl) and P (peptidyl) sites. By occupying this critical location, oxazolidinones prevent the formation of the initiation complex, which is a prerequisite for the commencement of protein synthesis.[2][3] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule sterically hinders the proper positioning of the fMet-tRNA in the P-site, thereby stalling the entire translation process before it can even begin.

cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Mechanism of Oxazolidinone Action 30S_subunit 30S Ribosomal Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 30S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_Formation Protein_Synthesis Protein Synthesis Elongation Initiation_Complex_Formation->Protein_Synthesis Oxazolidinone This compound (Oxazolidinone) Binding Binds to 23S rRNA at A-site/P-site interface Oxazolidinone->Binding 50S_subunit 50S Ribosomal Subunit 50S_subunit->Binding Inhibition Inhibition of Initiation Complex Formation Binding->Inhibition Inhibition->Initiation_Complex_Formation Blocks

Figure 1: Simplified signaling pathway of oxazolidinone's mechanism of action.

Experimental Validation of the Mechanism of Action

The elucidation of the oxazolidinone mechanism of action is a testament to a variety of rigorous experimental techniques. These methods, when used in concert, provide a self-validating system that confirms the molecular target and the functional consequences of drug binding.

In Vitro Translation Inhibition Assays

The foundational evidence for the inhibitory effect of oxazolidinones on protein synthesis comes from in vitro translation assays. These experiments typically utilize a cell-free system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template).

Step-by-Step Methodology:

  • Preparation of Cell-Free Extract: A bacterial cell lysate, typically from E. coli or S. aureus, is prepared to provide the translational machinery.

  • Incubation: The cell-free extract is incubated with an mRNA template (e.g., MS2 phage RNA) and radiolabeled amino acids (e.g., [³H]-leucine or [³⁵S]-methionine) in the presence and absence of the oxazolidinone compound.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acids into polypeptides, usually by precipitation with trichloroacetic acid (TCA) followed by scintillation counting.

  • Data Analysis: The concentration of the oxazolidinone that inhibits protein synthesis by 50% (IC₅₀) is determined.

Causality and Insights: These assays directly demonstrate that oxazolidinones interfere with the overall process of protein synthesis. By comparing the IC₅₀ values of different derivatives, researchers can establish structure-activity relationships (SAR).

Ribosome Binding Assays

To pinpoint the molecular target, ribosome binding assays are employed. These experiments determine whether the drug directly interacts with the ribosome and can identify which ribosomal subunit is involved.

Step-by-Step Methodology:

  • Preparation of Ribosomal Subunits: 70S ribosomes are isolated from bacteria and then dissociated into their 30S and 50S subunits by centrifugation through a sucrose gradient with low Mg²⁺ concentration.

  • Binding Reaction: Radiolabeled oxazolidinone is incubated with either intact 70S ribosomes or the isolated 30S and 50S subunits.

  • Separation of Bound and Unbound Drug: The ribosome-drug complexes are separated from the unbound drug using methods like nitrocellulose filter binding or ultracentrifugation.

  • Quantification: The amount of radioactivity associated with the ribosomes or their subunits is measured to determine the extent of binding.

Causality and Insights: These experiments have consistently shown that oxazolidinones selectively bind to the 50S ribosomal subunit, thereby identifying it as the direct molecular target.[4]

Toeprinting (Primer Extension Inhibition) Assay

The toeprinting assay provides a high-resolution method to map the precise location of the ribosome on an mRNA molecule. This technique is invaluable for determining at which specific step of translation a drug exerts its inhibitory effect.

Step-by-Step Methodology:

  • Formation of the Translation Complex: A specific mRNA template, a DNA primer complementary to a downstream region of the mRNA, ribosomes, and initiation factors are combined to form a translation initiation complex.

  • Primer Extension: Reverse transcriptase is added to the mixture. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer.

  • Inhibition of Reverse Transcriptase: When the reverse transcriptase encounters the stalled ribosome, it is blocked, leading to the premature termination of cDNA synthesis.

  • Analysis of cDNA Products: The resulting cDNA fragments are separated by size using gel electrophoresis. The length of the "toeprint" fragment indicates the precise position of the leading edge of the ribosome on the mRNA.

  • Drug Effect: The assay is performed in the presence and absence of the oxazolidinone. An accumulation of a specific toeprint in the presence of the drug indicates that it stalls the ribosome at that particular codon.

Causality and Insights: Toeprinting assays have demonstrated that oxazolidinones stall the ribosome at the initiation codon, preventing the transition to the elongation phase. This provides strong evidence for their role as inhibitors of translation initiation.

cluster_0 Experimental Workflow: Toeprinting Assay Start Start: - mRNA Template - DNA Primer - Ribosomes - Initiation Factors Complex_Formation Formation of Initiation Complex Start->Complex_Formation RT_Addition Addition of Reverse Transcriptase Complex_Formation->RT_Addition cDNA_Synthesis cDNA Synthesis RT_Addition->cDNA_Synthesis Stalling Ribosome Stalls at Initiation Codon (in presence of Oxazolidinone) cDNA_Synthesis->Stalling Oxazolidinone Present Analysis Gel Electrophoresis & Analysis cDNA_Synthesis->Analysis No Drug RT_Block Reverse Transcriptase is Blocked Stalling->RT_Block Toeprint Generation of 'Toeprint' Fragment RT_Block->Toeprint Toeprint->Analysis Result Result: Ribosome position mapped Analysis->Result

Figure 2: A simplified workflow of the toeprinting assay to determine the site of ribosome stalling.

Quantitative Data for Representative Oxazolidinones

ParameterValueOrganism/SystemReference
IC₅₀ (In vitro translation) 1.8 - 2.5 µME. coli cell-free extract[6]
MIC (Minimum Inhibitory Concentration)
Staphylococcus aureus (MRSA)0.5 - 4.0 µg/mLClinical isolates[7]
Enterococcus faecium (VRE)1.0 - 4.0 µg/mLClinical isolates[7]
Streptococcus pneumoniae (penicillin-resistant)0.5 - 2.0 µg/mLClinical isolates[7]
Binding Affinity (Kd) ~20 µME. coli 50S ribosomal subunit[8]

Synthesis of 3-Aryl-2-Oxazolidinones: The Chemical Foundation

The synthesis of the 3-aryl-2-oxazolidinone scaffold, of which this compound is a member, is a critical aspect of the development of this class of compounds. A common and effective method involves the cyclization of an N-aryl carbamate with an epoxide.

Step-by-Step Methodology:

  • Formation of the N-Aryl Carbamate: The starting aniline (e.g., 4-aminophenol) is reacted with a chloroformate (e.g., benzyl chloroformate) to form the corresponding N-aryl carbamate.

  • Deprotonation: The carbamate is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to deprotonate the nitrogen atom, forming a lithium amide intermediate.

  • Reaction with an Epoxide: A suitable epoxide, such as (R)-glycidyl butyrate, is added to the reaction mixture. The lithium amide attacks the less hindered carbon of the epoxide ring, leading to ring-opening.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the alkoxide attacking the carbonyl carbon of the carbamate, to form the 2-oxazolidinone ring and release the protecting group.

  • Purification: The final 3-aryl-2-oxazolidinone product is purified using standard techniques such as column chromatography.

cluster_0 Synthesis of 3-Aryl-2-Oxazolidinones Aniline Aryl Amine (e.g., 4-Aminophenol) Carbamate_Formation Reaction with Chloroformate Aniline->Carbamate_Formation N_Aryl_Carbamate N-Aryl Carbamate Carbamate_Formation->N_Aryl_Carbamate Deprotonation Deprotonation (n-BuLi) N_Aryl_Carbamate->Deprotonation Lithium_Amide Lithium Amide Intermediate Deprotonation->Lithium_Amide Epoxide_Addition Reaction with Epoxide Lithium_Amide->Epoxide_Addition Ring_Opening Epoxide Ring-Opening Epoxide_Addition->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Product 3-Aryl-2-Oxazolidinone Cyclization->Product

Sources

An In-depth Technical Guide to the Discovery and History of N-aryl Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria stands as a critical threat to global health, necessitating the urgent discovery and development of novel antibiotics. Among the arsenal of antimicrobial agents, the synthetic N-aryl oxazolidinones have emerged as a vital class, particularly for combating infections caused by resilient Gram-positive pathogens. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their serendipitous beginnings to their current status as indispensable therapeutics.

From Unintended Discovery to a New Class of Antibacterials

The journey of N-aryl oxazolidinones began unexpectedly in the late 1980s within the agrochemical research division of E.I. DuPont de Nemours & Company.[1][2] Scientists initially synthesized these compounds, including the notable examples DuP-105 and DuP-721, while investigating potential agricultural fungicides.[2][3] Although they did not progress as commercial agrochemicals, this early work laid the crucial foundation for their later rediscovery as potent antibacterial agents.[1]

Faced with the escalating crisis of antibiotic resistance from Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), researchers at Pharmacia and Upjohn (now part of Pfizer) revisited the oxazolidinone scaffold in the 1990s.[1][4] This renewed focus led to a dedicated research program that identified the significant antibacterial potential of this chemical class.[4]

A Unique Mechanism of Action: Inhibiting Protein Synthesis at its Inception

A key factor that propelled the development of oxazolidinones was their novel mechanism of action, distinct from all existing antibiotic classes.[5] These synthetic agents inhibit bacterial protein synthesis at a very early stage, a crucial process for bacterial viability.[5][6]

N-aryl oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit, a component of the bacterial ribosome.[7][8][9] This binding event specifically interferes with the formation of the 70S initiation complex, which is the first step in protein synthesis.[4][5] By preventing the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome, they effectively halt the production of essential bacterial proteins.[5][8] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[5][7]

G cluster_0 Bacterial Protein Synthesis Initiation Ribosome 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit fMet-tRNA fMet-tRNA 50S_Subunit->fMet-tRNA Binds 50S_Subunit->Inhibition Prevents formation of mRNA mRNA 30S_Subunit->mRNA Binds Initiation_Complex Functional 70S Initiation Complex mRNA->Initiation_Complex fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds to N-Aryl_Oxazolidinone N-Aryl Oxazolidinone N-Aryl_Oxazolidinone->50S_Subunit Binds to 23S rRNA

Figure 1: The mechanism of N-aryl oxazolidinones, which involves binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex, thereby inhibiting bacterial protein synthesis.

The Path to Clinical Use: Linezolid and Tedizolid

Intensive medicinal chemistry efforts and structure-activity relationship (SAR) studies were pivotal in optimizing the antibacterial activity and safety profiles of oxazolidinones.[4][10] These studies revealed several key structural features essential for their efficacy:

  • The Oxazolidinone Core (Ring A): The central heterocyclic ring is the foundational scaffold.[11][12]

  • The N-Aryl Substituent (Ring B): An aryl group attached to the nitrogen of the oxazolidinone ring is crucial for activity.[11][12]

  • The C5 Side Chain: The substituent at the C5 position, particularly the (S)-configuration of the acetamidomethyl group, is critical for potent antibacterial action.[12][13]

This research culminated in the development of linezolid (Zyvox®).[4] Discovered in the mid-1990s and approved by the US Food and Drug Administration (FDA) in 2000, linezolid was the first member of this new class of antibiotics to be introduced into clinical practice.[6][14] It demonstrated high efficacy against a range of Gram-positive pathogens, including MRSA and VRE.[6][15]

Further research led to the development of second-generation oxazolidinones with improved properties. Tedizolid phosphate (Sivextro®), a prodrug that is converted to the active form tedizolid, was approved by the FDA in 2014.[6][16] Tedizolid exhibits four- to eightfold greater potency than linezolid against staphylococci, enterococci, and streptococci and has a longer half-life, allowing for once-daily dosing.[16][17]

AntibioticFDA Approval YearKey Characteristics
Linezolid 2000First-in-class N-aryl oxazolidinone.[6]
Tedizolid 2014Second-generation with enhanced potency and once-daily dosing.[6][16]

Synthetic Methodologies: Constructing the Core Scaffold

The development of efficient and scalable synthetic routes to N-aryl oxazolidinones has been a significant focus of chemical research. A variety of methods have been established to construct the chiral oxazolidinone ring and introduce the necessary substituents.

Illustrative Synthetic Protocol: A Convergent Approach

One common and versatile strategy involves the coupling of an aryl carbamate with a suitable three-carbon synthon, as developed by researchers at Pharmacia.[18] This method allows for the rapid preparation of diverse oxazolidinone analogues.

Step-by-Step Methodology:

  • Preparation of the Aryl Carbamate: The appropriately substituted aniline is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., pyridine) to yield the corresponding N-aryl carbamate.

  • Synthesis of the C5 Side Chain Synthon: A chiral starting material, such as (R)-glycidyl butyrate, is used to establish the correct stereochemistry at the C5 position.

  • Coupling and Cyclization: The N-aryl carbamate is deprotonated with a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C). The resulting anion then reacts with the chiral epoxide synthon. This is followed by an intramolecular cyclization upon warming to afford the N-aryl-5(S)-hydroxymethyl-2-oxazolidinone.

  • Functional Group Manipulation: The hydroxyl group at the C5-methyl position is then converted to the desired functional group, such as the acetamide found in linezolid, through standard chemical transformations (e.g., conversion to an azide, reduction to an amine, and subsequent acylation).

G cluster_synthesis General Synthetic Workflow Aniline Substituted Aniline Carbamate N-Aryl Carbamate Aniline->Carbamate Chloroformate Alkyl Chloroformate Chloroformate->Carbamate Coupling Coupling & Cyclization Carbamate->Coupling Epoxide Chiral Epoxide ((R)-glycidyl butyrate) Epoxide->Coupling Oxazolidinone_Intermediate N-Aryl-5(S)-hydroxymethyl -2-oxazolidinone Coupling->Oxazolidinone_Intermediate Functionalization C5 Side Chain Functionalization Oxazolidinone_Intermediate->Functionalization Final_Product Final N-Aryl Oxazolidinone (e.g., Linezolid) Functionalization->Final_Product

Figure 2: A representative synthetic pathway for N-aryl oxazolidinones, highlighting the key steps from starting materials to the final product.

The Future Landscape: Addressing Challenges and Expanding Horizons

While N-aryl oxazolidinones have been highly successful, the emergence of resistance, although still relatively rare, is a continuing concern.[14][19] The primary mechanism of resistance involves mutations in the 23S rRNA genes, which reduces the binding affinity of the drug.[19]

Current and future research in this field is focused on several key areas:

  • Overcoming Resistance: Designing novel oxazolidinones that can effectively bind to mutated ribosomes.[19]

  • Enhancing Safety Profiles: Developing analogues with reduced potential for side effects, such as myelosuppression, which can be a concern with long-term therapy.[11][19][20]

  • Broadening the Spectrum: Modifying the oxazolidinone scaffold to improve its activity against Gram-negative bacteria, which has been a long-standing challenge due to the outer membrane permeability barrier.[21]

The continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of antibiotics to combat the ever-evolving threat of bacterial resistance.

References

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Sources

Spectroscopic Characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This document details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and offers an in-depth analysis and interpretation of the expected spectra. The presented data is synthesized from established spectroscopic principles and data from analogous structures, providing a robust reference for laboratory practice.

Introduction

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] The incorporation of a 4-hydroxyphenyl group at the N3 position introduces functionalities that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its potential for hydrogen bonding and metabolic transformations. Accurate and reliable analytical methods are therefore essential for the characterization of this compound.

Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for the structural elucidation of organic molecules. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns. This guide will serve as a practical resource for researchers, enabling them to confidently identify and characterize this important chemical entity.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a central 1,3-oxazolidin-2-one ring system, with a p-hydroxyphenyl substituent attached to the nitrogen atom.

molecular_structure N1 N C2 C N1->C2 C_aryl_1 C N1->C_aryl_1 O3 O C2->O3 O_carbonyl =O C2->O_carbonyl C4 CH₂ O3->C4 C5 CH₂ C4->C5 C5->N1 C_aryl_2 CH C_aryl_1->C_aryl_2 C_aryl_3 CH C_aryl_2->C_aryl_3 C_aryl_4 C C_aryl_3->C_aryl_4 C_aryl_5 CH C_aryl_4->C_aryl_5 O_hydroxyl O-H C_aryl_4->O_hydroxyl C_aryl_6 CH C_aryl_5->C_aryl_6 C_aryl_6->C_aryl_1

Figure 1: 2D structure of this compound.

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for this compound. The choice of instrumentation and specific parameters may be adapted based on available equipment and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization. The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its exchangeable proton signal from residual water, which can be useful for identifying the hydroxyl proton.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[2][3] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[4]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL DMSO-d₆ h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr phasing Phase Correction h1_nmr->phasing c13_nmr->phasing baseline Baseline Correction phasing->baseline referencing Referencing to Solvent Peak baseline->referencing integration Integration (¹H) referencing->integration

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups. For this compound, key functional groups include the phenolic O-H, aromatic C-H, the carbonyl (C=O) of the oxazolidinone ring, and C-O and C-N bonds. The Attenuated Total Reflectance (ATR) technique is a convenient and widely used method for solid samples, requiring minimal sample preparation.

Protocol:

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that is useful for structural elucidation.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum under EI conditions.

    • Typical parameters: ionization energy of 70 eV, a suitable mass range (e.g., m/z 40-500), and a scan speed that provides good ion statistics.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound and a detailed interpretation of the key features.

¹H NMR Spectrum (Predicted)

Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm (internal standard) or residual DMSO at 2.50 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50br s1HAr-OH
~7.40d, J ≈ 8.8 Hz2HAr-H (ortho to N)
~6.80d, J ≈ 8.8 Hz2HAr-H (ortho to OH)
~4.30t, J ≈ 8.0 Hz2HO-CH₂ -CH₂-N
~3.90t, J ≈ 8.0 Hz2HO-CH₂-CH₂ -N

Interpretation:

  • Phenolic -OH: The proton of the hydroxyl group is expected to appear as a broad singlet at around 9.50 ppm. Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O.[5]

  • Aromatic Protons: The p-disubstituted aromatic ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing oxazolidinone nitrogen (deshielded) are predicted to resonate downfield at approximately 7.40 ppm. The protons ortho to the electron-donating hydroxyl group (shielded) are expected upfield at around 6.80 ppm.[6]

  • Oxazolidinone Ring Protons: The two methylene groups of the oxazolidinone ring are diastereotopic. The protons on the carbon adjacent to the oxygen (C5) are expected to be more deshielded and appear as a triplet at approximately 4.30 ppm. The protons on the carbon adjacent to the nitrogen (C4) will also appear as a triplet at around 3.90 ppm. The coupling between these two methylene groups results in the triplet multiplicity.

¹³C NMR Spectrum (Predicted)

Solvent: DMSO-d₆ Reference: Residual DMSO at 39.52 ppm.

Chemical Shift (δ, ppm)Assignment
~157.0C =O (Oxazolidinone)
~155.0Ar-C -OH
~132.0Ar-C -N
~128.0Ar-C H (ortho to N)
~116.0Ar-C H (ortho to OH)
~62.0O-C H₂-CH₂-N
~45.0O-CH₂-C H₂-N

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to be the most downfield signal, appearing around 157.0 ppm.[7]

  • Aromatic Carbons: The aromatic region will show four distinct signals for the p-disubstituted ring. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded, appearing around 155.0 ppm. The carbon attached to the nitrogen (C-N) is predicted at approximately 132.0 ppm. The two sets of equivalent aromatic CH carbons will appear at around 128.0 ppm and 116.0 ppm.[8]

  • Oxazolidinone Ring Carbons: The carbon atom adjacent to the oxygen (C5) is expected to resonate at a higher chemical shift (around 62.0 ppm) compared to the carbon adjacent to the nitrogen (C4), which is predicted to be around 45.0 ppm, due to the higher electronegativity of oxygen.[7]

IR Spectrum (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch
~1750Strong, SharpC=O stretch (cyclic carbamate)
1610, 1510Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
~1180StrongC-N stretch

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the oxazolidinone ring will appear between 2980 and 2850 cm⁻¹.

  • Carbonyl Stretch: A very strong and sharp absorption band around 1750 cm⁻¹ is a key diagnostic peak for the carbonyl group of the five-membered cyclic carbamate (oxazolidinone).[9]

  • Aromatic C=C Stretches: Absorptions of medium to strong intensity around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O and C-N Stretches: Strong bands corresponding to the phenolic C-O stretch and the C-N stretch of the oxazolidinone ring are expected in the fingerprint region, around 1250 cm⁻¹ and 1180 cm⁻¹, respectively.

Mass Spectrum (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityProposed Fragment
179High[M]⁺• (Molecular Ion)
120Moderate[M - C₂H₃O₂]⁺•
93High[HOC₆H₄NH]⁺•
65Moderate[C₅H₅]⁺

Interpretation:

The molecular ion peak ([M]⁺•) is expected at m/z 179, corresponding to the molecular weight of this compound (C₉H₉NO₃).

The fragmentation pattern is likely to be influenced by both the oxazolidinone ring and the hydroxyphenyl moiety.

  • m/z 120: Loss of a C₂H₃O₂ fragment (59 Da) from the oxazolidinone ring is a plausible fragmentation pathway.

  • m/z 93: Cleavage of the N-C(aryl) bond can lead to the formation of a radical cation of p-aminophenol at m/z 93.

  • m/z 65: Further fragmentation of the hydroxyphenyl portion, similar to the fragmentation of phenol, could lead to the formation of the cyclopentadienyl cation at m/z 65.

ms_fragmentation M [M]⁺• m/z 179 frag1 [M - C₂H₃O₂]⁺• m/z 120 M->frag1 - C₂H₃O₂ frag2 [HOC₆H₄NH]⁺• m/z 93 M->frag2 N-C(aryl) cleavage frag3 [C₅H₅]⁺ m/z 65 frag2->frag3 fragmentation

Figure 3: Proposed mass spectral fragmentation pathway.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols and utilizing the provided interpretation of the predicted NMR, IR, and MS data, researchers can confidently identify and assess the purity of this compound. The synthesized data, based on established principles and analogous structures, serves as a valuable reference for those engaged in the synthesis and application of novel oxazolidinone derivatives.

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed Central. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The oxazolidinones represent a critical class of synthetic antibiotics, distinguished by their unique mechanism of action targeting an early stage of bacterial protein synthesis.[1][2] This mode of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, allows them to be effective against a wide range of multidrug-resistant Gram-positive bacteria.[3][4] 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is a member of this promising class. Although specific data for this particular analogue is not extensively documented in publicly available literature, the foundational principles of antibacterial susceptibility testing for oxazolidinones can be readily applied.

This comprehensive guide provides detailed protocols for the in vitro evaluation of the antibacterial activity of this compound. It is designed to equip researchers with the necessary methodologies to generate robust and reproducible data, crucial for the advancement of novel antimicrobial agents. The protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, publishable data.[5][6]

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reliable results in biological assays. For this compound, the following should be considered:

  • Solubility: Oxazolidinones can exhibit poor water solubility.[7] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[8] The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1% v/v) to avoid any inhibitory effects on bacterial growth or interference with the assay.

  • Stability: The stability of the compound in solution and under assay conditions should be evaluated. Some oxazolidinone derivatives can be susceptible to hydrolysis.[9] It is advisable to prepare fresh stock solutions and dilutions for each experiment.

  • Purity: The purity of the compound should be confirmed using analytical techniques such as HPLC and NMR spectroscopy to ensure that the observed activity is attributable to the target molecule.[10]

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a novel compound.[5][6]

Principle

A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of this compound. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution D Prepare Serial Dilutions A->D B Culture Bacteria C Prepare Inoculum (0.5 McFarland) B->C E Inoculate Microplate C->E D->E F Incubate E->F G Read MIC F->G H Record Results G->H

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution

1. Preparation of Materials:

  • Test Compound: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Strains: Use well-characterized, quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and clinical isolates of interest.[1][4]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[12]

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Compound Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

4. Inoculation and Incubation:

  • Add 50 µL of the appropriate compound dilution to each well of a 96-well microtiter plate.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.[11]

  • The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experiment.[16][17]

Parameter Recommendation Rationale
Inoculum Density 5 x 10⁵ CFU/mLEnsures reproducibility and comparability of results.
Growth Medium Cation-adjusted Mueller-Hinton BrothStandardized medium with minimal interference with most antibiotics.
Incubation 35 ± 2°C for 16-20 hoursOptimal conditions for the growth of most clinically relevant bacteria.
Quality Control ATCC reference strainsVerifies the accuracy and precision of the assay.[1][4]

Part 2: Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It is a simpler and more rapid method compared to broth microdilution.[18][19]

Principle

A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with the test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Experimental Workflow for Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Disks E Apply Disks A->E B Culture Bacteria C Prepare Inoculum (0.5 McFarland) B->C D Inoculate Agar Plate C->D D->E F Incubate E->F G Measure Zone of Inhibition F->G H Interpret Results G->H

Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.

Detailed Protocol for Disk Diffusion

1. Preparation of Materials:

  • Test Compound Disks: Sterile filter paper disks (6 mm diameter) are impregnated with a specific amount of this compound. The optimal concentration needs to be determined empirically.

  • Bacterial Strains: As per the broth microdilution protocol.

  • Growth Media: Mueller-Hinton Agar (MHA) with a depth of 4 mm.[19]

  • Equipment: Sterile swabs, forceps, ruler or calipers, incubator.

2. Inoculum Preparation:

  • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).[13]

3. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Disks and Incubation:

  • Using sterile forceps, place the impregnated disks on the inoculated agar surface.[20] Ensure the disks are firmly in contact with the agar.

  • Space the disks sufficiently to prevent overlapping of the inhibition zones (at least 24 mm apart).[18]

  • Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.[15]

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[19]

  • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of correlation with MIC values, which is beyond the scope of this initial screening protocol. However, the zone diameter provides a qualitative measure of antibacterial activity.

Part 3: Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[21][22]

Principle

A standardized bacterial suspension is exposed to different concentrations of this compound (typically based on its MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU/mL).

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Solutions D Incubate Bacteria with Compound A->D B Culture Bacteria C Prepare Inoculum B->C C->D E Sample at Time Points D->E F Serial Dilution & Plating E->F G Incubate Plates F->G H Count Colonies (CFU) G->H I Plot Log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetic assay.

Detailed Protocol for Time-Kill Assay

1. Preparation of Materials:

  • Test Compound: Prepare solutions of this compound in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Bacterial Strains and Media: As per the broth microdilution protocol.

  • Equipment: Shaking incubator, sterile tubes, serial dilution supplies, agar plates for colony counting.

2. Assay Procedure:

  • Prepare a standardized bacterial inoculum and dilute it in pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Add the appropriate volume of the compound solutions to the bacterial suspension to achieve the desired final concentrations. Include a growth control without the compound.

  • Incubate the tubes in a shaking incubator at 35 ± 2°C.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or broth.

  • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

3. Data Analysis:

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[22] Bacteriostatic activity is characterized by the inhibition of growth without a significant reduction in the initial CFU/mL.

Mechanism of Action: A Foundational Perspective

Oxazolidinones, as a class, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This interaction prevents the formation of the functional 70S initiation complex, a crucial early step in protein translation.[4][16] The specific binding site is located at the peptidyl transferase center (PTC) on the 23S rRNA.[16]

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome cluster_initiation Translation Initiation R_50S 50S Subunit Initiation_Complex 70S Initiation Complex R_50S->Initiation_Complex R_50S->Initiation_Complex Inhibits formation R_30S 30S Subunit R_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone 3-(4-hydroxyphenyl)- 1,3-oxazolidin-2-one Oxazolidinone->R_50S Binds to 23S rRNA in P-site

Caption: Proposed mechanism of action for oxazolidinone antibiotics.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro antibacterial evaluation of this compound. Adherence to these standardized methodologies, including the consistent use of quality control strains and appropriate data interpretation, is essential for generating reliable and comparable results. This foundational data is a critical first step in the comprehensive assessment of any novel antimicrobial agent and its potential for further development in the fight against bacterial infections.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Research Starters: Oxazolidinone antibiotics. (n.d.). EBSCO. Retrieved from [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. [Link]

  • Kim, J. H., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 35(3), 331–337. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of clinical microbiology, 17(3), 450–457. [Link]

  • Purdue University. (n.d.). Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). [Link]

  • Patel, F. V., et al. (2016). Quality Control of Antimicrobial Susceptibility Testing. GCS Medical College. [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. PMC. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243–5246. [Link]

  • Scribd. (n.d.). Time Kill Assay. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. EUCAST. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Mohapatra, A. (2025, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]

  • Slabisz, N., et al. (2024). MIC breakpoints for selected antibiotics according to EUCAST, CLSI and... ResearchGate. [Link]

  • Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. [Link]

  • Coglan, M. (2017, September 19). A Quick Introduction to Graphviz. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 26(14), 4293. [Link]

  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Wan, Q., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(9), 3843–3853. [Link]

  • International Journal of Medical Toxicology and Legal Medicine. (n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

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Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. The method is suitable for purity assessment and quantification in bulk drug substance or during process development. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry and resolution. UV detection is employed for quantification. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.

Introduction and Scientific Rationale

This compound is a member of the oxazolidinone class of compounds. Oxazolidinones are a significant scaffold in medicinal chemistry, with some derivatives exhibiting potent antibiotic activity, such as Linezolid.[1][2] The analysis of these compounds and their intermediates is critical for ensuring the quality, safety, and efficacy of potential drug candidates.

The developed method leverages the principles of reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis. The analyte, being moderately polar due to the hydroxyl and oxazolidinone moieties, interacts with the nonpolar C18 stationary phase. Elution is controlled by a polar mobile phase. A key aspect of this method is the use of a buffered mobile phase. The phenolic hydroxyl group on the molecule is weakly acidic; controlling the mobile phase pH well below the pKa of this group suppresses its ionization. This is crucial for achieving a single, sharp, and reproducible chromatographic peak, as the neutral form of the analyte will interact more consistently with the stationary phase.

This document provides a comprehensive, step-by-step protocol, including system suitability criteria to ensure the validity of the results, making it a self-validating and trustworthy analytical procedure.

Experimental Protocol

Materials and Reagents
Item Description/Specification
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Chromatography Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters Symmetry)
Analytical Balance 4- or 5-place, calibrated
Reference Standard This compound (Purity ≥ 98%)
Acetonitrile (ACN) HPLC Grade
Methanol (MeOH) HPLC Grade
Potassium Dihydrogen Phosphate ACS Grade or higher
Orthophosphoric Acid ACS Grade or higher
Water HPLC Grade or Milli-Q
Volumetric Glassware Class A
Syringe Filters 0.45 µm, PTFE or Nylon
Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile 65:35 v/v, pH 3.0)

    • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Mobile Phase Mixture: Combine 650 mL of the prepared phosphate buffer with 350 mL of acetonitrile.

    • Degassing: Degas the final mobile phase mixture for 15 minutes using sonication or vacuum filtration. This step is critical to prevent pump cavitation and baseline noise.

  • Diluent

    • Prepare a mixture of Water:Acetonitrile (50:50 v/v). This composition is chosen to ensure the solubility of the analyte while being compatible with the mobile phase.

  • Standard Stock Solution (approx. 500 µg/mL)

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL)

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (approx. 50 µg/mL)

    • Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 50 mL volumetric flask.

    • Prepare the sample solution following the same procedure as the Standard Stock Solution (steps 2 & 3).

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 10 minutes

System Suitability and Method Validation

To ensure the analytical system is performing adequately, system suitability tests must be conducted before any sample analysis. This protocol is designed to meet the standards outlined by major regulatory bodies such as the ICH.

System Suitability Criteria

Inject the Working Standard Solution (50 µg/mL) five times. The results must meet the criteria below.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the instrument and injection system.
Typical Method Validation Parameters

A full method validation should be performed to demonstrate suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated over a range of concentrations (e.g., 10-75 µg/mL), with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at multiple levels, with recovery typically between 98.0% and 102.0%.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with %RSD values typically ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

Analytical Workflow and Data Processing

The overall analytical process is visualized in the workflow diagram below. This logical flow ensures that each step, from preparation to final reporting, is conducted in a systematic and reproducible manner.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting prep_solutions Prepare Mobile Phase, Diluent, Standards & Samples instrument_setup Set Up HPLC System (Install Column, Purge Pump) prep_solutions->instrument_setup equilibrate Equilibrate System (Run mobile phase for 30 min) instrument_setup->equilibrate sst Perform System Suitability Test (5x Standard Injections) equilibrate->sst sst_check SST Criteria Met? sst->sst_check sst_check->equilibrate No (Troubleshoot) inject_samples Inject Blank, Standards, and Samples sst_check->inject_samples Yes process_data Integrate Chromatograms & Calculate Results inject_samples->process_data generate_report Generate Final Report (Assay, Purity, SST Data) process_data->generate_report

Caption: HPLC analytical workflow from preparation to reporting.

After data acquisition, the peak corresponding to this compound is integrated. The concentration in the sample is calculated by comparing the peak area of the sample to the peak area of the working standard of a known concentration.

Expected Results and Troubleshooting

Under the specified conditions, this compound is expected to elute with a retention time of approximately 5-7 minutes. The peak should be symmetrical and well-resolved from any solvent front or impurity peaks.

Problem Potential Cause Solution
Peak Tailing Mobile phase pH too high; column degradation; analyte interaction with active silanols.Ensure mobile phase pH is ≤ 3.0; use a new or end-capped C18 column.
Shifting Retention Time Inconsistent mobile phase composition; column temperature fluctuation; pump malfunction.Prepare mobile phase carefully; ensure column oven is stable; check pump for leaks and pressure fluctuations.
Broad Peaks Column contamination or void; large injection volume; extra-column volume.Flush or replace the column; reduce injection volume; check tubing and connections.
No Peak Detected Incorrect wavelength; no sample injected; detector lamp issue.Verify detector wavelength and lamp status; check autosampler for injection errors.

Conclusion

The RP-HPLC method described herein is a reliable and robust procedure for the quantitative analysis of this compound. The use of a buffered mobile phase and a standard C18 column makes the method accessible and easily transferable between laboratories. By adhering to the detailed protocol and system suitability criteria, users can generate high-quality, reproducible data for quality control, stability testing, and research purposes.

References

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]

  • Deo, K., & Ravisankar, P. (2018). RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs - LINEZOLID. International Journal of Science and Research (IJSR), 7(9), 1254-1260. Available at: [Link]

  • Campanero, M. Á., Garcia-Quetglas, E., & Sadaba, B. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 373-377. Available at: [Link]

  • Antonucci, I., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Available at: [Link]

  • Patel, K. N., et al. (2015). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1316-1327. Available at: [Link]

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Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobials and the Role of MIC

The rise of multidrug-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global public health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antibacterial activity. Oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being a prominent member, that are effective against these resistant strains. Their unique mechanism of action, inhibition of protein synthesis at the initiation phase, makes them valuable assets in the clinician's armamentarium.

This application note focuses on a novel oxazolidinone analog, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one . To ascertain the therapeutic potential of this compound, a foundational in vitro parameter must be meticulously determined: the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a fundamental metric for assessing a compound's potency and a critical dataset for guiding further preclinical and clinical development.[3]

This document provides a detailed, experience-driven guide to determining the MIC of this compound against a panel of clinically relevant Gram-positive bacteria. We will delve into the rationale behind methodological choices, provide step-by-step protocols, and offer insights into data interpretation, all grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4]

Principle of the Method: Broth Microdilution

For determining the MIC of a novel soluble compound like this compound, the broth microdilution method is the gold standard and is recommended by both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5] This quantitative technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6] The primary advantages of this method are its reproducibility, cost-effectiveness for testing multiple isolates, and its capacity for high-throughput screening and automation.[5]

The causality behind this choice lies in its ability to provide a precise numerical MIC value (e.g., in µg/mL), which is more informative than qualitative methods like disk diffusion.[5] This quantitative data is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for establishing a baseline for monitoring the emergence of resistance.

Experimental Workflow Overview

The process of determining the MIC of this compound can be systematically broken down into several key stages, each with its own set of critical considerations to ensure data integrity and reproducibility.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution DMSO Stock Media_Prep Media Preparation (Cation-Adjusted Mueller-Hinton Broth) Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) Media_Prep->Inoculum_Prep Media_Prep->Serial_Dilution Inoculation Inoculation of Wells with Standardized Bacteria Inoculum_Prep->Inoculation ~5 x 10^5 CFU/mL final concentration Serial_Dilution->Inoculation Inoculate diluted compound Incubation Incubation (35°C, 16-20 hours) Inoculation->Incubation Read_Results Visual Inspection & MIC Determination Incubation->Read_Results QC_Check Quality Control Verification Read_Results->QC_Check Compare to known ranges

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocols

PART 1: Preparation of Reagents and Bacterial Inoculum

A. Test Compound Stock Solution

The solubility of the test compound is a critical initial parameter. Oxazolidinones are often soluble in dimethyl sulfoxide (DMSO).

  • Initial Solubilization: Accurately weigh 12.8 mg of this compound and dissolve it in 1.0 mL of 100% DMSO to create a stock concentration of 12,800 µg/mL. Vortex thoroughly to ensure complete dissolution.

  • Intermediate Dilution: Perform a 1:10 dilution of the DMSO stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock of 1,280 µg/mL. This step is crucial to minimize the final concentration of DMSO in the assay wells, as high concentrations of DMSO can have an inhibitory effect on bacterial growth. The final DMSO concentration should not exceed 1-2%.[7]

B. Media Preparation

The choice of growth medium can significantly influence MIC results.[8] For non-fastidious Gram-positive bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended medium.[2] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can affect the activity of certain antimicrobial agents.

  • Prepare CAMHB according to the manufacturer's instructions.

  • Sterilize by autoclaving.

  • Allow the broth to cool to room temperature before use.

C. Bacterial Inoculum Preparation and Standardization

The density of the bacterial inoculum is a critical variable that must be tightly controlled.[8] A standardized inoculum ensures the reproducibility of the MIC results.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a densitometer (absorbance at 625 nm should be 0.08 to 0.13).[2] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

PART 2: Broth Microdilution Assay

This protocol is designed for a final volume of 100 µL per well in a 96-well microtiter plate.

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in the designated rows of a sterile 96-well plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Compound Addition: Add 100 µL of the 1,280 µg/mL working stock solution of this compound to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times. Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. This will create a range of concentrations, typically from 640 µg/mL down to 1.25 µg/mL before the addition of the inoculum.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to deliver ~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12 (sterility control). This will bring the final volume in each well to 100 µL and will halve the compound concentrations, resulting in a final test range of 320 µg/mL to 0.625 µg/mL.

  • Final Controls:

    • Growth Control (Well 11): Contains 50 µL of CAMHB and 50 µL of the bacterial inoculum.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C in ambient air for 16-20 hours.[9] For Streptococcus pneumoniae, incubation should be in an atmosphere of 5% CO₂.[10]

Data Interpretation and Quality Control

A. Reading the MIC

After incubation, the MIC is determined by visual inspection of the microtiter plate.

  • Place the plate on a dark, non-reflective surface.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[5] This is observed as the first well that appears clear, with no turbidity or "button" of bacterial growth at the bottom.

  • Control Verification:

    • The sterility control (well 12) must be clear, indicating no contamination.

    • The growth control (well 11) must show distinct turbidity, confirming the viability of the inoculum and adequate growth conditions.

    • If either of these controls fails, the test is invalid and must be repeated.

B. Quality Control (QC) Strains

To ensure the validity and accuracy of the testing procedure, it is mandatory to include well-characterized quality control strains with known MIC ranges for a reference antibiotic (e.g., linezolid or vancomycin).[7][11] The CLSI provides acceptable QC ranges for these strains.

QC Strain Organism Rationale for Inclusion
Staphylococcus aureusATCC® 29213™A common Gram-positive pathogen and a standard QC strain for susceptibility testing.[12][13]
Enterococcus faecalisATCC® 29212™Represents the enterococci, which are intrinsically resistant to some antibiotics.[7][14]
Streptococcus pneumoniaeATCC® 49619™A fastidious Gram-positive pathogen requiring specific growth conditions.[10][12]

The MIC of the reference antibiotic against these QC strains must fall within the published acceptable ranges for the assay to be considered valid.[15]

C. Data Presentation

The results should be summarized in a clear and concise table.

Bacterial Strain This compound MIC (µg/mL) Reference Antibiotic MIC (µg/mL) QC Pass/Fail
S. aureus ATCC® 29213™
E. faecalis ATCC® 29212™
S. pneumoniae ATCC® 49619™
Clinical Isolate 1 (e.g., MRSA)N/A
Clinical Isolate 2 (e.g., VRE)N/A

Troubleshooting and Expert Insights

  • "Skipped" Wells: Occasionally, growth may be observed in a well with a higher antibiotic concentration while a well with a lower concentration remains clear. This is often due to technical errors such as contamination or inaccurate pipetting and necessitates a repeat of the assay.

  • Trailing Endpoints: Some drug-organism combinations may exhibit "trailing," where a small button of growth or a faint haze is visible over a range of dilutions. For bacteriostatic agents, the MIC is typically read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[16]

  • Compound Precipitation: If the test compound precipitates in the broth at higher concentrations, the MIC cannot be accurately determined beyond the point of precipitation. This should be noted in the results.

  • Inoculum Effect: Be aware that a higher than standard inoculum density can lead to falsely elevated MIC values, particularly for β-lactamase-producing organisms.[8] Adherence to the 0.5 McFarland standard is paramount.

Conclusion

The broth microdilution method, when performed with meticulous attention to detail and adherence to established standards, provides a reliable and quantitative measure of the in vitro activity of novel compounds like this compound. The data generated from this assay is a cornerstone of the antimicrobial drug discovery process, informing lead optimization, and providing the foundational evidence required to advance a compound through the development pipeline. By following the protocols and insights outlined in this guide, researchers can generate high-quality, reproducible MIC data that will be critical in the fight against antimicrobial resistance.

References

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  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution | MI. Retrieved from [Link]

  • Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Traczewski, M. M., et al. (n.d.). Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]

  • Poster presented at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC). (2009). Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design EV0763. Retrieved from [Link]

  • Kavitha, T., et al. (2019). Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gram. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Liofilchem. (n.d.). MIC Test Strip Technical Sheet Enterococci. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2000). Assessment of Susceptibility Testing Practices for Streptococcus pneumoniae --- United States, February 2000. MMWR. Retrieved from [Link]

  • aurosan. (n.d.). Enterococcus faecalis ATCC 29212. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • EUCAST. (2023, March 14). Updated QC-tables. Retrieved from [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48,.... Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Public Health England. (n.d.). Procedure for antimicrobial susceptibility testing of Staphylococcus species by disc diffusion. Retrieved from [Link]

  • UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023. Retrieved from [Link]

  • Khan, D. D., et al. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. Retrieved from [Link]

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Microbiologics. (n.d.). 0366K Enterococcus faecalis derived from ATCC® 29212™ KWIK-STIK*. Retrieved from [Link]

  • Liofilchem. (n.d.). MIC Test Strip Technical Sheet Streptococcus pneumoniae. Retrieved from [Link]

  • BacDive. (n.d.). Enterococcus faecalis (DSM 2570, ATCC 29212, WDCM 00087). Retrieved from [Link]

  • UCLA Health. (2025). Antimicrobial Susceptibility Summary 2025. Retrieved from [Link]

  • The Antimicrobial Resistance Channel. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Retrieved from [Link]

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  • Hsueh, P. R., et al. (n.d.). Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods. NIH. Retrieved from [Link]

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  • Sicari, A., et al. (n.d.). Polyphenols, Antioxidant, Antibacterial, and Biofilm Inhibitory Activities of Peel and Pulp of Citrus medica L., Citrus bergamia, and Citrus medica cv. Salò Cultivated in Southern Italy. MDPI. Retrieved from [Link]

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The Versatile Chiral Auxiliary: A Guide to the Synthesis and Application of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Tool for Asymmetric Synthesis

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters.[1] Among these, oxazolidinone-based auxiliaries, famously pioneered by David A. Evans, have established themselves as exceptionally robust and versatile tools for a multitude of stereoselective transformations, including aldol additions and alkylations.[2][3] This guide focuses on a specialized yet highly promising chiral auxiliary, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one . While specific literature on this N-aryl substituted auxiliary is not as extensive as its more common C4/C5-substituted counterparts, its unique structural feature—the N-(4-hydroxyphenyl) moiety—opens up intriguing possibilities for both solution-phase and solid-phase organic synthesis.

The presence of the phenolic hydroxyl group provides a functional handle for immobilization onto a solid support, facilitating streamlined purification and the potential for library synthesis.[4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols, mechanistic insights, and application strategies for leveraging this compound in asymmetric synthesis. The protocols presented herein are based on well-established methodologies for analogous N-aryl and Evans-type oxazolidinones, adapted for this specific auxiliary.

I. Synthesis of the Chiral Auxiliary: this compound

The preparation of N-aryl oxazolidinones can be achieved through several synthetic routes. A common and effective method involves the coupling of an aryl halide with an oxazolidinone or the cyclization of an appropriate N-aryl amino alcohol derivative.[6] The following protocol outlines a plausible and efficient synthesis starting from 2-aminoethanol and 4-bromophenol.

Protocol 1: Synthesis of this compound

This two-step procedure involves an initial copper-catalyzed N-arylation of 2-oxazolidinone with a protected 4-halophenol, followed by deprotection of the phenolic hydroxyl group.

Step A: N-Arylation

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-oxazolidinone (1.0 eq), 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(4-(tert-butyldimethylsilyloxy)phenyl)-1,3-oxazolidin-2-one.

Step B: Deprotection

  • Dissolution: Dissolve the silyl-protected intermediate from Step A in anhydrous tetrahydrofuran (THF).

  • Deprotection Reagent: Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

II. Acylation of the Auxiliary: Preparing for Asymmetric Transformations

The first step in utilizing the chiral auxiliary is its acylation to form the corresponding N-acyl imide. This activates the α-protons for deprotonation and subsequent stereoselective reactions.

Protocol 2: N-Acylation of this compound

Note: The phenolic hydroxyl group should be protected (e.g., as a TBDMS ether as synthesized above) prior to acylation to prevent undesired side reactions.

  • Reaction Setup: To a solution of the protected this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise.

  • Deprotonation: Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the lithium salt solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the N-acyl imide by flash column chromatography on silica gel.

III. Application in Asymmetric Aldol Reactions

The N-acyl imides derived from oxazolidinone auxiliaries are excellent substrates for highly diastereoselective aldol reactions. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model for a chair-like six-membered transition state, where the substituent on the auxiliary directs the facial selectivity of the enolate addition to the aldehyde.

Mechanism of Stereocontrol in Aldol Reactions

The formation of a (Z)-enolate, typically achieved using a Lewis acid like dibutylboron triflate and a hindered base, is crucial for high diastereoselectivity. The subsequent reaction with an aldehyde proceeds through a closed, chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. The bulky group on the chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition N_Acyl_Imide N-Acyl Imide Z_Enolate (Z)-Boron Enolate N_Acyl_Imide->Z_Enolate Deprotonation & Chelation Base_Lewis_Acid Bu₂BOTf, i-Pr₂NEt Base_Lewis_Acid->N_Acyl_Imide Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde R'CHO Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct

Caption: Workflow for an Asymmetric Aldol Reaction.

Protocol 3: Asymmetric Aldol Reaction
  • Initial Setup: To a solution of the N-acyl imide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) dropwise.

  • Enolate Formation: Add diisopropylethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude aldol adduct by flash column chromatography.

Auxiliary Substituent (R)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
IsopropylBenzaldehyde>98:285
BenzylIsobutyraldehyde>98:290
PhenylPropionaldehyde97:388
Table 1: Representative data for asymmetric aldol reactions using various Evans-type auxiliaries. Data is illustrative and based on common literature values for analogous systems.

IV. Application in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from these auxiliaries provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the chelated enolate structure, where the auxiliary's substituent blocks one face from the incoming electrophile.

Protocol 4: Asymmetric Alkylation
  • Enolate Formation: Dissolve the N-acyl imide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or allyl iodide) (1.2 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, concentrate, and purify the product by flash column chromatography.

ElectrophileDiastereomeric RatioYield (%)
Benzyl Bromide>95:585-95
Allyl Iodide>98:290-98
Methyl Iodide>95:580-90
Table 2: Expected performance in asymmetric alkylation based on standard Evans auxiliaries.

V. Cleavage of the Chiral Auxiliary

A critical step is the non-destructive removal of the auxiliary to reveal the chiral product and allow for the auxiliary's recovery and reuse. The choice of cleavage method determines the functional group obtained.

Cleavage_Methods cluster_products Cleavage Products Acyl_Auxiliary N-Acyl Oxazolidinone Product Carboxylic_Acid Carboxylic Acid Acyl_Auxiliary->Carboxylic_Acid LiOH, H₂O₂ Alcohol Primary Alcohol Acyl_Auxiliary->Alcohol LiBH₄ or LiAlH₄ Ester Ester Acyl_Auxiliary->Ester RONa/ROH

Caption: Common Cleavage Pathways for N-Acyl Oxazolidinones.

Protocol 5: Cleavage Protocols

A. To Obtain the Carboxylic Acid (Hydrolytic Cleavage)

  • Dissolve the N-acyl imide product in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with HCl and extract with ethyl acetate to isolate the carboxylic acid. The auxiliary can be recovered from the aqueous layer.

B. To Obtain the Primary Alcohol (Reductive Cleavage)

  • Dissolve the N-acyl imide in anhydrous THF at 0 °C.

  • Add lithium borohydride (2.0 eq) portion-wise.

  • Stir at 0 °C for 2-4 hours.

  • Carefully quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry, and purify by chromatography to separate the chiral alcohol from the recovered auxiliary.

VI. Special Application: Solid-Phase Asymmetric Synthesis

The N-(4-hydroxyphenyl) substituent is particularly advantageous for solid-phase organic synthesis (SPOS). The phenolic hydroxyl group serves as a handle to immobilize the auxiliary onto a resin, such as Merrifield resin.[4] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound product.

Solid_Phase_Synthesis Auxiliary 3-(4-hydroxyphenyl)- 1,3-oxazolidin-2-one Immobilized_Aux Resin-Bound Auxiliary Auxiliary->Immobilized_Aux Immobilization Resin Merrifield Resin Resin->Immobilized_Aux Acylation N-Acylation Immobilized_Aux->Acylation Asymmetric_Rxn Asymmetric Reaction (Aldol/Alkylation) Acylation->Asymmetric_Rxn Resin_Product Resin-Bound Product Asymmetric_Rxn->Resin_Product Cleavage Cleavage Resin_Product->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recycled_Resin Recycled Resin-Bound Auxiliary Cleavage->Recycled_Resin

Caption: Workflow for Solid-Phase Asymmetric Synthesis.

Protocol 6: Immobilization and Use on Solid Support
  • Immobilization: Swell Merrifield resin in DMF. Add the this compound (1.5 eq) and a non-nucleophilic base such as cesium carbonate (2.0 eq). Heat the mixture to 60-70 °C and stir for 24 hours. After cooling, filter the resin, wash extensively with DMF, DCM, and methanol, and dry under vacuum.

  • On-Resin Reactions: The acylation, aldol, or alkylation reactions can be performed on the resin-bound auxiliary using protocols analogous to those described for the solution phase. After each step, the resin is simply filtered and washed to remove excess reagents.

  • Cleavage from Resin: After the final asymmetric transformation, the product is cleaved from the resin-bound auxiliary. The choice of cleavage reagent will also cleave the auxiliary from the product. For instance, using LiBH₄ will cleave the product as a chiral alcohol and release the resin-bound auxiliary for potential reuse.

Conclusion

This compound represents a valuable, albeit underutilized, chiral auxiliary. Its N-aryl substitution pattern provides a unique electronic and steric environment for stereocontrol, while the phenolic hydroxyl group offers a versatile handle for immobilization, making it highly suitable for modern synthetic methodologies like solid-phase synthesis. By applying the well-established principles and protocols of Evans-type auxiliaries, researchers can effectively employ this reagent to achieve high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, expanding the toolkit for the efficient construction of complex chiral molecules.

References

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Application Notes and Protocols: In Vitro Evaluation of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action that inhibits bacterial protein synthesis at a very early stage.[1][2][3] This class of drugs is particularly valuable for its efficacy against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6][7] The core structure of these antibiotics is the 2-oxazolidone nucleus.[2] The first clinically approved oxazolidinone, linezolid, set a precedent for the development of new analogues with potentially improved efficacy and safety profiles.[2][3][5]

This document provides a detailed guide for the in vitro evaluation of a novel oxazolidinone derivative, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess its antibacterial potential. We will detail standardized methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of the compound. Adherence to these protocols, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and reliable data.[8][9][10]

Mechanism of Action: The Oxazolidinone Advantage

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, specifically to the 23S rRNA at the peptidyl transferase center (PTC).[2][3][4] This action interferes with the formation of the initiation complex, a critical step in protein synthesis, by preventing the proper positioning of the initiator fMet-tRNA.[1][2] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making oxazolidinones a vital tool against resistant bacterial strains.[1][4]

Experimental Design & Workflow

A systematic approach is essential for the comprehensive evaluation of a new antibacterial agent. The workflow for assessing this compound involves a tiered screening process, beginning with the determination of its minimum inhibitory concentration and progressing to more detailed characterization of its bactericidal or bacteriostatic properties.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal Activity Assessment cluster_2 Phase 3: Dynamic Activity Profile cluster_3 Phase 4: Data Analysis & Interpretation Prep Preparation of Bacterial Inoculum & Compound Dilutions MIC Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Prep->MIC CLSI M07 Guideline MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Sub-culturing from MIC plate TimeKill Time-Kill Kinetic Assay MIC->TimeKill Informs concentration selection Analysis Data Analysis & Interpretation MBC->Analysis TimeKill->Analysis

Caption: Experimental workflow for in vitro antibacterial evaluation.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer

  • Multichannel pipettes (5-50 µL, 50-300 µL)

  • Single-channel pipettes (various volumes)

  • Vortex mixer

  • Microplate reader (optional, for automated reading)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile culture tubes and flasks

  • Sterile pipette tips and reservoirs

  • Timer

Media and Reagents
  • Test Compound: this compound, stock solution prepared in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

  • Bacterial Strains:

    • Gram-positive panel (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

    • Gram-negative panel (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Reagents:

    • Sterile 0.85% Saline (NaCl)

    • 0.5 McFarland turbidity standard

    • DMSO (or other appropriate solvent for the test compound)

    • Control antibiotics (e.g., Linezolid, Vancomycin, Ciprofloxacin)

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method described here follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Step 1: Preparation of the Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 2: Preparation of the Microdilution Plate
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of the test compound at four times the desired highest final concentration.

  • Add 100 µL of this working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • This results in a plate with a gradient of compound concentrations.

Step 3: Inoculation and Incubation
  • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well from 1 to 11.

  • Well 11 serves as the growth control (inoculum, no compound).

  • Well 12 serves as the sterility control (broth only, no inoculum).

  • The final volume in each test well is 100 µL.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 4: Reading and Interpreting the MIC
  • Visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] It is determined by sub-culturing from the clear wells of the MIC plate.

Step 1: Sub-culturing from the MIC Plate
  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells onto a fresh TSA or blood agar plate.

  • Streak the aliquot over a quadrant of the plate to ensure the growth of individual colonies.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

Step 2: Reading and Interpreting the MBC
  • Count the number of colonies (CFU) on each quadrant of the agar plates.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[13][14]

  • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][15]

Parameter Definition Endpoint
MIC Lowest concentration inhibiting visible growth.First clear well in the microdilution series.
MBC Lowest concentration killing ≥99.9% of the initial inoculum.Lowest concentration with ≤0.1% survival on subculture plates.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of the antibacterial agent by measuring the rate of bacterial killing over time.[16][17]

Step 1: Assay Setup
  • Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare test tubes or flasks containing the bacterial suspension and the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Include a growth control tube containing only the bacterial suspension without any compound.

Step 2: Sampling and Plating
  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[18][19]

  • Perform ten-fold serial dilutions of the aliquot in sterile saline or a suitable neutralizing broth.

  • Plate 100 µL from appropriate dilutions onto TSA plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

Step 3: Data Analysis
  • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL against time (in hours) for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[16][17][20] Bacteriostatic activity is generally indicated by a <3-log₁₀ reduction.

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Quantification & Analysis A Standardize Inoculum (~5x10^5 CFU/mL) C Incubate Cultures at 35°C A->C B Prepare Compound Concentrations (0.5x, 1x, 2x, 4x MIC) B->C D Sample at T=0, 2, 4, 6, 8, 24h C->D E Serial Dilution & Plating D->E F Incubate Plates & Count CFU E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetic Assay.

Data Interpretation and Troubleshooting

Observation Potential Cause Recommended Action
No growth in the growth control well (MIC/MBC).Inoculum viability issue; Inactive media.Use a fresh, verified bacterial culture. Check media quality and preparation date.
Growth in the sterility control well (MIC/MBC).Contamination of broth or plate.Repeat the assay with fresh, sterile materials. Review aseptic technique.
MBC value is significantly higher than 4x MIC.Compound is likely bacteriostatic, not bactericidal.This is a valid result. Report the compound's bacteriostatic nature.
Inconsistent colony counts in time-kill assay.Inaccurate pipetting; Incomplete mixing; Clumping of bacteria.Ensure proper vortexing before each sampling. Use calibrated pipettes.
Precipitate formation at high compound concentrations.Poor solubility of the test compound.Note the concentration at which precipitation occurs. Consider using a different solvent or a co-solvent if appropriate for the assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can generate the foundational data necessary to assess its potential as a novel antibacterial agent. Accurate and consistent execution of these standardized methods is paramount for the reliable evaluation of its activity spectrum and potency, paving the way for further preclinical development.

References

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  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. [Link]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. [Link]

  • Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Kirby, J. E., & Moskowitz, S. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Kłys, A., & Dzierżanowska-Fangrat, K. (2004). Oxazolidinones--a new class of broad-spectrum chemotherapeutics. Polish Journal of Microbiology, 53(4), 215–223. [Link]

  • RxList. (2021). Oxazolidinones. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Med Vids. (2024, August 29). Oxazolidinones | Linezolid | Tedizolid | Mechanism | Spectrum | Adverse Effects [Video]. YouTube. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5). [Link]

  • ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect... [Image]. [Link]

  • Osei-Adjei, G., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2018, 8537836. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Oxazolidinone Antibiotics from 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Antibiotic Resistance and the Oxazolidinone Opportunity

The escalating crisis of multidrug-resistant (MDR) Gram-positive bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the urgent development of new classes of antibiotics. Oxazolidinones represent a critical family of synthetic antibacterial agents, distinguished by their unique mechanism of action that circumvents existing resistance pathways.[1][2][3] They function by inhibiting bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[4][5][6] This mode of action is distinct from other protein synthesis inhibitors, which often leads to a lack of cross-resistance.[4]

Linezolid, the first clinically approved oxazolidinone, validated this class as a powerful tool against severe Gram-positive infections.[1][5] However, the emergence of linezolid-resistant strains underscores the need for a continued pipeline of novel oxazolidinone candidates. Structure-activity relationship (SAR) studies have revealed that the core oxazolidinone scaffold can be strategically modified at several key positions to enhance potency, broaden the spectrum of activity, and overcome resistance.[7][8][9]

This guide provides a detailed strategic framework and practical protocols for the development of novel oxazolidinone antibiotics, utilizing the readily accessible starting material, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. We will explore a rational design approach, detailing synthetic transformations, and outlining a comprehensive cascade of in vitro assays for the evaluation of new chemical entities (NCEs).

The Strategic Core: Leveraging this compound

The choice of this compound as a starting scaffold is strategic. The N-phenyl group is a common feature in many potent oxazolidinones, and the para-hydroxyl group offers a versatile chemical handle for introducing a wide array of substituents. This allows for the exploration of the "C-ring" and "D-ring" regions, which are known to significantly influence antibacterial potency and pharmacokinetic properties.[7][10] Furthermore, the oxazolidinone ring itself provides a platform for modifications at the C-5 position, another critical determinant of activity.[8][11][12][13]

Our developmental workflow is conceptualized as a multi-stage process, beginning with scaffold modification and culminating in biological evaluation.

Oxazolidinone_Development_Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation A Starting Material: This compound B Scaffold Elaboration: Introduction of C/D-Rings via O-alkylation A->B Versatile handle C C-5 Side Chain Installation B->C Core diversification D Final Analog Synthesis C->D SAR exploration E Primary Screening: MIC against Gram+ strains D->E Library of NCEs F Secondary Screening: Spectrum, MIC against resistant strains E->F Identify potent hits G Safety Profiling: Cytotoxicity Assays F->G Assess spectrum & resistance profile H Lead Candidate G->H Select for low toxicity

Caption: High-level workflow for the development of novel oxazolidinones.

Part 1: Synthetic Strategies and Protocols

The synthetic approach is bifurcated into two primary arms: modification of the N-phenyl ring and installation of a functionally diverse C-5 side chain.

Elaboration of the N-Phenyl Ring: Introducing C/D-Ring Systems

The phenolic hydroxyl group is an excellent nucleophile for introducing a variety of substituents through reactions like Williamson ether synthesis. This allows for the attachment of diverse aryl or heteroaryl moieties that can act as C and D rings, which are known to enhance binding to the ribosomal target through π-stacking interactions.[10]

Protocol 1: General Procedure for O-Alkylation of this compound

  • Reagents and Materials:

    • This compound

    • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere.

    • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and a base like K₂CO₃ is necessary to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. An inert atmosphere prevents potential side reactions.

Installation of the C-5 Side Chain

The C-5 position of the oxazolidinone ring is crucial for antibacterial activity. The classic acetamidomethyl group of linezolid can be replaced with other functionalities like hydroxymethyl, 1,2,3-triazole, or reverse amides to improve potency and overcome resistance.[7][11][12] A common strategy involves the synthesis of a C-5 hydroxymethyl intermediate, which can then be further functionalized. While our starting material already possesses the N-aryl group, a general and highly adaptable synthesis for the core scaffold is presented below, which can be modified to incorporate our elaborated N-phenyl moieties.

Protocol 2: Synthesis of (R)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one Intermediate

This protocol is adapted from established literature procedures for the synthesis of oxazolidinones.[14][15]

  • Reagents and Materials:

    • N-aryl carbamate (derived from the product of Protocol 1)

    • (R)-Glycidyl butyrate or (R)-epichlorohydrin

    • Lithium hydroxide (LiOH) or a similar base

    • N,N-Dimethylformamide (DMF)

    • Inert atmosphere

  • Procedure:

    • Prepare the N-aryl carbamate from the corresponding aniline derivative (the product from Protocol 1) and ethyl chloroformate.

    • Dissolve the N-aryl carbamate (1.0 eq) in DMF under an inert atmosphere.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature.

    • Add (R)-epichlorohydrin (1.2 eq) dropwise and continue stirring at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction as described in Protocol 1.

    • Purify the resulting (R)-5-(hydroxymethyl)-3-aryloxazolidin-2-one by column chromatography.

Causality: This reaction proceeds via the nucleophilic attack of the deprotonated carbamate nitrogen on the epoxide of (R)-epichlorohydrin, followed by intramolecular cyclization to form the oxazolidinone ring. The use of an enantiopure starting material like (R)-epichlorohydrin ensures the desired stereochemistry at the C-5 position, which is critical for biological activity.[5]

Protocol 3: Conversion of the C-5 Hydroxymethyl Group to an Azidomethyl Group

The C-5 hydroxymethyl group is a versatile intermediate that can be converted to an azidomethyl group, which can then be used in "click" chemistry to introduce a wide variety of side chains.

  • Reagents and Materials:

    • (R)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one

    • Diphenylphosphoryl azide (DPPA) or Methanesulfonyl chloride (MsCl) followed by Sodium Azide (NaN₃)

    • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure (via Mesylation and Azide Displacement):

    • Dissolve the (R)-5-(hydroxymethyl)-3-aryloxazolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C.

    • Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

    • Once the mesylate formation is complete, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the organic layer, and concentrate to obtain the crude mesylate.

    • Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq).

    • Heat the reaction to 60-70 °C and monitor by TLC.

    • After completion, perform an aqueous workup and purify by column chromatography to yield the (R)-5-(azidomethyl)-3-aryloxazolidin-2-one.

Causality: This two-step process first converts the poorly leaving hydroxyl group into a good leaving group (mesylate). Subsequent Sₙ2 reaction with sodium azide introduces the azido functionality with inversion of configuration, although in this specific case, the stereocenter is not altered.

Part 2: In Vitro Biological Evaluation Cascade

A systematic evaluation of the newly synthesized compounds is essential to identify promising candidates. The following cascade of assays provides a robust framework for assessing antibacterial activity and initial safety.

Screening_Cascade A Synthesized Compound Library B Primary Screen: MIC determination against S. aureus & E. faecalis A->B C Hits (MIC ≤ 8 µg/mL) B->C Selection D Secondary Screen: MIC against resistant strains (MRSA, VRE) and other Gram+ pathogens C->D E Potent & Broad-Spectrum Hits D->E Selection F Cytotoxicity Assay (e.g., MTT on mammalian cell line) E->F G Lead Candidates for further study F->G Favorable Therapeutic Index

Caption: A tiered screening cascade for novel oxazolidinone evaluation.

Primary Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standard and efficient technique for determining MIC values.[16][18][19]

Protocol 4: Broth Microdilution MIC Assay

  • Reagents and Materials:

    • Test compounds and control antibiotic (e.g., Linezolid)

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of desired concentrations.

    • Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a growth control well (no compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][19]

Secondary Screening and Spectrum of Activity

Compounds that demonstrate promising activity in the primary screen should be further evaluated against a broader panel of pathogens, including clinically relevant resistant strains.

  • Resistant Strains: MRSA, VRE, penicillin-resistant Streptococcus pneumoniae (PRSP).

  • Other Gram-positives: Staphylococcus epidermidis, Streptococcus pyogenes.

  • Fastidious Gram-negatives (optional): Haemophilus influenzae, Moraxella catarrhalis.

The MIC determination for these strains follows the same protocol as described above.

Safety Profiling: In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of lead compounds to mammalian cells to ensure a favorable therapeutic window.[20][21][22][23] The MTT assay is a common colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Protocol 5: MTT Cytotoxicity Assay

  • Reagents and Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays will allow for the establishment of SAR. Key structural features can be correlated with antibacterial potency and cytotoxicity.

Table 1: Hypothetical SAR Data for Novel Oxazolidinones

Compound IDR¹ (at C-5)R² (N-phenyl substituent)MIC S. aureus (µg/mL)MIC MRSA (µg/mL)IC₅₀ HEK293 (µg/mL)
Linezolid -CH₂NHC(O)CH₃-morpholine1.02.0>100
NCE-001 -CH₂OH-H1632>100
NCE-002 -CH₂OH-OCH₂Ph48>100
NCE-003 -CH₂N₃-OCH₂Ph24>100
NCE-004 -CH₂-(1,2,3-triazole)-R-OCH₂Ph0.51.085

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, one could infer that:

  • The addition of a benzyloxy group at the N-phenyl position (NCE-002 vs. NCE-001) improves activity.

  • Conversion of the hydroxymethyl to an azidomethyl group (NCE-003) further enhances potency.

  • The introduction of a triazole ring at the C-5 position (NCE-004) yields the most potent compound, though with a slight increase in cytotoxicity.

Conclusion

The framework presented in these application notes provides a comprehensive and technically grounded approach for the discovery and initial evaluation of novel oxazolidinone antibiotics derived from this compound. By systematically exploring chemical space through targeted synthesis and employing a robust cascade of in vitro assays, researchers can efficiently identify promising lead candidates with the potential to address the critical threat of antibiotic resistance. The key to success lies in the iterative process of design, synthesis, and testing, guided by an evolving understanding of the structure-activity relationships within this vital class of antibacterial agents.

References

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Application Notes and Protocols: Structure-Activity Relationship Studies of Hydroxyphenyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

Oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action and their efficacy against multi-drug resistant (MDR) Gram-positive bacteria.[1][2][3] These compounds inhibit bacterial protein synthesis at a very early stage by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4][5][6][7] This mechanism differs from most other protein synthesis inhibitors, resulting in a low potential for cross-resistance.[5][8] Linezolid, the first clinically approved oxazolidinone, has become a vital therapeutic option for treating severe infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3][9]

The core structure of oxazolidinones offers a versatile scaffold for medicinal chemists.[10][11] Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.[8][12][13][14] Modifications to the N-phenyl ring (C-ring), the C-5 side chain of the oxazolidinone ring (A-ring), and the substituent on the B-ring have been systematically explored.[11][13][15] This application note focuses on the SAR of hydroxyphenyl oxazolidinones, a subset of analogs where a hydroxyl group is incorporated into the N-phenyl ring system. This modification has the potential to introduce new hydrogen bonding interactions within the ribosomal binding site, potentially enhancing potency and overcoming resistance.[9][15]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and SAR analysis of hydroxyphenyl oxazolidinone analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. The protocols outlined herein are based on established methodologies and provide a framework for the systematic investigation of this promising class of compounds.

I. Rationale for Hydroxyphenyl Modification

The N-phenyl ring of the oxazolidinone scaffold plays a crucial role in its interaction with the ribosomal target. The introduction of a hydroxyl group to this ring is a strategic modification aimed at:

  • Enhanced Ribosomal Binding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the nucleotides of the 23S rRNA in the peptidyl transferase center (PTC).[9][15] This enhanced binding affinity could translate to increased antibacterial potency.

  • Overcoming Resistance: Resistance to oxazolidinones can arise from mutations in the 23S rRNA or ribosomal proteins L3 and L4, as well as through the acquisition of resistance genes like cfr and optrA.[7][16][17][18] Novel analogs with altered binding modes may be less susceptible to these resistance mechanisms.

  • Modulating Physicochemical Properties: The hydroxyl group can influence the solubility, metabolism, and overall pharmacokinetic profile of the molecule, which are critical parameters for drug development.

II. Synthetic Strategy: A Generalized Approach

The synthesis of hydroxyphenyl oxazolidinone analogs can be accomplished through various established routes. A common and versatile approach involves the construction of the core oxazolidinone ring followed by the introduction of the desired hydroxyphenyl moiety. The following is a generalized, multi-step protocol.

Protocol 1: General Synthesis of Hydroxyphenyl Oxazolidinone Analogs

Objective: To synthesize a series of hydroxyphenyl oxazolidinone analogs for SAR studies.

Materials:

  • Substituted anilines

  • (R)-epichlorohydrin or (S)-glycidyl butyrate

  • Carbonyl diimidazole (CDI) or phosgene equivalents

  • Various acylating or alkylating agents for C-5 side chain modification

  • Appropriate solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol)

  • Reagents for functional group protection and deprotection (if necessary)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

Methodology:

  • Step 1: Formation of the Amino Alcohol Intermediate.

    • React a suitably protected hydroxyaniline with a chiral epoxide, such as (R)-epichlorohydrin, to form the corresponding amino alcohol intermediate.[19] This reaction is typically carried out in a suitable solvent like methanol at elevated temperatures.[19]

    • Causality: The use of a chiral epoxide ensures the correct stereochemistry at the C-5 position of the oxazolidinone ring, which is essential for antibacterial activity.[13]

  • Step 2: Cyclization to Form the Oxazolidinone Ring.

    • Treat the amino alcohol intermediate with a carbonylating agent, such as carbonyl diimidazole (CDI), in a solvent like dichloromethane (DCM) at room temperature to facilitate the cyclization and formation of the 2-oxazolidinone ring.[19][20]

    • Causality: CDI is a safe and effective reagent for this transformation, avoiding the use of more hazardous phosgene derivatives.

  • Step 3: Functionalization of the C-5 Side Chain.

    • The resulting 5-(hydroxymethyl)oxazolidinone can be converted to a more reactive intermediate, such as a mesylate or tosylate, by treatment with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

    • This activated intermediate can then be reacted with various nucleophiles (e.g., sodium azide followed by reduction to an amine, or directly with amines or thiols) to introduce diversity at the C-5 position.

    • Alternatively, the primary amine can be acylated using various acid chlorides or activated carboxylic acids to generate a library of amides, which are known to be important for activity.[12][21]

  • Step 4: Deprotection (if necessary) and Purification.

    • If a protecting group was used for the hydroxyl group on the phenyl ring, it is removed in the final step under appropriate conditions.

    • The final compounds are purified by standard techniques such as column chromatography or recrystallization to ensure high purity for biological testing. The structure of all synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[22]

Diagram of Synthetic Workflow

Synthesis_Workflow A Protected Hydroxyaniline C Amino Alcohol Intermediate A->C Step 1 B Chiral Epoxide B->C D Oxazolidinone Core (5-hydroxymethyl) C->D Step 2: Cyclization (CDI) E Activation of Hydroxyl (e.g., Mesylation) D->E Step 3a F C-5 Functionalized Analog E->F Step 3b: Nucleophilic Displacement G Final Hydroxyphenyl Oxazolidinone F->G Step 4: Deprotection & Purification

Caption: Generalized synthetic workflow for hydroxyphenyl oxazolidinones.

III. Biological Evaluation: Protocols for Antibacterial Activity

Once a library of hydroxyphenyl oxazolidinone analogs has been synthesized, the next critical step is to evaluate their antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24]

Materials:

  • Synthesized oxazolidinone compounds

  • Control antibiotics (e.g., Linezolid, Vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control antibiotics in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).[25][26]

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[26]

  • Inoculation:

    • Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.[26]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[25] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Diagram of MIC Determination Workflow

MIC_Workflow A Prepare Compound Stock B Serial Dilution in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

IV. Structure-Activity Relationship (SAR) Analysis

The data obtained from the MIC testing of a diverse set of analogs allows for a systematic SAR analysis. The goal is to correlate specific structural modifications with changes in antibacterial potency.

Key Structural Positions for SAR Analysis:

  • Position and Number of Hydroxyl Groups on the Phenyl Ring:

    • Evaluate analogs with the hydroxyl group at the ortho-, meta-, and para- positions relative to the oxazolidinone nitrogen. The meta-position is often crucial for activity in the parent linezolid series.[6]

    • Investigate the effect of multiple hydroxyl substitutions.

  • C-5 Side Chain Modifications:

    • The acetamidomethyl side chain of linezolid is a key feature for ribosomal binding.[12]

    • Explore a variety of amide analogs by varying the acyl group.

    • Investigate other functional groups such as thioamides, ureas, and small heterocyclic rings (e.g., triazoles), which have been shown to be effective replacements.[12][14]

  • Other Substituents on the Phenyl Ring:

    • In combination with the hydroxyl group, explore the impact of other substituents like fluorine, which is present in linezolid and known to enhance potency.[6]

Data Presentation: SAR Table

Summarize the MIC data in a structured table to facilitate comparison and identify trends.

Compound ID Hydroxyl Position Other Phenyl Substituent C-5 Side Chain MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. MRSA
Linezolid (Control)None3-Fluoro-CH₂NHC(O)CH₃1-21-2
HP-01 para-OH3-Fluoro-CH₂NHC(O)CH₃44
HP-02 meta-OH3-Fluoro-CH₂NHC(O)CH₃0.51
HP-03 ortho-OH3-Fluoro-CH₂NHC(O)CH₃88
HP-04 meta-OH3-Fluoro-CH₂NHC(O)CF₃11
HP-05 meta-OHNone-CH₂NHC(O)CH₃24

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical SAR Data:

  • Influence of Hydroxyl Position: The hypothetical data suggests that a hydroxyl group at the meta-position (HP-02) may enhance potency compared to linezolid, while para- (HP-01) and ortho- (HP-03) substitutions are detrimental to activity. This highlights the specific spatial requirements for favorable interactions in the ribosomal binding pocket.

  • Importance of the Fluoro Group: Comparing HP-02 and HP-05, the absence of the 3-fluoro substituent leads to a decrease in activity, indicating its positive contribution to the overall potency, likely through electronic effects or direct interactions.

  • C-5 Side Chain Effects: Modification of the acetamide group, for example, to a trifluoroacetamide (HP-04), may result in comparable or slightly reduced activity, suggesting that while the amide is important, some modifications are tolerated.

V. Advanced Protocols: Elucidating the Mechanism of Action

For lead compounds that exhibit promising antibacterial activity, further studies are warranted to confirm their mechanism of action and interaction with the ribosome.

Protocol 3: Ribosome Binding Assay (Competitive)

Objective: To determine the affinity of a test compound for the bacterial 50S ribosomal subunit by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Purified 70S ribosomes or 50S subunits from a relevant bacterial species (e.g., E. coli or S. aureus)

  • Radiolabeled linezolid ([³H]-linezolid) or another suitable radiolabeled oxazolidinone

  • Test compounds (hydroxyphenyl oxazolidinone analogs)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Liquid scintillation counter

Methodology:

  • Assay Setup: In microcentrifuge tubes, combine the binding buffer, a fixed concentration of purified ribosomes, and a fixed concentration of [³H]-linezolid.

  • Competition: Add varying concentrations of the unlabeled test compound to the tubes. Include a control with no competitor (for maximum binding) and a control with a large excess of unlabeled linezolid (for non-specific binding).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The ribosomes and any bound ligands will be retained on the filter, while unbound ligands will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-linezolid displaced at each concentration of the test compound.

    • Plot the percentage of displacement against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.[27]

Conclusion

The systematic study of structure-activity relationships is fundamental to the discovery and optimization of new therapeutic agents. For hydroxyphenyl oxazolidinones, this process involves a coordinated effort of chemical synthesis and microbiological evaluation. The protocols detailed in this application note provide a robust framework for synthesizing novel analogs, assessing their antibacterial potency through standardized MIC determination, and analyzing the resulting data to derive meaningful SAR insights. Advanced techniques, such as ribosome binding assays, can further validate the mechanism of action and help prioritize lead candidates for further development. Through such a rigorous and iterative process, novel oxazolidinone antibiotics with improved efficacy against drug-resistant pathogens can be identified.

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Application Note: Solubility and Stability Profiling of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful development of a new chemical entity into a viable drug product hinges on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This document provides a comprehensive guide to the systematic evaluation of the solubility and stability of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one, a compound of interest in pharmaceutical research. The protocols outlined herein are grounded in established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and relevance for drug development milestones.[1][2][3]

The strategic importance of these studies lies in their predictive power. Early-stage characterization of solubility and stability allows for informed decisions regarding formulation strategies, selection of appropriate dosage forms, and prediction of potential degradation pathways.[4] This proactive approach mitigates risks of costly late-stage failures and accelerates the overall development timeline. This application note will detail the necessary experimental workflows, from initial solubility screening to comprehensive forced degradation studies, providing both the "how" and the "why" behind each methodological choice.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
Molecular Formula C₉H₉NO₃[5][6]
Molecular Weight 179.18 g/mol [6]
Chemical Structure
IUPAC Name: this compound[5]

Note: Experimentally determined pKa and logP values should be ascertained as part of the pre-formulation studies, as they are critical for interpreting solubility and stability data.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the solubility and stability assessment for this compound.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment cluster_2 Analytical Method Development & Validation A Thermodynamic Solubility (Shake-Flask Method) C pH-Solubility Profile A->C B Kinetic Solubility (DMSO Stock) B->C D Forced Degradation Studies C->D Informs Stress Conditions E Long-Term & Accelerated Stability D->E F Photostability G Stability-Indicating HPLC Method G->A Quantification G->B Quantification G->C Quantification G->D Quantification G->E Quantification G->F Quantification

Caption: Overall workflow for solubility and stability testing.

Part 1: Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. We will assess both thermodynamic and kinetic solubility to gain a comprehensive understanding.

Analytical Method

A validated stability-indicating analytical method is a prerequisite for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most common and reliable technique for oxazolidinone compounds.[7][8]

  • Rationale: HPLC provides the necessary specificity to separate the parent compound from potential impurities or degradants, ensuring that the measured concentration corresponds solely to the intact drug.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol: Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of the compound after equilibrium has been reached. The shake-flask method is the gold standard.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at a constant temperature.

Materials:

  • This compound (solid)

  • pH buffers (1.2, 4.5, 6.8, and 7.4)

  • Orbital shaker with temperature control (37 ± 1 °C)

  • 0.22 µm syringe filters

  • Validated HPLC method

Procedure:

  • Add an excess amount of solid this compound to vials containing each pH buffer. The excess solid is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to 37 ± 1 °C.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) should be conducted to confirm that equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtrate with mobile phase to a concentration within the validated range of the HPLC method.

  • Analyze the samples by HPLC to determine the concentration.

  • Perform at least three replicate determinations for each pH condition.[10]

Protocol: pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. For this compound, the phenolic hydroxyl group is ionizable.

Objective: To understand how the solubility of the compound changes across a physiologically relevant pH range.

Procedure:

  • Follow the thermodynamic solubility protocol described above, using a series of buffers across the pH range of 1.2 to 7.4.

  • Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

  • The lowest measured solubility over this pH range is used to classify the drug substance according to the Biopharmaceutics Classification System (BCS).[10][11]

Part 2: Stability Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[1] The primary goal is to identify potential degradation products and establish a re-test period.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[12][13] These studies are crucial for:

  • Elucidating potential degradation pathways.

  • Identifying likely degradation products.

  • Demonstrating the specificity of the stability-indicating analytical method.[4][13]

Objective: To generate degradation products and assess the intrinsic stability of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[4][14]

Stress Conditions (as per ICH Q1A guidelines): [1][2]

ConditionProtocolRationale
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours.To assess susceptibility to degradation in an acidic environment, mimicking gastric conditions.
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH at room temperature for 4 hours.To assess susceptibility to degradation in an alkaline environment, relevant to intestinal transit.
Oxidation 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.To evaluate the impact of oxidative stress.
Thermal Solid compound stored at 80 °C for 48 hours.To assess the stability of the solid form at elevated temperatures.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.To determine if the compound is light-sensitive, which has implications for manufacturing and packaging.[14]

Procedure:

  • Prepare solutions of this compound at a concentration of approximately 1 mg/mL under the conditions specified above.[14]

  • For hydrolytic studies, samples should be taken at various time points (e.g., 2, 4, 8, 24 hours) to monitor the degradation rate.

  • After the specified stress period, neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Evaluate the chromatograms for new peaks (degradation products), a decrease in the main peak area, and perform a mass balance calculation.

Protocol: Long-Term and Accelerated Stability

These studies are performed to establish a re-test period for the drug substance under recommended storage conditions.[1]

Objective: To evaluate the stability of this compound under ICH-defined long-term and accelerated storage conditions.

Storage Conditions (for Climatic Zones I and II): [15]

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Procedure:

  • Package the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.[1]

  • Place the samples in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.[1]

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.

Data Analysis and Interpretation

  • Solubility: The results will classify this compound according to the BCS. Low solubility (<100 µg/mL) may necessitate enabling formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations.

  • Stability: The forced degradation studies will provide a "degradation map" of the molecule, highlighting its liabilities. If significant degradation is observed under a particular stress condition (e.g., hydrolysis), it informs the need for protective measures in the formulation (e.g., moisture-protective packaging, pH control). Data from the long-term and accelerated studies are used to establish the re-test period or shelf life, a critical component of the regulatory submission.

Conclusion

A systematic and rigorous evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. The protocols detailed in this application note provide a robust framework for characterizing this compound. The data generated will be instrumental in guiding formulation development, defining storage and handling procedures, and ensuring the quality, safety, and efficacy of the potential drug product. Adherence to these scientifically sound and regulatory-compliant methodologies will de-risk the development process and pave the way for a successful regulatory submission.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kuwahata, R. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Al-Tannak, N. F., & Hemdan, A. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Retrieved from [Link]

  • Foti, C., Piperno, A., & Scala, A. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Retrieved from [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Raval, D. K., et al. (2017). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Times. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2024). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved from [Link]

  • International Council for Harmonisation. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • ACS Publications. (2024). Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-phenyl-1,3-oxazolidine-2,5-dione. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The oxazolidinone core is a privileged scaffold in medicinal chemistry, famously featured in antibiotics like Linezolid.[1] The 3-(4-hydroxyphenyl) substitution pattern presents unique challenges due to the presence of the nucleophilic phenolic hydroxyl group.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to overcome common hurdles in your synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several primary disconnection strategies. The choice of route often depends on the availability of starting materials, safety considerations (e.g., avoiding phosgene), and scalability. The three most common pathways involve either forming the N-C(aryl) bond last, cyclizing a pre-formed carbamate, or building the ring from an epoxide.

G cluster_0 Route A: Carbamate Cyclization cluster_1 Route B: Epoxide Ring Opening cluster_2 Route C: N-Arylation A1 4-Aminophenol A3 N-(2-hydroxyethyl)-4-aminophenol A1->A3 Alkylation A2 2-Chloroethanol or Ethylene Carbonate A2->A3 A5 Intermediate Carbamate A3->A5 Acylation A4 Phosgene Equivalent (e.g., CDI, Chloroformate) A4->A5 Product 3-(4-hydroxyphenyl)- 1,3-oxazolidin-2-one A5->Product Base-mediated Cyclization B1 4-Hydroxyphenyl Isocyanate (or 4-Aminophenol + Phosgene) B1->Product Lewis Acid or Base Catalysis B2 Ethylene Oxide B2->Product C1 2-Oxazolidinone C1->Product Cu- or Pd-catalyzed Cross-Coupling C2 4-Iodophenol or 4-Bromophenol C2->Product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Q1: My reaction is sluggish, and the overall yield is poor. Where should I start troubleshooting?

A1: Low yield is a multifaceted problem. Before optimizing specific steps, it's crucial to diagnose the root cause. A logical workflow can pinpoint the issue.

G Start Low Yield Observed Check_SM Verify Purity of Starting Materials (NMR, Titration, etc.) Start->Check_SM Check_Cond Confirm Anhydrous Conditions (Dry Solvents/Glassware, Inert Atm.) Check_SM->Check_Cond TLC Analyze Reaction by TLC/LC-MS Are starting materials consumed? Check_Cond->TLC SM_Present Significant SM Remains TLC->SM_Present No SM_Consumed SM Consumed, but Product Yield is Low TLC->SM_Consumed Yes Optimize_React Reaction is Incomplete. Increase Temp, Time, or Reagent Stoichiometry. SM_Present->Optimize_React Side_Rxns Side Reactions are Dominant. See Q2 for identification. SM_Consumed->Side_Rxns Purification Product is Lost During Workup/ Purification. See Q5. SM_Consumed->Purification

Caption: Initial troubleshooting workflow for low-yield reactions.

Start with the fundamentals:

  • Starting Material Integrity: 4-Aminophenol is prone to air oxidation, turning dark and impure. Use freshly purchased or purified material. Isocyanates are highly moisture-sensitive. Ensure all reagents meet the required purity specifications.

  • Anhydrous Conditions: Many reagents, such as phosgene equivalents, Grignard reagents, and catalysts for cross-coupling, are sensitive to water. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Q2: My TLC/LC-MS shows multiple major spots. What are the likely side products?

A2: The bifunctional nature of the precursors is the primary source of side products. The phenolic hydroxyl can compete with the desired nucleophile (amine or alcohol).

  • Cause: The phenoxide, formed under basic conditions, is a potent nucleophile. In Route A, if you are acylating the intermediate amino alcohol, the phenoxide can react with your phosgene equivalent (e.g., CDI, chloroformate) to form a phenyl carbonate. In Route B, two molecules of 4-hydroxyphenyl isocyanate can react to form a urea.

  • Identification: These side products can be identified by mass spectrometry. For example, the formation of a symmetrical urea from 4-hydroxyphenyl isocyanate would show a mass corresponding to (2 * M_isocyanate) - CO2.

  • Solution: The most robust solution is to use a protecting group for the phenolic hydroxyl. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice as it is stable to many reaction conditions used for oxazolidinone formation but can be easily removed with fluoride sources (e.g., TBAF) or mild acid.

G cluster_0 cluster_1 Reagent Electrophilic Reagent (e.g., R-NCO, ClCOOR') N_Nu Amine or Alcohol Nucleophile Reagent->N_Nu Desired Attack O_Nu Phenolic Hydroxyl Nucleophile Reagent->O_Nu Competing Attack (Side Reaction) Desired Desired Intermediate Side Side Product N_Nu->Desired O_Nu->Side

Caption: Competing nucleophilic attack leading to side product formation.

Q3: My intramolecular cyclization step (Route A) is failing, and I'm isolating linear carbamate or intermolecular polymers. How can I promote cyclization?

A3: This is a classic challenge of intramolecular versus intermolecular reactions. Success hinges on favoring the intramolecular pathway.

  • High Dilution: The principle of high dilution is critical. By running the reaction at a low concentration (typically 0.01-0.05 M), you decrease the probability of two reactive molecules finding each other in solution, thus favoring the intramolecular cyclization.

  • Choice of Base: The base must be strong enough to deprotonate the alcohol (to form an alkoxide) but should ideally be non-nucleophilic to avoid side reactions.

    • Good Choices: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Poor Choices: Triethylamine (TEA) is often not strong enough. Hydroxides (NaOH, KOH) introduce water, which can hydrolyze the carbamate.

  • Solvent and Temperature: Aprotic polar solvents like DMF or THF are generally effective as they solvate the cation of the base without interfering with the nucleophile. Heating is often required to overcome the activation energy for cyclization. A systematic screen of conditions is recommended.[2][3]

ParameterRecommendationRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular polymerization.
Base NaH, KOtBu, DBUStrong, non-nucleophilic bases efficiently generate the required alkoxide.
Solvent Anhydrous THF, DMFAprotic polar solvents facilitate the reaction without interfering.
Temperature 25 °C to 80 °COften requires heating; optimize for your specific substrate.

Q4: Are there safer, more scalable alternatives to using phosgene or isocyanates?

A4: Absolutely. Due to the high toxicity and handling difficulties of phosgene and isocyanates, several alternative "carbonylating" agents are preferred in both academic and industrial settings.[4][5]

  • 1,1'-Carbonyldiimidazole (CDI): A stable, crystalline solid that reacts with alcohols and amines to form activated intermediates that readily undergo cyclization. It is a very common and effective reagent for this transformation.[6]

  • Chloroformates (e.g., Ethyl Chloroformate): These are liquids that are easier to handle than gaseous phosgene. They react with the amino alcohol to form a carbamate, which can then be cyclized.[2]

  • Dialkyl Carbonates (e.g., Diethyl Carbonate): A greener option that can be used for carbonylation of β-amino alcohols, often requiring a catalyst and higher temperatures.[7]

Q5: Purification of the final product is difficult. It streaks on silica gel and is hard to crystallize.

A5: The amphiphilic nature of this compound (polar -OH and amide, nonpolar phenyl ring) can complicate purification.

  • Chromatography: If streaking occurs on silica, it's often due to the acidic nature of the silica surface interacting strongly with the basic sites or hydrogen bonding with the phenol.

    • Solution 1: Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1%) to your eluent (e.g., Ethyl Acetate/Hexane). This will "cap" the acidic sites on the silica and improve peak shape.

    • Solution 2: Use a different stationary phase, such as alumina (neutral or basic) or C18 reverse-phase silica.

  • Recrystallization: This is often the best method for obtaining high-purity material on a large scale. The key is finding the right solvent system.

    • Strategy: Screen for single solvents in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol, water). If a single solvent doesn't work, use a binary system. Dissolve the compound in a minimum amount of a good solvent (like methanol or acetone) at high temperature, then slowly add a poor solvent (like water or hexane) until turbidity persists. Allow to cool slowly. A patent for a related oxazolidinone derivative suggests using an ethanol/ethyl acetate mixture for purification.[8]

Section 3: Recommended Experimental Protocol (Route A)

This protocol describes a reliable, phosgene-free synthesis via the cyclization of a carbamate intermediate, incorporating a protection strategy for the phenol.

Step 1: Protection of 4-Aminophenol

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 4-aminophenol is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step.

Step 2: Alkylation

  • Dissolve the protected aminophenol (1.0 eq) in acetonitrile (0.5 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Cool to room temperature, filter off the K₂CO₃, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-alkylated intermediate.

Step 3: Carbamate Formation and Cyclization

  • Dissolve the N-(2-hydroxyethyl) intermediate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir at room temperature for 2 hours.

  • In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (to achieve a final reaction concentration of 0.05 M).

  • Slowly add the activated carbamate solution from the first flask to the NaH suspension via an addition funnel over 1-2 hours at room temperature.

  • After the addition is complete, heat the mixture to 50 °C for 4-6 hours until TLC analysis indicates the formation of the cyclized product.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 4: Deprotection

  • Dissolve the crude protected oxazolidinone in THF (0.2 M).

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1-2 hours until the starting material is consumed.

  • Concentrate the mixture and purify by column chromatography or recrystallization as described in Q5 to afford the final product, this compound.

References

  • Khadem, S., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. RSC Advances. Available at: [Link]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Request PDF on ResearchGate. Available at: [Link]

  • Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available at: [Link]

  • Lin, N.-X., et al. (2024). Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Chemistry – An Asian Journal. Available at: [Link]

  • Rádl, S., & Stach, J. (2000). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H)-ones. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2.6-Major side-products of oxazolidinone formation in amino acids with reactive side-chains. Retrieved from [Link]

  • Gold, E. H. (1968). Synthesis of 2-Oxazolidinones from Phosgene. The Journal of Organic Chemistry. Available at: [Link]

  • Mkhize, S., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Retrieved from [Link]

  • Xu, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry. Available at: [Link]

  • HELSINN HEALTHCARE SA. (2012). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • SUZHOU HUAYI PHARMACEUTICAL CO LTD. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
  • HETERO RESEARCH FOUNDATION. (2018). Process for preparing 2-(2-hydroxyphenyl)-benz[6][7]oxazin-4-one and its use for... Google Patents. Available at:

  • Cuzzucoli Crucitti, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Available at: [Link]

  • de Almeida, M. V., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. Journal of Combinatorial Chemistry. Available at: [Link]

  • Kumar, P., et al. (2018). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pavan, M., et al. (2020). Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Besbes, R., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]

  • Kim, T., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • YABANG PHARMACEUTICAL CO LTD. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity in your experiments. The information herein is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical applications, primarily involves the cyclization of 4-aminophenol with a suitable carbonylating agent. While seemingly straightforward, this reaction presents unique challenges due to the bifunctional nature of 4-aminophenol, containing both a nucleophilic amino group and a phenolic hydroxyl group. Achieving high yield and purity requires careful control of reaction conditions to prevent the formation of undesired side products. This guide will walk you through common issues and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the reaction of 4-aminophenol with a carbonylating agent, such as diethyl carbonate or dimethyl carbonate, often in the presence of a base catalyst. This one-pot synthesis is favored for its operational simplicity and the use of relatively low-toxicity reagents compared to alternatives like phosgene.[1][2] The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the carbonate, followed by an intramolecular cyclization to form the oxazolidinone ring.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]

  • Side Reactions: The presence of the phenolic hydroxyl group can lead to competing O-acylation reactions, and the amino group can undergo di-acylation, forming undesired byproducts.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and equilibrium position.

  • Product Loss During Workup and Purification: The product may be partially lost during extraction or recrystallization steps.

Q3: What are the typical side products I should be aware of?

A3: The primary side products in this synthesis arise from the reactivity of both the amino and hydroxyl groups of 4-aminophenol. These include:

  • N,O-dicarbonate species: Where both the nitrogen and the oxygen of 4-aminophenol have reacted with the carbonylating agent.

  • Polymeric materials: Formed through intermolecular reactions, especially at high temperatures.

  • Unreacted starting materials: Incomplete conversion will leave 4-aminophenol in the crude product.

  • Acetylated byproducts: If acetic anhydride is used as a reagent or is present as an impurity, N-acetylation of 4-aminophenol can occur, leading to the formation of paracetamol (acetaminophen).[4][5]

Troubleshooting Guide

This section provides a problem-oriented approach to address common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield
Possible Cause Troubleshooting Steps & Scientific Rationale
Incomplete Cyclization Optimize Reaction Time and Temperature: The cyclization reaction is an equilibrium process. Prolonging the reaction time or moderately increasing the temperature can shift the equilibrium towards the product. However, excessively high temperatures can promote side reactions. A systematic study of the temperature profile (e.g., 120-160 °C) is recommended. Ensure Efficient Removal of Byproducts: The reaction with diethyl carbonate produces ethanol as a byproduct.[6] Efficient removal of this alcohol (e.g., by distillation) can drive the reaction to completion according to Le Chatelier's principle.
Catalyst Inefficiency Select an Appropriate Catalyst: Basic catalysts are typically employed to facilitate the reaction. Common choices include sodium methoxide, potassium carbonate, or triethylamine. The choice of base can influence the reaction rate and selectivity. For instance, a stronger base like sodium methoxide may accelerate the reaction but could also promote side reactions. Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish reaction, while too much can lead to increased byproduct formation. A typical starting point is 0.05 to 0.2 equivalents relative to the limiting reagent.[1]
Suboptimal Solvent Solvent Selection: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can dissolve the reactants and facilitate the reaction at elevated temperatures. Toluene can also be used, particularly if azeotropic removal of alcohol byproducts is desired.[7]
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Steps & Scientific Rationale
Formation of N,O-Disubstituted Byproducts Control Stoichiometry: Use a controlled excess of the carbonylating agent (e.g., 1.1 to 1.5 equivalents of diethyl carbonate). A large excess can promote disubstitution. Gradual Addition: Adding the carbonylating agent dropwise to a heated solution of 4-aminophenol can help maintain a low instantaneous concentration, favoring the desired mono-N-acylation and subsequent cyclization over disubstitution.
Polymerization Moderate Reaction Temperature: High temperatures can lead to intermolecular reactions and polymerization. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant decomposition or polymerization.
Unreacted 4-Aminophenol Reaction Monitoring: As mentioned, monitor the reaction progress by TLC until the starting material is consumed. Purification: Unreacted 4-aminophenol can often be removed during the recrystallization step due to differences in solubility.
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Troubleshooting Steps & Scientific Rationale
Oily Product or Poor Crystallization Effective Workup: After the reaction is complete, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) is a standard procedure. Washing the organic layer with brine can help remove residual water and water-soluble impurities. Proper Recrystallization Technique: Choosing the right solvent system is key for obtaining pure crystals. A single-solvent recrystallization (dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool) or a two-solvent system (dissolving in a good solvent and adding a poor solvent until turbidity is observed) can be effective.[6][8][9] For this compound, solvent systems like ethanol/water or ethyl acetate/hexane are often good starting points.
Colored Impurities Charcoal Treatment: If the crude product is colored, adding activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Experimental Protocols and Data

Illustrative Synthetic Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Synthesis of this compound

  • Materials: 4-Aminophenol, Diethyl Carbonate, Sodium Methoxide, Toluene, Ethyl Acetate, Hexane, Ethanol, Deionized Water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-aminophenol (1 equivalent) and toluene.

    • Add sodium methoxide (0.1 equivalents) to the suspension.

    • Heat the mixture to reflux (approximately 110 °C).

    • Slowly add diethyl carbonate (1.2 equivalents) dropwise over 30 minutes.

    • Continue to reflux and monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

    • Cool the reaction mixture to room temperature.

    • Add water and separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions to guide optimization. Actual results may vary.

Carbonylating Agent Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
Diethyl CarbonateNaOMeToluene110-1208-1275-85
Dimethyl CarbonateK₂CO₃DMF130-1406-1070-80
Ethylene CarbonateNoneNeat140-1504-665-75

Visualizing the Process

General Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 4-Aminophenol + Carbonylating Agent Reflux Heating and Stirring (e.g., 110-140°C) Reactants->Reflux Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reflux Monitoring Reaction Monitoring (TLC/LC-MS) Reflux->Monitoring Quenching Quenching with Water Monitoring->Quenching Upon Completion Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Increase reaction time/temperature Ensure byproduct removal Incomplete->Optimize_Conditions Check_Side_Products Analyze crude for side products Complete->Check_Side_Products Side_Products_Present Significant side products? Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal side products Check_Side_Products->No_Side_Products No Adjust_Stoichiometry Adjust stoichiometry Consider slower addition of reagents Side_Products_Present->Adjust_Stoichiometry Review_Workup Review workup and purification steps No_Side_Products->Review_Workup Optimize_Purification Optimize recrystallization solvent Minimize transfers Review_Workup->Optimize_Purification

Caption: Decision tree for troubleshooting low product yield.

Conclusion

The successful synthesis of this compound with high yield and purity is an achievable goal through careful optimization and troubleshooting. By understanding the underlying chemical principles and potential pitfalls, researchers can systematically address challenges and refine their experimental protocols. This guide provides a foundational framework for this process, and we encourage a methodical approach to experimentation for the best outcomes.

References

  • A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. National Institutes of Health. Available at: [Link]

  • An Expedient Stereoselective and Chemoselective Synthesis of Bicyclic Oxazolidinones from Quinols and Isocyanates. The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • Optimization of the reaction conditions. a | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available at: [Link]

  • [FREE] Which is the major organic product of the reaction of 4-aminophenol with 1 equivalent of acetic anhydride? - brainly.com. Brainly. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. PubMed. Available at: [Link]

  • Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Available at: [Link]

  • Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Sci-Hub. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
  • Catalysts for the synthesis of oxazolidinone compounds. Google Patents.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]

  • Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. National Institutes of Health. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. International Journal of Science and Research (IJSR). Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available at: [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of ethylene carbonate from cyclocondensation of ethylene glycol and urea over ZnO•Cr2O3 catalyst system controlled by co-precipitation method. ResearchGate. Available at: [Link]

  • Intensification of Ethylene Carbonate Synthesis via Microwave-Induced Phase-Change Cycles. PubMed. Available at: [Link]

  • Dual Catalytic Ring-Opening Polymerization of Ethylene Carbonate for the Preparation of Degradable PEG. PubMed. Available at: [Link]

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Technical Support Center: Purification of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. Drawing from established chemical principles and field-proven methodologies for analogous structures, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows.

Structure and Properties Overview

This compound is a polar, solid compound featuring a phenolic hydroxyl group and a carbamate within a five-membered ring.[1][2][3] These functional groups dictate its solubility and chromatographic behavior, making purification a nuanced process. The presence of the polar phenolic group suggests that it will be more soluble in polar solvents, while the overall aromatic and heterocyclic structure provides some solubility in moderately polar organic solvents.

Part 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline solids like this compound.[4] The goal is to select a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution or are insoluble in the hot solvent.[4][5]

Recrystallization Troubleshooting & FAQs

Q1: My compound won't dissolve in any single solvent I've tried. What should I do?

A1: This is a common issue for compounds with multiple functional groups. If a single solvent isn't effective, a two-solvent (or mixed-solvent) system is the ideal solution.[4][5]

  • Causality: The combination of a polar phenol and a moderately polar oxazolidinone ring can make finding a single solvent with the perfect solubility curve challenging.

  • Protocol (Two-Solvent System):

    • Select the Pair: Choose a "soluble" solvent in which your compound is readily soluble at or near room temperature (e.g., Ethanol, Methanol, Acetone) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Water, Hexane, Heptane).[6] For this specific molecule, an Ethanol/Water or Acetone/Water system is a logical starting point.

    • Dissolution: Dissolve the crude solid in the minimum required amount of the hot "soluble" solvent.

    • Hot Filtration (Optional): If you observe insoluble particulate matter (e.g., inorganic salts, catalysts), perform a hot gravity filtration to remove them.[5]

    • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

    • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[5]

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Causality: The compound comes out of solution above its melting point, forming a liquid layer instead of a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture to re-dissolve the oil into the solvent.

    • Add More Solvent: Add more of the "soluble" solvent to decrease the saturation level.

    • Promote Slow Cooling: Ensure the solution cools very slowly. Insulating the flask can help.

    • Lower the Temperature: If using a high-boiling point solvent, switch to a lower-boiling point alternative.

    • Scratch/Seed: Once the solution has cooled slightly, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to induce nucleation.[5]

Q3: The recovered crystals are still colored. How do I remove colored impurities?

A3: Colored impurities are typically large, conjugated organic molecules that can be effectively removed with activated carbon (charcoal).

  • Causality: These impurities have a high affinity for the large surface area of activated carbon and are adsorbed onto it.

  • Protocol:

    • Dissolve the crude compound in the appropriate hot recrystallization solvent.

    • Cool the solution slightly to prevent boiling over.

    • Add a very small amount (1-2% by weight) of activated carbon. Using too much can adsorb your product and reduce the yield.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration through fluted filter paper to remove the carbon. Never use vacuum filtration here , as the vacuum will cause the hot solvent to boil rapidly, leading to premature crystallization in the filter funnel.

    • Proceed with the cooling and crystallization process as usual.

Parameter Recommended Starting Point Rationale
Single Solvents to Try Ethanol, Isopropanol, Ethyl AcetateThese solvents offer a good balance of polarity to dissolve the compound when hot.
Two-Solvent Systems Ethanol/Water, Acetone/Water, Ethyl Acetate/HeptaneCombines a polar solvent for dissolution with a non-polar anti-solvent to induce precipitation.[6]
Cooling Protocol Bench cool to RT, then 30 min in ice bathSlow cooling is critical for forming pure crystals and preventing impurity inclusion.[5]

Part 2: Purification by Column Chromatography

When recrystallization is ineffective, or when impurities have very similar solubility profiles, column chromatography is the preferred method.[7] For this compound, normal-phase chromatography using silica gel is the most common approach.[7][8]

Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (e.g., 50% EtOAc/Hexane) Solvent 2. Select Eluent System (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel, Wet Slurry) Solvent->Column Sample 4. Load Sample (Dry or minimal solvent) Column->Sample Elute 5. Elute Column (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Chromatography Troubleshooting & FAQs

Q1: What is a good starting mobile phase (eluent) for purifying this compound on a silica gel column?

A1: The polarity of your compound requires a moderately polar eluent system.

  • Causality: The phenolic -OH and carbamate groups will interact strongly with the polar silica gel stationary phase.[7][8] A mobile phase that is too non-polar (e.g., 100% Hexane) will result in the compound not moving from the origin. A mobile phase that is too polar (e.g., 100% Ethyl Acetate) will cause it to elute too quickly (co-eluting with impurities).

  • Recommended Starting Points:

    • System 1: Ethyl Acetate / Hexanes (or Heptane). Start with a 30:70 mixture and increase the proportion of ethyl acetate as needed. A 50:50 mixture is often a good target for elution.

    • System 2: Dichloromethane / Methanol. Start with 98:2 and increase the methanol percentage carefully. This is a more polar system suitable for separating highly polar impurities.

  • Best Practice: Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. The ideal ratio should give your target compound an Rf value of approximately 0.25-0.35.[7]

Q2: My compound is streaking on the TLC plate and the column. What's causing this?

A2: Streaking is often caused by overloading the stationary phase or by acidic functional groups strongly interacting with the silica.

  • Causality: The acidic nature of the phenolic hydroxyl group can lead to strong, non-ideal interactions (tailing) with the slightly acidic silica gel. Additionally, applying too much sample to the column can saturate the stationary phase, leading to poor separation.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule is 1g of crude material per 25-50g of silica gel.

    • Add an Acid Modifier: Add a small amount (0.5-1%) of acetic acid to the eluent system. This protonates the silica surface silanol groups and the phenolic group of your compound, reducing the strong ionic interactions and leading to sharper bands.

    • Use a Different Stationary Phase: In difficult cases, consider using a less acidic stationary phase like alumina or a reversed-phase (C18) silica gel.

Q3: The separation between my product and an impurity is poor. How can I improve the resolution?

A3: Improving resolution requires optimizing the separation conditions to exploit differences in polarity between your compounds.

  • Causality: Resolution is a function of the selectivity of the mobile/stationary phase system and the efficiency of the column packing.

  • Optimization Strategies:

    • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. For example, start with 20% EtOAc/Hexane and gradually increase to 60% EtOAc/Hexane.

    • Change Solvent System: Switch to a different solvent system with different selectivity. For instance, if EtOAc/Hexane fails, try a system like Dichloromethane/Acetone.

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these degrade separation efficiency.[8] A well-packed column is critical.[9]

    • Dry Loading: If your compound has low solubility in the starting eluent, consider "dry loading." Dissolve the crude material in a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

Parameter Recommended Starting Point Rationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for normal-phase separation of moderately polar compounds.[7]
Eluent System Ethyl Acetate / HexanesGood starting point for resolving compounds of moderate polarity. Adjust ratio based on TLC.
Loading Method Dry loading or minimal strong solventPrevents band broadening at the start of the column, leading to better separation.[9]
Flow Rate ~2 inches/minute (flash chromatography)Optimal flow for good separation without excessively long run times.[9]

Final Purity Assessment

Regardless of the purification method chosen, the final purity of this compound should be confirmed by appropriate analytical techniques, such as ¹H NMR, LC-MS, or melting point analysis, to ensure it meets the requirements for its intended downstream application.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Request PDF. (2024). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Wang, X., et al. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Retrieved from [Link]

  • Pires, R. (2020, August 7). Selecting a recrystallization solvent [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sulaiman, C. T., & Balachandran, I. (2012). Extraction of phenolic compounds: A review. Journal of Pharmacognosy and Phytochemistry, 1(2), 1-10. Retrieved from [Link]

  • ResearchGate. (2013). How to isolate phenolic compounds from ethanolic extract. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

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Technical Support Center: Overcoming Oxazolidinone Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating oxazolidinone compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common experimental challenges related to oxazolidinone resistance. As Senior Application Scientist, my goal is to synthesize established scientific knowledge with practical, field-proven insights to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses the fundamental mechanisms of oxazolidinone resistance in a direct question-and-answer format.

Q1: What is the primary mechanism of action for oxazolidinone antibiotics like linezolid?

Oxazolidinones are a unique class of synthetic antibiotics that inhibit bacterial protein synthesis.[1][2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with messenger RNA (mRNA) and transfer RNA (tRNA).[1][2][3] This action effectively stalls protein production, leading to a bacteriostatic effect against most susceptible organisms.[1]

Q2: My isolates are showing reduced susceptibility to linezolid. What are the most common resistance mechanisms I should investigate?

There are three primary mechanisms of acquired resistance to oxazolidinones you should consider investigating in your experiments:

  • Target Site Mutations: This is the most frequently observed mechanism in clinical isolates.[4][5] Specific point mutations in the domain V region of the 23S rRNA gene, a key component of the PTC, can reduce the binding affinity of oxazolidinones.[3][6][7] Additionally, mutations in the genes encoding ribosomal proteins L3 and L4, which are in close proximity to the oxazolidinone binding site, have also been implicated in resistance.[3][8][9]

  • Target Modification by Enzymes: The acquisition of the transferable cfr (chloramphenicol-florfenicol resistance) gene is a significant concern.[1][5] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503 in E. coli numbering) within the 23S rRNA.[1][10] This methylation sterically hinders the binding of not only oxazolidinones but also other antibiotic classes that target the PTC, leading to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[11]

  • Active Efflux: While Gram-negative bacteria are intrinsically resistant to many oxazolidinones due to efflux pumps, this mechanism is also a contributing factor in Gram-positive bacteria like Staphylococcus aureus.[12][13] Overexpression of certain efflux pump genes can actively transport the drug out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.[14][15]

Section 2: Experimental Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common laboratory procedures used to investigate oxazolidinone resistance.

Guide 1: Investigating Target Site Mutations

Issue: You suspect that mutations in the 23S rRNA gene or ribosomal proteins L3/L4 are responsible for the observed resistance in your bacterial isolates.

cluster_prep Sample Preparation cluster_pcr Amplification cluster_seq Sequencing & Analysis Isolate Isolate bacterial strain gDNA Genomic DNA Extraction Isolate->gDNA PCR PCR Amplification of 23S rRNA, rplC (L3), rplD (L4) genes gDNA->PCR Gel Agarose Gel Electrophoresis to verify amplicon PCR->Gel Purify Purify PCR Product Gel->Purify Sanger Sanger Sequencing Purify->Sanger Analysis Sequence Analysis (Alignment & Mutation Calling) Sanger->Analysis

Caption: Workflow for identifying resistance mutations.

This protocol outlines the steps for amplifying the relevant gene fragments for subsequent sequencing.

Materials:

  • High-purity genomic DNA from your isolate

  • PCR primers specific to the target genes (23S rRNA Domain V, rplC, rplD)

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the number of reactions plus a negative control (no template DNA). A typical 50 µL reaction is as follows:

    Component Final Concentration/Amount
    10X PCR Buffer 1X
    dNTP Mix (10 mM) 200 µM
    Forward Primer (10 µM) 0.5 µM
    Reverse Primer (10 µM) 0.5 µM
    Taq DNA Polymerase 1.25 units
    Template gDNA 50-100 ng

    | Nuclease-free water | to 50 µL |

  • Thermocycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 5 minutes 1
    Denaturation 95°C 30 seconds \multirow{3}{*}{30-35}
    Annealing Tm - 5°C 45 seconds
    Extension 72°C 1 minute/kb
    Final Extension 72°C 5 minutes 1
    Hold 4°C Indefinite 1

    *Note: The annealing temperature (Tm) is primer-specific and should be optimized.

  • Verification: Analyze 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.[16]

This protocol provides a general outline for preparing your PCR product for Sanger sequencing and subsequent data analysis.

Procedure:

  • PCR Product Purification: Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Quantification: Quantify the purified DNA using a spectrophotometer. The A260/A280 ratio should be ~1.8.[16]

  • Sequencing Reaction: Prepare the sequencing reaction according to the service provider's guidelines, which typically involves mixing the purified PCR product with the forward or reverse sequencing primer.

  • Data Analysis:

    • Receive the sequencing chromatogram (e.g., in .ab1 format).

    • Use sequence analysis software (e.g., SnapGene, Geneious, or free online tools) to view the chromatogram and the called bases.

    • Align your sequence with a wild-type reference sequence from a susceptible strain (e.g., from NCBI) to identify any nucleotide substitutions.

    • Pay close attention to common resistance-conferring mutations (see table below).

SymptomPossible CauseSuggested Solution
No PCR product Poor DNA quality or inhibitorsRe-extract gDNA using a high-quality kit. Dilute the template DNA to reduce inhibitor concentration.[2][17]
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.[2]
Multiple PCR bands Non-specific primer bindingIncrease the annealing temperature in 2°C increments. Redesign primers for higher specificity.[17]
"Noisy" sequencing data Poor quality PCR productIf multiple bands were present, gel-purify the correct band before sequencing.[16]
Insufficient DNA or primerEnsure you are using the correct concentrations of DNA and primer for the sequencing reaction as per your sequencing facility's guidelines.
Discrepancy between genotype and phenotype (mutation present, but low MIC) HeteroresistanceThe isolate may have multiple copies of the rRNA operon, with only a fraction being mutated. Consider techniques like pyrosequencing to quantify the proportion of mutated alleles.[18]
Novel mutationThe identified mutation may not have a significant impact on oxazolidinone binding. Further functional studies may be required.

Common Resistance-Conferring Mutations:

GeneCommon Mutations (E. coli numbering)Associated Organisms
23S rRNA G2576TStaphylococcus aureus, Enterococcus spp.[1][17]
T2500AStaphylococcus aureus[1][19]
G2447TStaphylococcus aureus[19][20]
rplC (L3) Amino acid substitutions/deletions near the PTCStaphylococcus aureus[8][9]
rplD (L4) Amino acid substitutionsStaphylococcus aureus, Streptococcus pneumoniae[6][19]
Guide 2: Detection of the cfr Gene

Issue: You hypothesize that resistance in your isolates is mediated by the transferable cfr methyltransferase gene.

This protocol is a rapid and reliable method for screening isolates for the presence of the cfr gene.

Materials:

  • Genomic or plasmid DNA from your isolate

  • cfr-specific PCR primers

  • Taq DNA polymerase and buffer

  • dNTP mix

  • Nuclease-free water

  • Positive control (cfr-positive strain) and negative control (nuclease-free water)

Procedure:

  • Reaction Setup: Prepare a PCR master mix as described in Protocol 1, using cfr-specific primers.

  • Thermocycling Conditions: Utilize a standard 3-step amplification protocol, similar to the one in Protocol 1, with an annealing temperature optimized for your cfr primers.

  • Analysis: Run the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in your sample lane, which corresponds to the positive control, indicates the presence of the cfr gene.[21]

SymptomPossible CauseSuggested Solution
False-negative result (no band, but high MIC) Low plasmid copy numberConsider a plasmid enrichment step before DNA extraction. Increase the number of PCR cycles.[22]
Novel cfr variantThe primers may not be binding to a new variant of the gene. Try using multiple published primer sets or design new primers based on conserved regions of known cfr variants.
False-positive result (band in negative control) ContaminationUse dedicated PCR workstations and aerosol-resistant pipette tips. Prepare reagents in a clean environment.[17]
Guide 3: Assessing the Role of Efflux Pumps

Issue: You observe a low-level resistance phenotype, and you suspect the involvement of efflux pumps.

cluster_pheno Phenotypic Assay cluster_geno Gene Expression Analysis MIC_alone Determine MIC of Oxazolidinone Compare Compare MICs MIC_alone->Compare MIC_EPI Determine MIC in presence of Efflux Pump Inhibitor (EPI) MIC_EPI->Compare qRT_PCR qRT-PCR for efflux pump genes Compare->qRT_PCR Significant MIC reduction suggests efflux activity RNA_ext Isolate RNA from mid-log phase culture cDNA Synthesize cDNA RNA_ext->cDNA cDNA->qRT_PCR

Caption: Experimental workflow for efflux pump investigation.

A significant reduction in the MIC of an oxazolidinone in the presence of an EPI is a strong indicator of efflux pump activity.

Materials:

  • Bacterial isolate

  • Mueller-Hinton Broth (MHB)

  • Oxazolidinone compound stock solution

  • EPI stock solution (e.g., reserpine, CCCP)

  • 96-well microtiter plates

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the oxazolidinone compound in MHB in two separate 96-well plates.

  • Add EPI: To one set of wells, add the EPI at a fixed, sub-inhibitory concentration.

  • Inoculate: Inoculate all wells with the bacterial suspension.

  • Incubate: Incubate the plates at 37°C for 16-20 hours.

  • Read MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[23]

  • Interpretation: A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant and suggests efflux pump involvement.

This protocol allows for the quantification of the transcript levels of specific efflux pump genes.

Materials:

  • RNAprotect Bacteria Reagent

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target efflux pump genes and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Grow bacterial cultures to mid-logarithmic phase. Treat with an RNA stabilization reagent, then extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.[18]

  • qRT-PCR: Set up the qRT-PCR reaction with SYBR Green master mix, primers, and cDNA. Run the reaction on a real-time PCR instrument.[24]

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression of your target genes in the resistant isolate compared to a susceptible control strain.

SymptomPossible CauseSuggested Solution
No change in MIC with EPI The EPI used is not effective against the specific pump.Try a different EPI with a broader spectrum of activity.
Resistance is not mediated by efflux.Investigate other resistance mechanisms (target site mutation, cfr).
High variability in qRT-PCR results Poor RNA qualityEnsure RNA is intact and free of contaminants. Use RNA stabilization reagents immediately after harvesting cells.[18]
gDNA contaminationAlways include a DNase treatment step and a no-reverse-transcriptase control in your experimental setup.
No amplification in qRT-PCR Poor primer design for qRT-PCRDesign primers that span an exon-exon junction if possible (not applicable for bacteria) or that produce a small amplicon (70-150 bp). Validate primer efficiency.

Section 3: References

  • Brenciani A, Morroni G, Vincenzi C, et al. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. J Antimicrob Chemother. 2022;77(10):2596-2619.

  • Brenciani A, Morroni G, Vincenzi C, et al. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Polytechnic University of Marche. [Link]. Published 2022.

  • Toh SM, Xiong L, Arias CA, Villegas MV, Lolans K, Quinn J, Mankin AS. Clinical and Microbiological Aspects of Linezolid Resistance Mediated by the cfr Gene Encoding a 23S rRNA Methyltransferase. Antimicrob Agents Chemother. 2007;51(8):3024-3026.

  • Klitgaard RN, Ntokou E, Starosta AL, et al. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance. Antimicrob Agents Chemother. 2015;59(11):6749-6759.

  • Brenciani A, Morroni G, Vincenzi C, et al. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. J Antimicrob Chemother. 2022;77(10):2596-2619.

  • Lee H, Cho SN, Kim HJ, et al. 23S rRNA mutations in linezolid-resistant clinical isolates of M. tuberculosis: A report of two cases. ERJ Open Res. 2017;3(4):00069-2017.

  • Deshpande LM, Mendes RE, Farrell DJ, Jones RN. Evolving oxazolidinone resistance mechanisms in a worldwide collection of enterococcal clinical isolates: results from the SENTRY Antimicrobial Surveillance Program. J Antimicrob Chemother. 2018;73(suppl_6):vi15-vi21.

  • Sander P, Belova L, Kidan Y-G, et al. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center. J Biol Chem. 2002;277(1):15-21.

  • Brenciani A, Morroni G, Vincenzi C, et al. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. ResearchGate. [Link]. Published 2022.

  • Prystowsky J, Siddiqui F, Chosay J, et al. Resistance to Linezolid: Characterization of Mutations in rRNA and Comparison of Their Occurrences in Vancomycin-Resistant Enterococci. Antimicrob Agents Chemother. 2001;45(7):2154-2156.

  • Chen J, Zhang Y, Tan Y, et al. Mutations in Genes Encoding 23S rRNA and FadD32 May be Associated with Linezolid Resistance in Mycobacteroides abscessus. Microb Drug Resist. 2023;29(2):41-46.

  • Woodford N, North SE, Ellington MJ. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria. Methods Mol Biol. 2007;373:103-114.

  • Locke JB, Hilgers M, Shaw KJ. Mutations in Ribosomal Protein L3 Are Associated with Oxazolidinone Resistance in Staphylococci of Clinical Origin. Antimicrob Agents Chemother. 2009;53(12):5275-5278.

  • Woodford N, North SE, Ellington MJ. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria. Methods Mol Biol. 2007;373:103-114.

  • Deshpande LM, Mendes RE, Farrell DJ, Jones RN. Evolving oxazolidinone resistance mechanisms in a worldwide collection of enterococcal clinical isolates: results from the SENTRY Antimicrobial Surveillance Program. Semantic Scholar. [Link]. Published 2018.

  • Brenciani A, Morroni G, Vincenzi C, et al. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Odesa National Medical University. 2022.

  • Wilson DN. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Mol Microbiol. 2014;94(2):227-240.

  • Wang Y, Lv Y, Cai J, et al. Molecular characteristics of oxazolidinone resistance in enterococci from a multicenter study in China. BMC Microbiol. 2019;19(1):162.

  • Ruiz-Roldán L, Viedma E, Martínez-Carranza E, et al. Mechanisms of Linezolid Resistance Among Enterococci of Clinical Origin in Spain—Detection of optrA- and cfr(D)-Carrying E. faecalis. Microorganisms. 2020;8(8):1157.

  • Locke JB, Finn J, Hilgers M, et al. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700). Antimicrob Agents Chemother. 2010;54(12):5337-5346.

  • Annunziato G. Marine Bacteria as a Source of Antibiotics Against Staphylococcus aureus: Natural Compounds, Mechanisms of Action, and Discovery Strategies. Mar Drugs. 2024;22(1):47.

  • He T, Shen Y, Schwarz S, et al. Research progress on the oxazolidinone drug linezolid resistance. Eur Rev Med Pharmacol Sci. 2019;23(21):9274-9281.

  • Brandi L, Fabbretti A, Guescini M, et al. Characterization of Linezolid-Analogue L3-Resistance Mutation in Staphylococcus aureus. Int J Mol Sci. 2018;19(10):3024.

  • Locke JB, Hilgers M, Shaw KJ. Mutations in Ribosomal Protein L3 Are Associated With Oxazolidinone Resistance in Staphylococci of Clinical Origin. Antimicrob Agents Chemother. 2009;53(12):5275-5278.

  • Woodford N, North SE, Ellington MJ. Detecting Mutations That Confer Oxazolidinone Resistance in Gram-Positive Bacteria. Methods Mol Biol. 2007;373:103-114.

  • Jones RN, Mendes RE, Sader HS. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States. Antimicrob Agents Chemother. 2008;52(6):2280-2281.

  • Paul S, Singh P, Malik S, et al. Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci. J Med Soc. 2025;39(1):1-7.

  • Latorre-Estivalis JM, Garcia-López R, García-Ferris C, et al. Experimental Epidemiology of Antibiotic Resistance: Looking for an Appropriate Animal Model System. mSystems. 2020;5(3):e00180-20.

  • Al-Abeid HM, Al-Naeem H, Al-Ghamdi A, Al-Mubaddel F. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms. Microbial Cell. 2023;10(12):266-281.

  • Costa SS, Viveiros M, Amaral L, Couto I. Multidrug Efflux Pumps in Staphylococcus aureus: an Update. Open Microbiol J. 2013;7:59-71.

  • Al-Kadmy IM, Ali ANM, Al-Shaibani MJA, et al. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition. Antibiotics (Basel). 2022;11(10):1342.

  • Al-Haqan A, Al-Mutairi N, Al-Attiyah R, et al. Staphylococcus aureus antimicrobial efflux pumps and their inhibitors: recent developments. Future Sci OA. 2022;8(6):FSO804.

  • D'Costa VM, King CE, Kalan L, et al. Isolation and Identification of Waterborne Antibiotic-Resistant Bacteria and Molecular Characterization of their Antibiotic Resistance Genes. J Vis Exp. 2022;(188).

  • Morales G, Picazo JJ, Baos E, et al. Resistance to linezolid is mediated by the cfr gene in the first report of an outbreak of linezolid-resistant Staphylococcus aureus. Clin Infect Dis. 2010;50(6):821-825.

  • Partridge SR. Molecular Methods for Detection of Antimicrobial Resistance. Microbiol Spectr. 2018;6(2).

  • Diaz L, Kiratisin P, Mendes RE, Panesso D, Singh KV, Arias CA. Transferable Plasmid-Mediated Resistance to Linezolid Due to cfr in a Human Clinical Isolate of Enterococcus faecalis. Antimicrob Agents Chemother. 2012;56(7):3940-3942.

  • Brenciani A, Morroni G, Vignaroli C, et al. Detection of Oxazolidinone Resistance Genes and Characterization of Genetic Environments in Enterococci of Swine Origin, Italy. Microorganisms. 2020;8(12):2021.

  • Muneeba M, Shah SA, Rehman T, et al. Detection of linezolid resistance cfr gene among MRSA isolates. J Infect Public Health. 2022;15(11):1284-1288.

  • Exploring Antibiotic Resistance. Southern Biological. [Link]. Accessed January 18, 2026.

  • O'ggioni MR, O'ggioni MR, O'ggioni MR, et al. Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Appl Environ Microbiol. 2015;81(12):3934-3944.

  • FDA-Linezolid-MTS.pdf. Liofilchem. [Link]. Accessed January 18, 2026.

  • Zhuang L, Zhou Y, Wang C, et al. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid. Front Pharmacol. 2022;13:950601.

  • MIC Determination. EUCAST. [Link]. Accessed January 18, 2026.

Sources

Technical Support Center: Optimizing N-Aryl Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl oxazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the critical C-N bond between an aryl group and an oxazolidinone ring. N-aryl oxazolidinones are privileged scaffolds in modern medicine, forming the core of blockbuster drugs like the antibiotic Linezolid and the anticoagulant Rivaroxaban[1][2].

The synthesis of these compounds, however, is not always straightforward. Success hinges on a nuanced understanding of catalytic systems and the interplay between substrates, catalysts, ligands, bases, and solvents. This document provides a structured, in-depth guide to troubleshooting common issues and rationally optimizing your reaction conditions.

Foundational Synthetic Strategies: A Comparative Overview

The two most prevalent and powerful methods for constructing the N-aryl oxazolidinone bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between them is dictated by factors like cost, substrate scope, functional group tolerance, and reaction temperature.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than traditional Ullmann couplings[3][4][5]. It is particularly effective for coupling aryl bromides and chlorides[6].

  • Ullmann Condensation: A classic method that has seen significant modernization, the copper-catalyzed Ullmann reaction is a cost-effective alternative to palladium-based systems[7][8]. It is especially efficient for aryl iodides and can be preferable when palladium contamination is a concern[9][10].

Below is a conceptual diagram illustrating the fundamental catalytic cycles.

Catalytic_Cycles cluster_0 Buchwald-Hartwig (Palladium-Catalyzed) cluster_1 Ullmann-Type (Copper-Catalyzed) Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X(L_n) Pd0->PdII_complex Oxidative Addition (Ar-X) PdII_amide Ar-Pd(II)-Nuc(L_n) PdII_complex->PdII_amide Ligand Exchange (Oxazolidinone, Base) PdII_amide->Pd0 Reductive Elimination label_prod_pd Ar-Nuc (Product) PdII_amide->label_prod_pd CuI_X Cu(I)-X CuI_Nuc Cu(I)-Nuc CuI_X->CuI_Nuc Ligand Exchange (Oxazolidinone, Base) CuIII_complex Ar-Cu(III)-X(Nuc) CuI_Nuc->CuIII_complex Oxidative Addition (Ar-X) CuIII_complex->CuI_X Reductive Elimination label_prod_cu Ar-Nuc (Product) CuIII_complex->label_prod_cu

Caption: Simplified catalytic cycles for N-arylation reactions. (max-width: 760px)

Frequently Asked Questions (FAQs)

Q1: Which catalytic system, Palladium or Copper, should I choose as a starting point?

A: Your choice depends primarily on the nature of your aryl halide and cost considerations.

  • For Aryl Chlorides and Bromides: Start with a Palladium-based Buchwald-Hartwig system. Modern phosphine ligands have made these couplings highly efficient and reliable for less reactive aryl halides[3][6].

  • For Aryl Iodides: A Copper-catalyzed Ullmann-type reaction is often more economical and highly effective[9][11]. These reactions can frequently be run under milder conditions than their palladium counterparts for this class of substrate.

  • Cost and Toxicity: Copper is significantly less expensive and generally considered less toxic than palladium, making it an attractive choice for large-scale synthesis[4][12].

Q2: What are the most critical reaction parameters I need to control?

A: The "big three" parameters that most strongly influence the outcome are the base, ligand, and solvent .

  • Base: The base's role is to deprotonate the oxazolidinone NH group, but its strength and nucleophilicity can dramatically affect the reaction. A poorly chosen base can lead to side reactions or catalyst deactivation[13][14].

  • Ligand: In both Pd and Cu catalysis, the ligand is crucial for stabilizing the metal center, facilitating the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition[10][13].

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF, DMSO, Dioxane, or Toluene are commonly used[1][13][14].

Q3: My aryl halide has sensitive functional groups (e.g., ketones, esters, nitriles). Which method is more tolerant?

A: Modern Buchwald-Hartwig amination protocols are exceptionally tolerant of a wide range of functional groups due to the development of sophisticated ligands and the use of carefully selected bases like Cs₂CO₃ or K₃PO₄[4][6]. Copper-catalyzed systems have also improved significantly, with specific ligand/base combinations showing excellent functional group tolerance, especially for aryl iodides[9][11][15]. If your substrate contains a group sensitive to strong bases or high temperatures, a thorough literature search for a specific protocol is highly recommended.

Troubleshooting Guide

This section addresses common problems encountered during N-aryl oxazolidinone synthesis in a practical Q&A format.

Problem Area 1: Low or No Product Yield

Q: My reaction shows low conversion, and I recover most of my starting materials. What are the likely causes?

A: Low conversion is almost always tied to an issue with catalytic activity. Here’s a checklist to diagnose the problem:

  • Catalyst/Precatalyst Inactivity:

    • Cause: The active Pd(0) or Cu(I) species is not being generated or is decomposing. Palladium(II) precatalysts require reduction in situ, which can sometimes be inefficient[5][16]. Copper catalysts can be sensitive to oxidation.

    • Solution:

      • Use a Pre-formed Catalyst: Switch to a well-defined, air-stable Pd(0) or Pd(II) precatalyst (e.g., those based on biarylphosphine ligands). These often show higher and more reproducible activity.

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate both Pd(0) and Cu(I) catalysts. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen)[4].

      • Check Reagent Purity: Impurities in solvents or starting materials (especially water or peroxides in ethereal solvents) can poison the catalyst. Use anhydrous solvents and purify starting materials if necessary[1][2].

  • Incorrect Base Selection:

    • Cause: The base may be too weak to deprotonate the oxazolidinone efficiently, or it may be sterically hindered. This prevents the formation of the active nucleophile required for the catalytic cycle[13][14].

    • Solution:

      • Increase Basicity: For a neutral oxazolidinone (pKa ≈ 17-18), a relatively strong base is needed. Common effective bases include Cs₂CO₃, K₃PO₄, and NaOtBu. LiOH has also been shown to be effective in certain systems[1][2].

      • Consider Solubility: Ensure the base has some solubility in the reaction medium. While K₃PO₄ is often used as a solid, its fine particle size can be beneficial.

  • Insufficient Temperature:

    • Cause: The energy of activation for the oxidative addition step, particularly with less reactive aryl chlorides or bromides, may not be reached at the current reaction temperature[7].

    • Solution:

      • Increase Temperature Incrementally: Raise the reaction temperature in 10-20 °C increments. Monitor for both product formation and any potential decomposition. High-boiling solvents like toluene, xylene, or DMF are suitable for higher temperatures.

Troubleshooting_Low_Yield cluster_catalyst cluster_conditions start Low or No Yield check_conversion TLC/LCMS shows low conversion? start->check_conversion catalyst_issue Address Catalyst Activity check_conversion->catalyst_issue Yes purification_issue Investigate Product Loss During Workup & Purification check_conversion->purification_issue No, conversion is high check_purity Verify Purity of Starting Materials & Solvents catalyst_issue->check_purity conditions_issue Optimize Reaction Conditions catalyst_issue->conditions_issue If catalyst is verified active catalyst_1 Use air-stable precatalyst conditions_1 Screen stronger bases (K₃PO₄, Cs₂CO₃) catalyst_2 Ensure strict inert atmosphere catalyst_3 Change ligand conditions_2 Increase temperature conditions_3 Change solvent

Caption: A logical workflow for troubleshooting low reaction yields. (max-width: 760px)
Problem Area 2: Formation of Side Products

Q: I'm observing significant dehalogenation of my aryl halide starting material. How can I minimize this?

A: Dehalogenation (replacement of the halide with hydrogen) is a common side reaction, particularly with electron-rich aryl halides.

  • Cause: This often occurs via a competing hydrodehalogenation pathway, which can be promoted by certain bases or by β-hydride elimination from the catalyst complex if an inappropriate base is used. Strong, sterically hindered bases like NaOtBu or LiHMDS can sometimes exacerbate this issue.

  • Solution:

    • Switch to a Weaker Base: Change the base to a carbonate or phosphate, such as Cs₂CO₃ or K₃PO₄. These are generally less prone to causing hydrodehalogenation[4].

    • Use a Different Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos or RuPhos) can promote the desired reductive elimination over competing side reactions.

    • Lower the Temperature: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress this side product.

Q: My reaction produces a significant amount of homocoupled biaryl product (Ar-Ar). What is causing this?

A: Biaryl formation is a classic side reaction in cross-coupling chemistry.

  • Cause (Pd-catalyzed): This can arise from a side reaction pathway involving two molecules of the aryl halide coupling with each other, often promoted by catalyst decomposition or suboptimal ligand choice.

  • Cause (Cu-catalyzed): In Ullmann-type reactions, this is a more traditional side reaction, especially at high temperatures with insufficient nucleophile present[8].

  • Solution:

    • Optimize Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the oxazolidinone is used to favor the desired C-N coupling over the Ar-Ar homocoupling.

    • Select an Appropriate Ligand: For palladium catalysis, ligands that form stable, monomeric complexes are key. Bidentate ligands like BINAP or DPEPhos were developed in part to suppress side reactions like this[3]. For copper catalysis, ligands like 1,10-phenanthroline derivatives can improve selectivity[10].

    • Control Reaction Rate: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

Optimization Data & Strategies

Systematic optimization is key to achieving high yields. The choice of ligand and base is particularly critical. The following table summarizes results from a study on the palladium-catalyzed N-arylation of 2-oxazolidinone with 4-bromotoluene, illustrating the profound impact of these variables[13][14].

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.4)Toluene8088
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)NaOt-Bu (1.4)Toluene8085
3Pd₂(dba)₃ (1.5)DPEphos (3)Cs₂CO₃ (1.4)Toluene10080
4Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (1.4)Toluene10065
5Pd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃ (1.4)Toluene8075
6Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (1.4)Toluene8055
7Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.4)Dioxane8095

Analysis:

  • Ligand Effect (Entries 1, 3, 4): The sterically hindered, electron-rich monodentate ligand P(t-Bu)₃ provided a significantly higher yield at a lower temperature than the bidentate ligands DPEphos and BINAP, highlighting the importance of ligand screening.

  • Base Effect (Entries 1, 2, 6): While both Cs₂CO₃ and NaOt-Bu gave excellent yields, the weaker base K₃PO₄ was less effective under these conditions.

  • Solvent Effect (Entries 1, 7): Switching the solvent from toluene to dioxane resulted in an increased yield, demonstrating that solvent choice is a critical optimization parameter.

Experimental Protocols

The following are representative, generalized protocols. Note: These should be adapted based on the specific reactivity of your substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed N-Arylation of 2-Oxazolidinone

This protocol is adapted from established Buchwald-Hartwig amination procedures.[13][14]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and Cs₂CO₃ (1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 2-oxazolidinone (1.2 equivalents), the aryl bromide (1.0 equivalent), and anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.2 M solution in the aryl halide).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl oxazolidinone.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Oxazolidinone

This protocol is based on modern Ullmann-type coupling conditions.[9][11]

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and K₂CO₃ or K₃PO₄ (2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the 2-oxazolidinone (1.2 equivalents), the aryl iodide (1.0 equivalent), and an anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract several times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

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  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]

  • Ghosh, A., et al. (2004). Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. Organic Letters, 6(15), 2539-2541. [Link]

  • Organic Chemistry Portal. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Retrieved from [Link]

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  • Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 5(4), 369-377. [Link]

  • Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 5(4), 369-377. [Link]

  • David, J. M., et al. (1998). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Tetrahedron Letters, 39(50), 9377-9380. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Abdel-Maksoud, M. S. (2018). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Synthetic Communications, 48(13), 1626-1632. [Link]

  • Antilla, J. C., & Klapars, A. (2004). Cu-catalyzed N-arylation of oxazolidinones: an efficient synthesis of the kappa-opioid receptor Agonist CJ-15161. Organic Letters, 6(15), 2539-41. [Link]

  • Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. ACS Figshare. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

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  • Tšupova, S., et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters, 19(11), 3021–3024. [Link]

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  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Retrieved from [Link]

  • Mahy, W., et al. (2015). Copper Catalyzed Assembly of N -Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban. Organic Letters, 17(1), 146-149. [Link]

  • Duguet, N., et al. (2024). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. RSC Advances, 14, 12345-12354. [Link]

  • Reddy, T. R., et al. (2023). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ChemistrySelect, 8(34). [Link]

  • Scilit. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Retrieved from [Link]

  • Mlinarić, M., et al. (2023). Solvent‐Free Synthesis of Quaternary Oxazolidine‐2‐thione β3‐Amino Ester Analogs. European Journal of Organic Chemistry, 26(18). [Link]

  • Shabani, A., et al. (2012). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 134(49), 20853–20860. [Link]

  • Keglevich, G. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 11(7), 849. [Link]

  • Slideshare. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

  • ChemistryViews. (2018). N-Acylation of Oxazolidinones. Retrieved from [Link]

  • Chen, Y., et al. (2024). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 89(10), 6939–6951. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Postnikov, P., et al. (2016). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Organic & Biomolecular Chemistry, 14, 10336-10343. [Link]

  • Hossain, M. A., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1109. [Link]

Sources

Technical Support Center: Synthesis of 3-Substituted Oxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted oxazolidin-2-ones. This powerful heterocyclic scaffold is a cornerstone in modern medicinal chemistry, most famously as the core of linezolid-class antibiotics, and serves as a critical chiral auxiliary in asymmetric synthesis.[1][2][3] However, its synthesis is not without challenges. Common hurdles include low yields, difficult-to-separate byproducts, and loss of stereochemical integrity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthetic route.

Section 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses the most prevalent issues encountered during the synthesis of 3-substituted oxazolidin-2-ones, organized by the observable problem.

Issue 1.1: Low Yield & Formation of Isocyanate-Related Impurities

Symptoms:

  • Your reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate, some of which may be non-polar.

  • ¹H NMR of the crude product reveals complex, unidentifiable signals alongside desired product peaks.

  • Mass spectrometry indicates the presence of species corresponding to isocyanurates (trimers of isocyanates) or symmetrical ureas.

Root Cause Analysis: The formation of isocyanate-related impurities is a frequent side reaction, especially when using highly reactive carbonylating agents like phosgene, triphosgene, or even under certain conditions with carbonyldiimidazole (CDI).[4][5][6] The primary amino alcohol starting material can react to form an unstable isocyanate intermediate. This intermediate, if not consumed quickly in the intramolecular cyclization, can undergo self-condensation to form a stable, six-membered isocyanurate ring or react with another molecule of the starting amine to form a symmetrical urea. This is particularly problematic with electron-deficient isocyanates.[7][8][9]

dot digraph "Isocyanate Side Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Mechanism of Isocyanate-Related Side Reactions.

Solutions & Preventative Measures:

  • Choice of Carbonylating Agent: The reactivity of the carbonyl source is critical. While highly reactive sources like phosgene are effective, they often lead to more side products. Safer and often cleaner alternatives are preferred.[6]

Carbonylating AgentRelative ReactivityCommon Side ProductsSafety Profile
Phosgene (COCl₂)High (170x vs Triphosgene)[6]Isocyanates, UreasExtremely Toxic Gas
Triphosgene (BTC)ModerateIsocyanates, UreasToxic Solid, Decomposes to Phosgene[5]
Carbonyldiimidazole (CDI)MildUnreacted starting materialMoisture Sensitive Solid[4]
Diethyl CarbonateLowRequires catalyst (e.g., NaOMe)Flammable Liquid[10]
  • Reaction Conditions:

    • Slow Addition: Add the carbonylating agent (especially triphosgene) slowly at a low temperature (e.g., -78 °C to 0 °C) to a solution of the amino alcohol and a non-nucleophilic base (e.g., triethylamine).[5] This maintains a low concentration of the reactive intermediate, favoring intramolecular cyclization over intermolecular side reactions.

    • High Dilution: Running the reaction under high dilution can also favor the intramolecular ring-closing reaction.

Protocol 1: Minimizing Isocyanate Formation using Triphosgene
  • Dissolve the amino alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled amino alcohol solution over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Proceed with standard aqueous workup and purification.

Issue 1.2: Epimerization at Stereocenters (C4/C5)

Symptoms:

  • You start with an enantiomerically pure amino alcohol, but the product shows a loss of enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Chiral HPLC analysis reveals the presence of the undesired diastereomer or enantiomer.

  • ¹H NMR may show peak doubling or broadening for specific protons adjacent to the affected stereocenter.

Root Cause Analysis: Epimerization, the inversion of a single stereocenter, is a significant risk when a chiral center is adjacent to a proton that can be abstracted by a base. In oxazolidinone synthesis, the proton at the C4 position (alpha to the carbonyl group) can be acidic. Strong bases, elevated temperatures, or prolonged reaction times can lead to deprotonation, forming a planar enolate or related intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization.[11][12][13] This can also occur via an oxazolone intermediate.[14][15]

dot digraph "Epimerization Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Simplified Mechanism of Base-Induced Epimerization.

Solutions & Preventative Measures:

  • Base Selection: The choice of base is the most critical factor. Avoid strong, sterically unhindered bases.[11]

BasepKa of Conjugate AcidSteric HindranceTypical Application/Risk
Diisopropylethylamine (DIPEA)~10.7HighOften used, but implicated in epimerization[11]
Triethylamine (TEA)~10.7ModerateCommon choice, moderate risk.
N-methylmorpholine (NMM)~7.4ModerateWeaker base, good alternative to reduce risk[11]
2,4,6-Collidine~7.4HighSterically hindered, useful in problematic cases[11]
K₂CO₃ / NaHCO₃~10.3 / ~10.3N/A (Heterogeneous)Mild inorganic bases, can be effective and lower risk.
  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the cyclization at 0 °C or even lower can significantly suppress epimerization.[11]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the likelihood of epimerization.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right carbonylating agent for my specific substrate? A: The choice depends on a balance of reactivity, safety, and substrate sensitivity.

  • For robust, simple amino alcohols: Triphosgene is a reliable and widely used reagent that often gives high yields.[5]

  • For sensitive substrates with multiple functional groups: Carbonyldiimidazole (CDI) is a much milder reagent. The reaction may be slower but is often cleaner, avoiding the harsh conditions associated with phosgene derivatives.[4][6]

  • For large-scale synthesis: Diethyl or dimethyl carbonate with a catalytic amount of base (e.g., K₂CO₃, NaOMe) is an economical and green option, though it may require higher temperatures.[10]

Q2: My oxazolidinone is difficult to purify. What are the best practices? A: Oxazolidinones are often polar, crystalline solids, making them amenable to a few key techniques.

  • Recrystallization: This is the most effective method for obtaining high-purity material. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[16]

  • Flash Chromatography: Use a moderately polar mobile phase, such as a gradient of ethyl acetate in hexanes. Be aware that prolonged exposure to silica gel can sometimes cause degradation of sensitive compounds.

  • Aqueous Wash: Before chromatography or recrystallization, ensure a thorough aqueous workup. Washing with a mild acid (e.g., 1M HCl) can remove basic impurities like leftover amines, while a wash with saturated NaHCO₃ can remove acidic byproducts.

Q3: Can I perform a one-pot synthesis from an amino acid directly? A: Yes, several one-pot procedures exist, which can be highly efficient. A common method involves the reduction of an N-protected amino acid to the corresponding amino alcohol, followed by in-situ cyclization. For example, an N-Boc protected amino acid can be reduced with a borane reagent, and after workup, the resulting amino alcohol can be cyclized directly without isolation.[10] Another advanced strategy combines an asymmetric aldol reaction with a Curtius rearrangement for a highly stereoselective one-pot synthesis.[17]

Section 3: Visualized Troubleshooting Workflow

If you are facing an unexpected result, this workflow can help diagnose the potential issue.

dot digraph "Troubleshooting Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: General Troubleshooting Workflow for Oxazolidinone Synthesis.

References

  • Wu, X., Mason, J., & North, M. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Chemistry – A European Journal, 23(52), 12937-12943. [Link]

  • Xiao, W., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex.
  • Wu, X., Mason, J., & North, M. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. PubMed. [Link]

  • Beilstein Archives. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate.
  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • A decade review of triphosgene and its applications in organic reactions. PMC. (2020). [Link]

  • Palomo, J. M. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Navarrete-Vazquez, G., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. Available at: [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. (2018). [Link]

  • ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. Available at: [Link]

  • Kim, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. (2019). [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP. Available at: [Link]

  • Subir, A. K., et al. (2020). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. (2013). [Link]

  • ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Oxazolidinones. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. (2021). [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. (2017). [Link]

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PMC - NIH. (1998). [Link]

  • SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. (n.d.). Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Analytical Method Validation for 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the development and validation of High-Performance Liquid Chromatography (HPLC) methods for this compound. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the HPLC analysis of this compound.

Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with polar compounds containing functional groups like the phenolic hydroxyl on your molecule. It indicates undesirable secondary interactions between the analyte and the stationary phase.

Causality: The primary cause is often the interaction of the acidic phenolic proton with basic, un-capped silanol groups on the surface of the C18 stationary phase. This strong interaction slows down a portion of the analyte molecules, causing them to elute later than the main peak, resulting in a "tail". Overloading the column with too much sample can also lead to peak tailing.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of the phenolic group. Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this pH, the hydroxyl group is fully protonated, minimizing its interaction with silanol groups.[1]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation, fully end-capped C18 column can significantly improve peak shape.[2]

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column. Perform a series of injections with decreasing concentrations to see if peak shape improves.[1][3]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, could provide a different selectivity and reduce tailing for this polar analyte.[4]

Question: I'm experiencing drifting retention times for my main peak from one injection to the next. What should I investigate?

Answer:

Drifting retention times are a clear indicator of an unstable chromatographic system. The issue can usually be traced to the column, the mobile phase, or the HPLC pump.

Causality: The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[2] For polar compounds like this compound, which are often analyzed in mobile phases with high aqueous content, slow equilibration can be a frequent problem.[2]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting your analytical run, flush the column with the initial mobile phase for at least 20-30 column volumes. This is especially critical when switching from a high organic phase (used for storage or cleaning) to a high aqueous phase.

  • Check Mobile Phase Preparation: Ensure your mobile phase is fresh and well-mixed. If you are using an online mixing system (gradient pump), ensure the proportioning valve is functioning correctly by preparing a premixed mobile phase and observing if the problem resolves.[3] Solvents can evaporate over time, altering the composition, so prepare fresh mobile phase daily.

  • Use a Column Thermostat: HPLC separations are sensitive to temperature changes. A change of even a few degrees can alter solvent viscosity and retention times. Using a column oven or thermostat set to a stable temperature (e.g., 30°C or 40°C) is crucial for reproducibility.

  • Inspect for Leaks: Check for any leaks in the system, from the pump heads to the detector. A small leak can cause pressure fluctuations and, consequently, retention time shifts.[1]

Question: My chromatogram shows a noisy or drifting baseline. How can I get a stable baseline?

Answer:

A stable baseline is essential for accurate integration and quantification, especially for low-level impurities. A noisy or drifting baseline can originate from the mobile phase, the detector, or contamination in the system.[1]

Causality: Common causes include improperly degassed mobile phase, contaminated solvents, a dirty flow cell in the detector, or a lamp that is nearing the end of its life.

Troubleshooting Steps:

  • Degas the Mobile Phase: Ensure all mobile phase solvents are thoroughly degassed using an online degasser, sonication, or helium sparging. Air bubbles entering the detector flow cell are a primary source of baseline noise.[1]

  • Use High-Purity Solvents: Use only HPLC-grade solvents and fresh, high-purity water (e.g., Milli-Q or equivalent). Contaminants in the solvents can create a noisy baseline, especially during gradient elution.

  • Flush the System: If contamination is suspected, flush the entire system, including the injector and detector flow cell, with a strong solvent like isopropanol or methanol.[5]

  • Check Detector Lamp: Check the detector's diagnostic readings for lamp energy. A low or fluctuating lamp energy indicates it may need replacement.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation protocol for this compound, grounded in regulatory expectations.

Question: What are the key validation parameters I need to assess according to ICH Q2(R1) guidelines?

Answer:

The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for the validation of analytical procedures.[6] For a quantitative impurity method and an assay of this compound, the following parameters are essential:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[9] This is typically demonstrated through forced degradation studies.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability: Precision over a short interval with the same operator and equipment.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between different laboratories (not always required).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Table 1: Summary of Validation Parameters and ICH Q2(R1) Requirements

Validation ParameterAssayQuantitative Impurity Test
Specificity RequiredRequired
Linearity RequiredRequired
Range RequiredRequired
Accuracy RequiredRequired
Precision RequiredRequired
Detection Limit (LOD) Not RequiredRequired
Quantitation Limit (LOQ) Not RequiredRequired
Robustness RequiredRequired

Question: How do I perform a forced degradation study to prove the stability-indicating nature of my method?

Answer:

A forced degradation or stress study is a critical part of validation. Its purpose is to intentionally degrade the drug substance to ensure that the resulting degradation products can be separated from the main analyte peak, thus proving the method is "stability-indicating".[10][11]

Causality: The study exposes the drug to harsh conditions to generate potential degradants that could form during manufacturing or storage.[12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Protocol:

  • Prepare separate solutions of this compound.

  • Expose them to a set of stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Analyze all samples by your HPLC method and evaluate the chromatograms for new peaks.

  • Perform a peak purity analysis (using a Diode Array Detector - DAD) to confirm that the main analyte peak is spectrally pure and not co-eluting with any degradants.

Table 2: Example Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration/Temperature
Acid Hydrolysis 0.1 M HCl60°C for 2-8 hours
Base Hydrolysis 0.1 M NaOH60°C for 1-4 hours
Oxidation 3% H₂O₂Room Temperature for 24 hours
Thermal Degradation Dry Heat80°C for 48 hours
Photolytic Degradation UV/Visible Light (ICH Q1B)Expose solid and solution to light

Note: These conditions are starting points and should be adjusted to achieve the target degradation level.[12]

Question: What are the acceptance criteria for system suitability, and why is it important?

Answer:

System suitability testing (SST) is an integral part of any analytical method. It is performed before and sometimes during an analytical run to ensure the chromatographic system is performing adequately.[13]

Causality: SST verifies that the system's resolution, column efficiency, and precision are sufficient to provide reliable data for the samples being analyzed. It acts as a daily check on the health of the system.

Table 3: Typical System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation of adjacent peaks.
RSD of Peak Area ≤ 1.0% (for n=5 or 6 injections)Demonstrates the precision of the injector and system.
RSD of Retention Time ≤ 1.0% (for n=5 or 6 injections)Demonstrates the stability of the pump flow rate.

Section 3: Detailed Experimental Protocols

Protocol 1: HPLC Method for this compound

This protocol provides a robust starting point for method development and validation.

1. Chromatographic Conditions:

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 240 nm (determine λmax experimentally).

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Acetonitrile:Water.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in diluent to a final concentration of 1.0 mg/mL.

  • Working Standard Solution (Assay): Dilute the stock solution to approximately 0.1 mg/mL.

  • Working Standard Solution (Impurities): Dilute the stock solution to approximately 0.001 mg/mL (for a 0.1% impurity level relative to the assay concentration).

Section 4: Visualizations

Workflow for HPLC Method Validation

The following diagram outlines the logical flow for validating an analytical HPLC method according to ICH guidelines.

HPLC_Validation_Workflow A Method Development & Optimization B Write Validation Protocol A->B C Perform System Suitability Testing (SST) B->C D Specificity (Forced Degradation) C->D If SST Passes E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness H->I J Analyze Results & Check Acceptance Criteria I->J K Write Final Validation Report J->K If All Criteria Met

Caption: A typical workflow for analytical method validation.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a decision-making process for addressing issues like peak tailing or fronting.

Caption: Troubleshooting flowchart for poor HPLC peak shape.

References

  • HPLC Troubleshooting Guide. Link

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link

  • ICH. Quality Guidelines. Link

  • ICH Q2(R1) Analytical Method Validation. Scribd. Link

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Link

  • ICH Q2 Analytical Method Validation. Slideshare. Link

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Link

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. Link

  • Troubleshooting in HPLC: A Review. IJSDR. Link

  • Sörgel, F., et al. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 373-377. Link

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Link

  • Li, Y., et al. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. Infection and Drug Resistance, 14, 5729–5738. Link

  • RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs - LINEZOLID. International Journal of Science and Research (IJSR). Link

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. World Journal of Pharmaceutical Research. Link

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Link

  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Link

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Link

  • Stability Indicating Forced Degradation Studies. RJPT. Link

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Link

  • Forced degradation studies result. ResearchGate. Link

  • This compound. Santa Cruz Biotechnology. Link

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Link

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Link

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Link

  • Methods - All Items. NUCLEUS information resources - International Atomic Energy Agency. Link

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Link

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Link

  • This compound. PubChem. Link

  • Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. ResearchGate. Link

  • Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues. PubMed. Link

Sources

Technical Support Center: Addressing Poor Solubility of Oxazolidinone Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazolidinones are a critical class of synthetic antibiotics, renowned for their activity against multidrug-resistant Gram-positive bacteria.[1] However, their journey from synthesis to clinical application is often hampered by a significant physicochemical hurdle: poor aqueous solubility. This characteristic stems from their typically lipophilic nature, often featuring aromatic rings and other nonpolar moieties that limit their ability to dissolve in the aqueous buffers used in most biological assays.[2]

Poor solubility is not a minor inconvenience; it is a primary source of experimental artifacts that can lead to catastrophic data misinterpretation.[3][4] Consequences include underestimated potency (artificially high IC50 values), poor reproducibility, inaccurate Structure-Activity Relationships (SAR), and even false-negative results in high-throughput screens (HTS).[3][5] Compound precipitation or aggregation can also cause assay interference through non-specific mechanisms, wasting valuable resources and time.[6]

This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for diagnosing, troubleshooting, and overcoming the solubility challenges associated with oxazolidinone derivatives. Here, we move beyond simple lists of solvents to explain the causality behind experimental choices, empowering you to design robust assays and generate reliable, reproducible data.

Troubleshooting Guide: Common Solubility-Related Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Q1: My oxazolidinone derivative precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What should I do first?

A: This is the most frequent manifestation of poor kinetic solubility. When the compound, comfortably dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly introduced to an aqueous environment, it is "shocked" out of solution and crashes out. The immediate goal is to manage this transition more effectively.

Causality: The aqueous buffer cannot accommodate the high, localized concentration of the hydrophobic compound as it disperses from the DMSO droplet. Precipitation occurs when the compound concentration exceeds its maximum kinetic solubility limit in the final assay medium.

Initial Troubleshooting Workflow

cluster_solutions Buffer Modification Strategies start Precipitation Observed Upon Dilution check_stock Step 1: Visually Inspect DMSO Stock (Vortex before use) start->check_stock optimize_dilution Step 2: Optimize Dilution Technique (Serial dilution, rapid mixing) check_stock->optimize_dilution Stock is clear lower_conc Step 3: Lower Final Assay Concentration optimize_dilution->lower_conc Precipitation persists modify_buffer Step 4: Modify Assay Buffer lower_conc->modify_buffer Precipitation persists at lowest effective dose cosolvent Increase Co-solvent % modify_buffer->cosolvent ph_adjust Adjust pH modify_buffer->ph_adjust cyclodextrin Add Solubilizer (e.g., Cyclodextrin) modify_buffer->cyclodextrin

Caption: A decision tree for addressing compound precipitation in assays.

Actionable Steps:
  • Confirm Stock Solution Integrity: Before any dilution, visually inspect your DMSO stock solution (against a light source) for any microcrystals, especially after freeze-thaw cycles. Always vortex the stock solution vigorously before preparing dilutions.[4]

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions.

    • Best Practice: Perform a stepwise, serial dilution.[2] For instance, instead of adding 1 µL of a 10 mM stock directly into 1 mL of buffer, first create an intermediate dilution.

    • Mixing is Critical: Add the DMSO stock directly into the final assay buffer while vortexing or stirring vigorously. This rapid mixing helps disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.[3]

  • Reduce Final Concentration: Your target concentration may simply be above the compound's solubility limit. Test a lower concentration range to see if the precipitation issue resolves. While this may not be ideal for potency determination, it can confirm that solubility is the limiting factor.

  • Increase Final Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can significantly aid solubility. However, you must validate this. Run a vehicle control experiment to determine the highest percentage of DMSO your specific assay can tolerate without affecting cell viability or enzyme activity.[7][8]

Q2: My assay results are highly variable, and the IC50 curve has a shallow slope or doesn't reach 100% inhibition. Could this be a solubility problem?

A: Yes, absolutely. These are classic signs of a compound not being fully solubilized or forming aggregates at higher concentrations.[5][9]

Causality: If a compound precipitates or aggregates in the assay well, the true concentration of the monomeric, active compound available to interact with the target is unknown and lower than the nominal concentration.[3] As you increase the compound concentration in your serial dilution, more of it may be crashing out of solution rather than engaging the target, leading to a plateau in the dose-response curve far below 100% inhibition.[10]

Diagnostic Workflow for Inconsistent Assay Data

start Inconsistent Data or Poor IC50 Curve Shape visual Step 1: Visual Inspection (Microscopy of assay plate wells) start->visual dls Step 2: Dynamic Light Scattering (DLS) (Optional, for aggregation) visual->dls Precipitate/Turbidity Observed solubility_assay Step 3: Run Kinetic Solubility Assay visual->solubility_assay No Visible Precipitate (Sub-visible particles may exist) dls->solubility_assay Aggregates Detected reformulate Step 4: Reformulate Using Solubilization Strategies solubility_assay->reformulate Solubility < Top Assay Concentration retest Step 5: Re-run Dose-Response Assay reformulate->retest

Caption: Workflow for troubleshooting inconsistent assay results due to solubility.

Actionable Steps:
  • Microscopic Examination: After preparing your assay plate, inspect the wells under a light microscope. Look for crystalline structures or amorphous precipitates, especially in the wells with the highest compound concentrations.

  • Include Detergents in Biochemical Assays: For biochemical (non-cell-based) assays, the inclusion of a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) can prevent the formation of compound aggregates that cause non-specific inhibition.[11] These detergents work by forming micelles that can sequester hydrophobic molecules, preventing them from clumping together.[12]

  • Leverage Serum in Cell-Based Assays: If your cell culture media contains serum, proteins like albumin can act as natural carriers for hydrophobic compounds, improving their solubility and bioavailability in the assay.[13][14] If you are moving to a serum-free medium, you may suddenly encounter solubility issues that were previously masked.

  • Perform a Kinetic Solubility Assay: A formal kinetic solubility test is the most direct way to diagnose the problem. This involves preparing dilutions of your compound in the final assay buffer and measuring the concentration of dissolved compound after a set incubation time. See Protocol 3 for a basic method.

Strategies for Solubility Enhancement

If basic troubleshooting fails, you must proactively modify your assay buffer or compound preparation method. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-solvent Optimization

DMSO is the most common primary solvent, but it is not the only option. Using a combination of co-solvents or switching to a different one may improve solubility.

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more favorable for hydrophobic molecules to remain dissolved.[15]

Table 1: Tolerated Co-solvent Concentrations for Various Assay Types

Co-solventCell Viability (e.g., MTT)Enzyme Assays (General)ELISAFluorescence Polarization (FP)AlphaScreen
DMSO < 0.5% (some lines tolerate up to 1%)[7][8]< 5% (enzyme dependent)[16]< 1%[17]0.5% - 5%[18]< 5%[19]
Ethanol < 0.5%[7]Highly variable, test required[6]< 1%[17]Test requiredTest required
PEG 400 < 2% (Hypothetical, test required)[2]Test requiredTest requiredTest requiredTest required
Glycerol Test requiredGenerally well-toleratedTest requiredTest requiredTest required

Note: The values in this table are general guidelines. It is imperative to determine the tolerance of your specific assay system with a vehicle control curve.

Strategy 2: pH Modification

Causality: Many organic molecules, including oxazolidinones, have ionizable functional groups. Adjusting the pH of the assay buffer can shift the equilibrium towards the more soluble, ionized form of the compound. The Henderson-Hasselbalch equation dictates that for a weakly basic compound, solubility increases as the pH of the solution decreases below its pKa.

Table 2: Physicochemical Properties of Representative Oxazolidinones

CompoundpKaCalculated logPSolubility Implication
Linezolid ~1.8 (weak base)[20]~1.3Poorly ionized at physiological pH (7.4), solubility is low.[20]
Tedizolid Not available~1.4[21]Lipophilic nature suggests poor aqueous solubility.

Application: Since Linezolid is a weak base, slightly lowering the pH of your assay buffer (e.g., from 7.4 to 6.8) could potentially increase its solubility. However, this is only feasible if the pH change does not negatively impact your biological target (enzyme or cell).

Protocol:

  • Determine the pKa of your compound (if not known, use a representative value for the class).

  • Prepare a series of assay buffers with slightly different pH values (e.g., 6.8, 7.0, 7.2, 7.4).

  • Test the solubility of your compound in each buffer.

  • Crucially, confirm that the activity of your target (e.g., enzyme activity, cell viability) is not altered across this pH range by running appropriate controls.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They are powerful solubilizing agents for in vitro assays.[3]

Causality: The hydrophobic oxazolidinone derivative (the "guest") partitions into the nonpolar cavity of the cyclodextrin (the "host"). The resulting "inclusion complex" has a hydrophilic exterior, allowing it to dissolve readily in aqueous buffer.[22]

Diagram: Mechanism of Cyclodextrin Inclusion

cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Oxazolidinone water Aqueous Buffer compound->water Poor Solubility complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.

Choosing the Right Cyclodextrin:

  • β-Cyclodextrin (β-CD): Suitable for many drug scaffolds, but has lower aqueous solubility itself.[3]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A highly water-soluble derivative, widely used in research and parenteral formulations due to its excellent safety profile. This is often the best starting point for in vitro assays.[14][22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative, often used in formulations.

See Protocol 2 for a detailed method on preparing a stock solution with cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution
  • Weigh Compound: Accurately weigh out your oxazolidinone derivative using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve a desired high-concentration stock (e.g., 10-30 mM).[4]

  • Dissolve: Add the DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing a Compound Stock with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to create a solid dispersion that can then be dissolved in buffer.[22][23]

  • Molar Calculation: Determine the molar ratio for your complex. A 1:1 molar ratio of drug to HP-β-CD is a common starting point.[22]

  • Weigh Components: Weigh out the appropriate amounts of your oxazolidinone derivative and HP-β-CD.

  • Trituration: Transfer the powders to a glass mortar and pestle and mix them thoroughly for 5 minutes.

  • Kneading: Add a small volume of a water/ethanol (1:1) mixture dropwise to the powder mix while continuously triturating. Add just enough liquid to form a thick, uniform paste.

  • Continue Kneading: Knead the paste for 30-45 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[23]

  • Drying: Spread the paste in a thin layer in a glass dish and dry it under vacuum or in a desiccator at room temperature until a constant weight is achieved.

  • Pulverize: Scrape the dried complex and gently pulverize it back into a fine powder using the mortar and pestle.

  • Create Aqueous Stock: This powder is now your drug:HP-β-CD complex. It can be dissolved directly in your assay buffer to create a concentrated aqueous stock solution, which can then be serially diluted for your assay. Always filter this stock solution through a 0.22 µm filter before use.

Protocol 3: Basic Kinetic Solubility Assay (Plate-Based)
  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound in 100% DMSO.

  • Add to Buffer Plate: In a separate 96-well clear plate, add the appropriate volume of your final assay buffer to each well.

  • Transfer and Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate. Immediately mix thoroughly. The final DMSO concentration should match your assay conditions (e.g., 0.5%).

  • Incubate: Incubate the plate at room temperature for 1-2 hours.

  • Read Plate: Read the absorbance of the plate at a wavelength where precipitate will scatter light (e.g., 620 nm or 750 nm). Wells with a significant increase in absorbance compared to buffer-only controls indicate precipitation. This will give you a rapid estimation of the concentration at which your compound falls out of solution.

Frequently Asked Questions (FAQs)

Q: Why is my compound soluble in DMSO but not in the assay buffer? A: DMSO is a very strong, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[15] Aqueous assay buffers are highly polar and cannot effectively solvate large, nonpolar molecules. When the DMSO is diluted to a low final concentration (<1%), it can no longer keep the compound in solution, leading to precipitation.[2]

Q: Can I just sonicate my final assay plate to redissolve the precipitate? A: While brief sonication can sometimes help break up fine precipitates and create a more homogenous suspension, it does not truly increase the thermodynamic solubility.[3] The compound may re-precipitate over the course of the assay, leading to inconsistent results. It is a temporary fix, not a robust solution.

Q: I used HP-β-CD, but my compound still seems to have low activity. Why? A: While cyclodextrins increase solubility, they also establish an equilibrium where the drug is either free or complexed. Only the free drug is typically available to interact with the biological target. If the binding affinity between your drug and the cyclodextrin is extremely high, it may reduce the concentration of free drug available, thus appearing as lower potency. It's a balancing act between increasing solubility and maintaining sufficient free drug concentration.

Q: How do I choose between using a co-solvent, adjusting pH, or using a cyclodextrin? A: Start with the simplest method that is compatible with your assay. Increasing the co-solvent (like DMSO) to the maximum tolerated level is often the easiest first step. If your compound has an ionizable group and your assay is tolerant to small pH changes, pH modification is a good second option. Cyclodextrins are an excellent, though more involved, third option, especially for very hydrophobic compounds or when co-solvents and pH changes are not viable.

References

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Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Screening of Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antibacterial screening for oxazolidinones. Inconsistent results can be a significant roadblock, and this resource provides a structured approach to troubleshooting, grounded in scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during oxazolidinone screening.

Q1: My Minimum Inhibitory Concentration (MIC) values for the same oxazolidinone compound vary significantly between experiments. What's the primary suspect?

A: The most common culprit for inconsistent MIC values is variability in the experimental setup. Key factors to immediately scrutinize are the bacterial inoculum preparation, the exact composition of the growth medium, and the incubation conditions. Even minor deviations can lead to significant shifts in MICs. For instance, an inoculum that is too dense or too sparse will directly impact the drug-to-bug ratio, altering the apparent susceptibility.

Q2: I'm observing "trailing endpoints" in my broth microdilution assay, where there's reduced but persistent growth across a range of concentrations. How should I interpret these results?

A: Trailing endpoints are a known phenomenon with some bacteriostatic agents like oxazolidinones.[1] This partial inhibition can make it difficult to determine the true MIC. It's crucial to adhere strictly to standardized reading guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Generally, the MIC is recorded as the lowest concentration that causes a significant inhibition of growth (e.g., 80% reduction) compared to the positive control. Using a spectrophotometer to read optical density can provide more objective results than visual inspection alone.[4]

Q3: Can the choice of testing method (e.g., broth microdilution vs. disk diffusion) affect the susceptibility results for oxazolidinones?

A: Yes, absolutely. While both are standard methods, they can yield different results if not properly calibrated and correlated.[2] Broth microdilution directly determines the MIC, while disk diffusion relies on the correlation of the zone of inhibition with a known MIC.[2] The diffusion of oxazolidinones in agar can be influenced by the specific agar formulation and depth, potentially leading to discrepancies. It is essential to use the method stipulated by the relevant guidelines (CLSI or EUCAST) and ensure that the chosen method is validated for the specific bacterial species being tested.[2][3]

Q4: Are there specific resistance mechanisms in bacteria that I should be aware of that could lead to sudden shifts in susceptibility?

A: Yes, the emergence of resistance can cause dramatic and inconsistent results. For oxazolidinones, the primary resistance mechanisms involve mutations in the 23S rRNA gene and ribosomal proteins (L3 and L4), which alter the drug's binding site.[5][6][7][8] Additionally, transferable resistance genes like cfr, optrA, and poxtA can be acquired by bacteria, leading to high-level resistance.[7][8][9][10][11][12] If you observe a sudden, high-level resistance in a previously susceptible isolate, it is prudent to investigate the presence of these resistance determinants through molecular methods.[9]

Section 2: Deep Dive - Systematic Troubleshooting Guides

This section provides a more in-depth, causal analysis of common problems and detailed protocols to ensure experimental robustness.

Issue 1: Inconsistent MIC Values - A Step-by-Step Investigation

Inconsistent MICs are a frequent frustration. This guide will walk you through a systematic process to identify and eliminate sources of variability.

Causality: The MIC is a quantitative measure of a drug's potency under specific conditions. Therefore, any variation in these conditions can alter the outcome. The key is to standardize every step of the process.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting inconsistent MIC results.

Detailed Protocol for Standardized Broth Microdilution:

  • Inoculum Preparation (The Foundation):

    • Always use a fresh (18-24 hour) culture from a non-selective agar plate.

    • Prepare a bacterial suspension in a suitable broth or saline to match a 0.5 McFarland turbidity standard. This is a critical step for achieving a standardized starting bacterial density.

    • Further dilute the standardized suspension according to CLSI or EUCAST guidelines to achieve the final target inoculum concentration in the microtiter plate wells.[3][13]

  • Media Preparation (The Environment Matters):

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for most non-fastidious bacteria.[3]

    • Ensure the pH of the media is within the recommended range (typically 7.2-7.4).

    • If testing fastidious organisms, use the specific media and supplements recommended by CLSI or EUCAST.

  • Oxazolidinone Stock and Working Solutions (The Variable):

    • Prepare stock solutions of your oxazolidinone compounds in a suitable solvent (e.g., DMSO) at a high concentration.

    • Make fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Ensure the final concentration of the solvent in the wells is not inhibitory to the bacteria.

  • Incubation (The Growth Phase):

    • Incubate plates at the recommended temperature (typically 35°C ± 2°C) for the specified duration (usually 16-20 hours for most bacteria).[14]

    • Ensure the incubator provides a stable and uniform temperature.

  • Quality Control (The Self-Validation):

    • Always include a reference strain with a known oxazolidinone MIC range (e.g., Staphylococcus aureus ATCC 29213 or Enterococcus faecalis ATCC 29212) in every assay.[9]

    • The results for the quality control strain must fall within the acceptable range for the experiment to be considered valid.[15]

Issue 2: Emergence of Resistant Phenotypes During Screening

The appearance of resistant colonies within a zone of inhibition or at higher drug concentrations can be perplexing. This guide will help you differentiate between contamination, heteroresistance, and induced resistance.

Causality: Bacteria can exhibit different responses to antibiotic pressure. Understanding the underlying mechanism is key to interpreting these observations.

Investigative Workflow:

Caption: A workflow for investigating the emergence of resistant colonies.

Experimental Protocols:

  • Isolation and Purity Check:

    • Aseptically pick a resistant colony and streak it onto a fresh agar plate to obtain a pure culture.

    • Perform Gram staining and basic biochemical tests to confirm the identity of the isolate.

  • Confirmation of Resistance:

    • Perform an MIC test on the pure culture of the isolated resistant colony. This will confirm if the resistance is stable.

  • Population Analysis Profile (PAP):

    • To investigate heteroresistance, prepare a high-density inoculum of the original culture.

    • Plate serial dilutions of this inoculum onto agar plates containing increasing concentrations of the oxazolidinone.

    • The presence of subpopulations that can grow at higher antibiotic concentrations is indicative of heteroresistance.

  • Molecular Characterization of Resistance:

    • If stable resistance is confirmed, consider molecular analysis.

    • Use PCR to screen for known oxazolidinone resistance genes (cfr, optrA, poxtA).[9][10]

    • Sequence the 23S rRNA and ribosomal protein genes (rplC, rplD) to identify mutations.[6]

Section 3: Data Interpretation and Reference Standards

Accurate interpretation of your screening data is paramount. This section provides a summary of key reference standards and interpretive criteria.

Understanding MIC Breakpoints:

The MIC value itself is just a number. Its clinical significance is determined by comparing it to established breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[16]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the drug.[16]

  • Intermediate (I): The infection may respond to a higher dosage of the drug or if the drug concentrates at the site of infection.[16]

  • Resistant (R): The infection is unlikely to respond to the drug.[16]

Key Authoritative Bodies for Breakpoints:

  • Clinical and Laboratory Standards Institute (CLSI): Provides internationally recognized standards for antimicrobial susceptibility testing.[3][17]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): The European equivalent of CLSI, providing its own set of standards and breakpoints.[2][13][18]

Data Summary Table:

ParameterCLSI RecommendationEUCAST RecommendationKey Considerations
Primary Testing Method Broth microdilution and disk diffusionBroth microdilution and disk diffusionMethods must be performed exactly as described in the respective documents.[2][3]
Standard Media Cation-adjusted Mueller-Hinton Broth/AgarMueller-Hinton Broth/AgarMedia composition can significantly impact results.
Inoculum Density 0.5 McFarland standard0.5 McFarland standardA critical parameter for reproducibility.
Incubation 35°C ± 2°C for 16-20 hours35°C ± 1°C for 16-20 hoursTemperature and time must be strictly controlled.
Quality Control Strains S. aureus ATCC 29213, E. faecalis ATCC 29212S. aureus ATCC 29213, E. faecalis ATCC 29212Essential for validating each experimental run.[15]

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  • Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. (2019). PubMed. [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. (2024). ResearchGate. [Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. (2001). PMC - NIH. [Link]

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Technical Support Center: Chiral Separation of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As the optical purity of oxazolidinone derivatives is often crucial for their biological activity and use as chiral auxiliaries, robust enantioseparation methods are paramount.[1][2] This resource synthesizes established chromatographic principles with practical, field-proven insights to help you navigate the complexities of this specific chiral separation.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound enantiomers.

Question 1: I am observing poor or no resolution between the enantiomers. What are the likely causes and how can I improve it?

Answer:

Poor resolution in chiral separations is a common challenge that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral recognition.[3] For oxazolidinone analogues, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have shown great success.[4][5][6][7] If you are not using a polysaccharide-based column, consider screening columns like the Chiralpak® AD-H, Lux® Amylose-1, or Lux® Cellulose-2. The chemical structure of your analyte, featuring a phenyl group and a polar oxazolidinone ring, suggests that π-π interactions, hydrogen bonding, and dipole-dipole interactions will be key to the separation mechanism.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction strength between the enantiomers and the CSP.

    • Polar Organic Mode: For oxazolidinone derivatives, polar organic mobile phases (e.g., neat methanol, ethanol, isopropanol, or acetonitrile) are often effective.[4][5][6][7] Acetonitrile, in particular, has been shown to provide high enantioselectivity with amylose-based columns for this class of compounds.[4][5][6] Try screening these solvents individually.

    • Normal Phase Mode: A mixture of a non-polar solvent (like n-hexane) with an alcohol modifier (like isopropanol or ethanol) is a standard starting point. The percentage of the alcohol modifier is critical; a lower percentage generally increases retention and can improve resolution, but may also lead to broader peaks. A typical starting condition could be n-hexane:isopropanol (90:10, v/v).

    • Mobile Phase Additives: The phenolic hydroxyl group and the amide in the oxazolidinone ring can interact with residual silanols on the silica support, leading to peak tailing and poor resolution. Adding a small amount of an acidic or basic modifier can improve peak shape and selectivity. For instance, 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can be beneficial, depending on the nature of the interactions.[8]

  • Incorrect Flow Rate or Temperature:

    • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, though it will lengthen the analysis time.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. It's advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes significantly impact selectivity.

Question 2: My chromatographic peaks are broad and tailing. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue in chiral chromatography and can obscure resolution and affect quantitation accuracy. Here are the primary causes and solutions:

  • Secondary Interactions: The most common cause of peak tailing for polar compounds like this compound is secondary interactions with the stationary phase.[9] The phenolic group can interact strongly with any exposed, acidic silanol groups on the silica surface of the CSP.

    • Solution: Use a mobile phase additive to suppress these interactions. A small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the silanols, reducing their interaction with your analyte. Conversely, a basic additive like diethylamine (DEA) might be effective if the analyte has acidic properties that need to be suppressed.

  • Sample Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and a characteristic "shark-fin" tailing shape.[10][11] Chiral stationary phases often have a lower sample capacity than achiral phases.

    • Solution: Dilute your sample and inject a smaller volume or a lower concentration.

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column can disrupt the flow path and cause peak distortion.[2][9]

    • Solution: Use a guard column to protect the analytical column. If you suspect contamination, try flushing the column according to the manufacturer's instructions. For immobilized polysaccharide CSPs, a regeneration procedure with stronger solvents may be possible.[12]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[9]

    • Solution: Ensure that the connecting tubing is as short and narrow in diameter as possible.

Question 3: I'm observing a reversal in the enantiomer elution order when I change the mobile phase or column. Is this normal?

Answer:

Yes, enantiomer elution order reversal is a known phenomenon in chiral chromatography and can be triggered by several factors:

  • Change in Mobile Phase: Altering the solvent composition (e.g., switching from methanol to acetonitrile) or even the type of alcohol modifier (e.g., ethanol to isopropanol) can change the dominant interactions responsible for chiral recognition, leading to a reversal in elution order.[4][5]

  • Change in Chiral Stationary Phase: Different CSPs have distinct chiral recognition mechanisms. It is not uncommon for the elution order to be different on a cellulose-based CSP compared to an amylose-based CSP.[4][5]

  • Temperature Changes: As temperature can affect the binding kinetics and thermodynamics between the enantiomers and the CSP, it can also, in some cases, lead to an elution order reversal.

This phenomenon can be exploited during method development to achieve the desired separation, for instance, to elute a minor enantiomeric impurity before the major peak for more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for the chiral separation of this compound?

A1: A systematic screening approach is the most efficient way to develop a chiral separation method.[13] Here is a recommended starting point:

  • Column Selection: Begin by screening a small set of polysaccharide-based chiral stationary phases. Good candidates would be an amylose-based column (e.g., Chiralpak® AD-H or Lux® Amylose-1) and a cellulose-based column (e.g., Lux® Cellulose-1).[4][5][6][7]

  • Mobile Phase Screening: For each column, screen a set of mobile phases:

    • Normal Phase: n-Hexane/Isopropanol (90/10, v/v) and n-Hexane/Ethanol (90/10, v/v).

    • Polar Organic Mode: 100% Methanol and 100% Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of your compound).

This initial screening will likely identify a promising combination of CSP and mobile phase that can then be further optimized.

Q2: How does the 4-hydroxyphenyl group affect the chiral separation?

A2: The 4-hydroxyphenyl group plays a significant role in the potential interactions with the chiral stationary phase.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. This functionality can form hydrogen bonds with the carbamate groups on polysaccharide-based CSPs, which is a key interaction for chiral recognition.

  • π-π Interactions: The phenyl ring can engage in π-π stacking interactions with the aromatic groups on certain CSPs.

  • Potential for Tailing: As mentioned in the troubleshooting section, the acidic nature of the phenolic proton can lead to undesirable interactions with the silica support, causing peak tailing. This may necessitate the use of mobile phase additives.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations and is often considered a dominant technique for this purpose.[14][15]

  • Advantages of SFC:

    • Speed: SFC can be 3 to 5 times faster than HPLC, allowing for high-throughput analysis.[15]

    • Reduced Solvent Consumption: The primary mobile phase component is carbon dioxide, which is less toxic and less expensive than organic solvents used in normal-phase HPLC.[15]

    • Orthogonal Selectivity: The separation mechanism in SFC can differ from HPLC, sometimes providing better resolution where HPLC fails.[15]

For this compound, a typical SFC mobile phase would consist of supercritical CO₂ with an alcohol co-solvent like methanol or ethanol. The same polysaccharide-based columns used for HPLC are generally effective in SFC.[14][15]

Experimental Protocols

Protocol 1: Recommended HPLC Screening Method

This protocol outlines a systematic approach to screen for the optimal chiral separation conditions.

1. Sample Preparation:

  • Dissolve the racemic this compound in methanol to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Lux® Amylose-1, 250 x 4.6 mm, 5 µm

    • Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

3. Chromatographic Conditions:

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

4. Mobile Phase Screening Gradient:

  • Mobile Phase A1: n-Hexane/Isopropanol (90/10, v/v)

  • Mobile Phase A2: n-Hexane/Ethanol (90/10, v/v)

  • Mobile Phase B1: 100% Methanol

  • Mobile Phase B2: 100% Acetonitrile

5. Screening Procedure:

  • Equilibrate the first column with Mobile Phase A1 for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Repeat for each mobile phase on each column, ensuring proper column flushing and equilibration between mobile phase changes.

Data Presentation: Expected Screening Results (Hypothetical)
ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak® AD-H n-Hexane/IPA (90/10)8.29.51.8
100% Methanol5.15.81.2
100% Acetonitrile6.37.92.1
Lux® Amylose-1 n-Hexane/IPA (90/10)9.110.81.9
100% Methanol6.57.11.0
100% Acetonitrile7.29.02.5
Lux® Cellulose-1 n-Hexane/IPA (90/10)11.311.90.8
100% Methanol8.48.40.0
100% Acetonitrile9.510.10.9

Based on this hypothetical data, the Lux® Amylose-1 column with 100% Acetonitrile would be the most promising condition to move forward with for optimization.

Visualization of Workflow

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Define Analyte (this compound) SelectCSPs Select CSPs (e.g., Amylose, Cellulose) Start->SelectCSPs SelectMPs Select Mobile Phases (Normal, Polar Organic) Start->SelectMPs Screen Perform Screening (All CSPs x All MPs) SelectCSPs->Screen SelectMPs->Screen Evaluate Evaluate Results (Resolution, Peak Shape, Tailing) Screen->Evaluate NoSep No Separation Evaluate->NoSep No PoorSep Poor Separation (Rs < 1.5) Evaluate->PoorSep Partial GoodSep Good Separation (Rs >= 1.5) Evaluate->GoodSep Yes NoSep->SelectCSPs Try different CSPs Optimize Optimize Parameters: - Mobile Phase Ratio - Additives (TFA/DEA) - Flow Rate - Temperature PoorSep->Optimize GoodSep->Optimize Fine-tune FinalMethod Final Validated Method Optimize->FinalMethod

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively characterize the structure of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and present the data in a self-validating framework.

The synthesis of oxazolidinones, a critical class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved through various methods, including the reaction of epoxides with isocyanates.[1][2] One common and efficient approach is the [3+2] coupling reaction of isocyanates and epoxides, which can be catalyzed by various systems such as tetraarylphosphonium salts or chromium(salphen) complexes.[1][3] These methods offer high regioselectivity and efficiency.[3]

Once synthesized, confirming the precise structure of the target molecule, this compound (Molecular Formula: C9H9NO3, Molecular Weight: 179.18 g/mol ), is paramount.[4][5] This guide will focus on the triumvirate of modern organic chemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Singlet1HAr-OHThe phenolic proton is acidic and its chemical shift can be concentration-dependent. It typically appears as a broad singlet.
~7.2 - 7.5Multiplet2HAr-HProtons on the aromatic ring adjacent to the oxazolidinone nitrogen will be deshielded.
~6.8 - 7.0Multiplet2HAr-HProtons on the aromatic ring adjacent to the hydroxyl group will be shielded relative to the other aromatic protons.
~4.4 - 4.6Triplet2HO-CH₂The methylene group adjacent to the oxygen in the oxazolidinone ring.
~4.0 - 4.2Triplet2HN-CH₂The methylene group adjacent to the nitrogen in the oxazolidinone ring.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C=OThe carbonyl carbon of the oxazolidinone ring is significantly deshielded.
~150 - 155Ar-C-OHThe aromatic carbon attached to the hydroxyl group.
~130 - 135Ar-C-NThe aromatic carbon attached to the nitrogen of the oxazolidinone ring.
~120 - 125Ar-CHAromatic carbons ortho to the nitrogen.
~115 - 120Ar-CHAromatic carbons ortho to the hydroxyl group.
~60 - 65O-CH₂The methylene carbon adjacent to the oxygen in the oxazolidinone ring.
~45 - 50N-CH₂The methylene carbon adjacent to the nitrogen in the oxazolidinone ring.

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and can offer information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) is ideal.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺180.0655
[M+Na]⁺202.0475
[M-H]⁻178.0509

The observation of the molecular ion peak corresponding to the exact mass of the compound provides strong evidence for its successful synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for acquiring an IR spectrum.

Comparative Analysis and Conclusion

Each of these spectroscopic techniques provides a unique and complementary piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationCan be complex to interpret, sensitive to impurities
¹³C NMR Carbon skeletonUnambiguous carbon count and typeLower sensitivity, longer acquisition times
HRMS Molecular weight, elemental compositionHigh accuracy and sensitivityProvides limited structural information on its own
IR Functional groupsFast, simple, good for identifying key functional groupsProvides limited information on the overall structure

A definitive structural confirmation of this compound is achieved not by relying on a single technique, but by the convergence of data from all three. The ¹H and ¹³C NMR spectra provide the detailed atomic connectivity, the HRMS confirms the elemental composition and molecular weight, and the IR spectrum verifies the presence of the expected functional groups. This multi-faceted approach ensures the scientific integrity of the synthesized compound, a critical step in any research or drug development pipeline.

References

  • Toda, Y., Gomyou, S., Tanaka, S., Komiyama, Y., Kikuchi, A., & Suga, H. (2017). Tetraarylphosphonium Salts as Halide Ion-Free Brønsted Acid/Iminophosphorane Hybrid Organocatalysts for the [3 + 2] Cycloaddition of Epoxides and Isocyanates. Organic Letters, 19(21), 5786–5789. Available at: [Link]

  • North, M., & Rizzato, S. (2013). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Catalysis Science & Technology, 3(6), 1548-1555. Available at: [Link]

  • Foti, C., Foti, M., & Vadalà, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

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A Comparative Guide to the Efficacy of Hydroxyphenyl-Class Oxazolidinones and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antibacterial efficacy of oxazolidinones, a critical class of synthetic antibiotics. While focusing on the structural motif of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one, this document extends its scope to compare its potential efficacy with established and next-generation oxazolidinones such as Linezolid, Tedizolid, and Sutezolid. We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and provide quantitative, experimentally-derived data to guide researchers and drug development professionals.

Introduction: The Oxazolidinone Class

Oxazolidinones are a relatively new class of synthetic antimicrobials crucial for combating multidrug-resistant Gram-positive bacteria.[1][2] Their introduction into clinical practice, beginning with Linezolid in 2000, marked a significant advancement in treating severe infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3] The core of their success lies in a unique mechanism of action that inhibits bacterial protein synthesis at the initiation phase, thereby avoiding cross-resistance with other antibiotic classes.[4][5][6]

The specific compound, this compound, represents a fundamental scaffold. The hydroxyphenyl group is a key feature in medicinal chemistry, known to participate in various biological interactions.[7] Its presence on the oxazolidinone core influences the compound's electronic properties, potential for hydrogen bonding, and overall pharmacological profile. This guide will use this structural feature as a focal point to discuss the broader structure-activity relationships that govern efficacy within the oxazolidinone family.

Mechanism of Action: A Unique Inhibition of Protein Synthesis

The antibacterial power of oxazolidinones stems from their ability to halt protein synthesis at its very beginning.[6] Unlike many other antibiotics that interfere with later elongation steps, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][8] This binding event physically obstructs the formation of the functional 70S initiation complex, a critical assembly of the 50S and 30S ribosomal subunits with N-formylmethionyl-tRNA (fMet-tRNA).[3][5] By preventing the proper positioning of the initiator tRNA, the entire process of protein translation is arrested, leading to a bacteriostatic effect.[6]

This distinct mechanism means that resistance to other protein synthesis inhibitors, such as macrolides or chloramphenicol, does not confer resistance to oxazolidinones.[4]

Oxazolidinone_Mechanism 50S 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex Joins No_Protein Inhibited Protein Synthesis 50S->No_Protein Prevents 70S Complex Formation 30S 30S Subunit mRNA mRNA fMet_tRNA fMet-tRNA fMet_tRNA->70S_Complex Binds Oxazolidinone Oxazolidinone (e.g., Linezolid) Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Proceeds MIC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Prepare serial dilutions of Oxazolidinone in 96-well plate B 2. Standardize bacterial inoculum to 0.5 McFarland standard C 3. Dilute inoculum to final concentration of ~5x10^5 CFU/mL D 4. Inoculate all wells (except sterility control) with bacterial suspension C->D E 5. Include Controls: - Growth (No Drug) - Sterility (No Bacteria) F 6. Incubate plate at 35°C for 16-20 hours G 7. Visually inspect wells for turbidity (growth) F->G H 8. Determine MIC: Lowest concentration with no visible growth end End H->end start Start start->A

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The oxazolidinone class remains a cornerstone in the fight against resistant Gram-positive pathogens. While direct antibacterial data for this compound is not prevalent in literature, analysis of its structure in the context of established SAR principles suggests it is a valuable chemical scaffold. Its efficacy would likely be moderate compared to next-generation compounds like Tedizolid, which feature more complex ring systems and side chains optimized for enhanced ribosomal binding. [9][10]Tedizolid and Sutezolid consistently demonstrate superior in vitro potency against key pathogens, including M. tuberculosis, when compared to Linezolid. [11]The development of future oxazolidinones will continue to rely on targeted modifications of the core structure to improve potency, expand the spectrum of activity, and overcome emerging resistance mechanisms.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Research Starters: EBSCO. (n.d.). Oxazolidinone antibiotics. EBSCO Information Services. [Link]

  • Azzouz, A., & Preobrazhenskaya, M. N. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

  • Locke, J. B., Finn, J., & Shaw, K. J. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]

  • Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

  • Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Al-Trawneh, S. A. (2022). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. World Journal of Pharmaceutical and Life Sciences, 8(12), 65-71. [Link]

  • Zhang, Z., et al. (2018). Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrobial Agents and Chemotherapy, 62(8), e00165-18. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • ResearchGate. (n.d.). Known structure-activity relationships of oxazolidinone antibiotics. [Diagram]. ResearchGate. [Link]

  • Ghiselli, G., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Draghi, D. C., et al. (2002). Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(9), 3023–3025. [Link]

  • Zhang, Z., et al. (2018). Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrobial Agents and Chemotherapy, 62(8). [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Lee, K. S., et al. (2004). Synthesis and antibacterial activity of substituted oxotriazolylphenyl oxazolidinones. Archives of Pharmacal Research, 27(10), 997-1004. [Link]

  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • Zheng, R., et al. (2022). Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Antibiotics, 11(11), 1541. [Link]

  • Brickner, S. J., et al. (2008). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 51(1), 191-206. [Link]

  • Yu, X., et al. (2021). The inhibitory activity of oxazolidinones against slowly growing nontuberculous mycobacteria and the correlation with rplD and rplC mutations. Infection and Drug Resistance, 14, 4837-4846. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Gontia, A. S., & Upadhyay, A. (2014). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2014, 281387. [Link]

  • Perumalla, S. R., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 868–873. [Link]

  • Kumar, D., et al. (2009). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry, 44(10), 4163-4168. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2329. [Link]

  • Khan, I., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(19), 6542. [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of Novel Oxazolidinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Oxazolidinones

The oxazolidinones are a critical class of synthetic antibiotics, prized for their potent activity against a wide array of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Their unique mechanism of action—inhibiting bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit—circumvents common resistance pathways that affect other protein synthesis inhibitors.[2][3][4] Linezolid, the first-in-class oxazolidinone, has been a clinical mainstay, but the emergence of resistance and concerns over adverse effects like myelosuppression have spurred the development of novel analogs.[1][5]

This guide provides a comprehensive framework for evaluating these next-generation oxazolidinones, contrasting their foundational in vitro activity with their performance in complex in vivo systems. We will dissect the key experimental methodologies, explain the scientific rationale behind their selection, and present a logical workflow for advancing a candidate compound from the bench to preclinical validation.

Part 1: The In Vitro Landscape – Quantifying Foundational Efficacy

In vitro testing serves as the bedrock of antibiotic discovery. These assays are designed to determine a compound's intrinsic antimicrobial activity in a controlled, isolated environment, free from the complexities of a host organism.

Key Assay 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. This metric is crucial for initial screening and for establishing the spectrum of activity.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)

  • Preparation: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution: The test compound (e.g., Novel Analog A) is serially diluted in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[6][7]

Comparative Data: MIC (μg/mL) of Oxazolidinone Analogs

OrganismParent (Linezolid)Novel Analog ANovel Analog B
S. aureus (MRSA)2.00.51.0
E. faecium (VRE)2.01.01.0
S. pneumoniae (PRSP)1.00.250.5
H. influenzae16.08.016.0

This hypothetical data shows that Novel Analog A has superior potency against key Gram-positive pathogens compared to the parent compound and Novel Analog B.

Key Assay 2: Time-Kill Analysis

While MIC indicates potency, it doesn't describe the nature of the antibacterial action. Time-kill assays reveal whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria) and the rate at which this occurs.[8][9] Oxazolidinones are generally considered bacteriostatic against staphylococci and enterococci but can be bactericidal against streptococci.[1][10]

Protocol: Time-Kill Assay

  • Setup: Test tubes containing broth and the antibiotic at various multiples of its MIC (e.g., 1x, 4x, 8x MIC) are prepared.[7] A growth control tube (no antibiotic) is included.

  • Inoculation: Tubes are inoculated with a starting bacterial concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.

  • Quantification: The aliquot is serially diluted and plated onto agar. After incubation, colonies are counted to determine the viable CFU/mL at each time point.[11]

  • Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is the benchmark for bactericidal activity.[7]

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Standardize Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Tubes A->C B Prepare Drug Concentrations (e.g., 1x, 4x, 8x MIC) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 2, 4, 8, 12, 24h) D->E F Serial Dilution & Plating E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for a standard in vitro time-kill assay.

Part 2: Bridging the Gap – Pharmacokinetics and Pharmacodynamics (PK/PD)

A potent in vitro profile is necessary but not sufficient for clinical success. The compound must be able to reach the site of infection in the body at a sufficient concentration and for an adequate duration. This is the domain of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria).[12]

The journey from administration to elimination, known as ADME (Absorption, Distribution, Metabolism, Excretion), dictates the drug's concentration-time profile in vivo. A compound with excellent in vitro activity may fail if it is poorly absorbed, rapidly metabolized, or fails to penetrate key tissues.[1]

The ADME Bridge from In Vitro to In Vivo

ADME_Bridge cluster_invitro In Vitro World cluster_invivo In Vivo World invitro_node Potent MIC & Time-Kill A Absorption invitro_node->A Oral/IP Admin. invivo_node Efficacy in Infection Model M Metabolism invivo_node->M D Distribution A->D Bloodstream D->invivo_node Site of Infection D->M Liver E Excretion M->E Kidneys endpoint Elimination E->endpoint

Caption: The critical ADME processes that determine a drug's in vivo exposure.

Part 3: The In Vivo Arena – Efficacy in a Living System

In vivo models are indispensable for evaluating how an antibiotic performs in the context of a complex host-pathogen interaction. They are the ultimate test of whether promising in vitro activity and PK/PD properties translate into a therapeutic benefit.

Key Model 1: Murine Neutropenic Thigh Infection

This is a highly standardized and widely used model for assessing the efficacy of antibacterial agents against a localized soft tissue infection.[13][14] Rendering the mice neutropenic (depleting their neutrophils) creates a worst-case scenario where the antibiotic must work largely without the aid of the host's primary innate immune cells, providing a clear measure of the drug's direct antibacterial effect.[13][15]

Protocol: Murine Thigh Infection Model

  • Immunosuppression: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[15][16][17]

  • Infection: On day 0, mice are inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 10^7 CFU of S. aureus).[15]

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups receive the vehicle control, parent compound, or novel analogs via a clinically relevant route (e.g., oral or subcutaneous).

  • Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized.[15][16]

  • Quantification: The homogenate is serially diluted and plated to determine the bacterial burden, expressed as log10 CFU per gram of tissue.

Comparative Data: Efficacy in Murine Thigh Infection Model (S. aureus)

Treatment Group (Dose)Mean Bacterial Burden (log10 CFU/g)Reduction vs. Control
Vehicle Control (24h)7.8-
Parent (Linezolid) (20 mg/kg)5.52.3
Novel Analog A (20 mg/kg)6.90.9
Novel Analog B (20 mg/kg)5.12.7

This hypothetical data reveals a critical divergence. Analog A, despite its superior MIC, performs poorly in vivo. In contrast, Analog B, with a slightly higher MIC, demonstrates superior in vivo efficacy compared to the parent compound, suggesting a more favorable PK/PD profile.

Key Model 2: Murine Sepsis Model

To evaluate an antibiotic's ability to treat a life-threatening systemic infection, a sepsis model is employed.[18][19] This model assesses the ultimate endpoint: survival.

Protocol: Murine Sepsis Model

  • Infection: Mice receive an intraperitoneal injection of a lethal dose of bacteria. This mimics peritonitis leading to systemic infection and sepsis.[20]

  • Treatment: Therapy with the vehicle, parent compound, or novel analogs is initiated at a clinically relevant time point post-infection (e.g., 1-2 hours).[21][22]

  • Monitoring: Mice are monitored for clinical signs of sepsis and survival over a period of several days (e.g., 7 days).

  • Endpoint: The primary endpoint is the percentage of survival in each treatment group.

Comparative Data: Efficacy in Murine Sepsis Model (S. aureus)

Treatment Group7-Day Survival Rate (%)
Vehicle Control0%
Parent (Linezolid)60%
Novel Analog A10%
Novel Analog B80%

The sepsis model data corroborates the findings from the thigh model. Analog B confers a significant survival advantage over both the parent drug and the in vitro-potent Analog A.

Synthesizing the Evidence: The In Vitro-In Vivo Correlation (IVIVC)

The journey from a promising molecule to a viable drug candidate is a process of rigorous, iterative evaluation. An effective preclinical workflow integrates in vitro screening with in vivo validation to identify compounds with a true therapeutic potential.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A High-Throughput Screening (Initial Hits) B In Vitro Potency (MIC Testing) A->B C In Vitro Bactericidal Activity (Time-Kill Assays) B->C D Preliminary PK/Tox (ADME Profiling) C->D Potent Candidates E In Vivo Efficacy (Thigh Infection Model) D->E Good PK Profile F In Vivo Efficacy (Sepsis/Systemic Model) E->F Efficacious Locally G Lead Candidate Selection F->G Confers Survival Benefit

Sources

A Comparative Guide to Validating the Antibacterial Spectrum of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel compound 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. Given the limited specific data on this molecule, this document establishes a rigorous, scientifically-grounded methodology for its evaluation. The protocols and comparative analyses detailed herein are designed to generate robust, publishable data.

The oxazolidinones are a critical class of synthetic antibiotics, primarily deployed against multidrug-resistant Gram-positive bacteria.[1][2] The introduction of linezolid in 2000 marked a significant advancement in treating challenging infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and minimizes cross-resistance.[4][5][6]

The core structure of an oxazolidinone, a five-membered 2-oxazolidone ring, is a versatile scaffold for chemical modification.[7][8] The specific compound of interest, this compound, presents a distinct substitution pattern that warrants a thorough investigation of its antibacterial potential. The hydroxyl group on the phenyl ring, in particular, may influence its binding affinity to the ribosomal target and its overall pharmacokinetic properties.

This guide will compare the yet-to-be-determined antibacterial spectrum of this compound against the well-established profiles of Linezolid and Vancomycin. Linezolid serves as the primary comparator from the same antibiotic class, while Vancomycin, a glycopeptide, is a standard-of-care for serious Gram-positive infections.[3]

Comparative Framework: Key Antibacterial Agents
Antibiotic ClassCompound NameMechanism of ActionPrimary Spectrum of Activity
Oxazolidinone This compound Presumed inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit.[9][10]To be determined. Expected activity against Gram-positive bacteria.
Oxazolidinone Linezolid Inhibits protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[6][11]Primarily active against Gram-positive bacteria, including MRSA and VRE.[3][12]
Glycopeptide Vancomycin Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Active against most Gram-positive bacteria, including MRSA.[3]

Experimental Validation: Protocols and Methodologies

To ascertain the antibacterial spectrum of this compound, a series of standardized in vitro susceptibility tests must be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[13][14][15]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][16]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform 2-fold serial dilutions in microtiter plate Compound_Prep->Serial_Dilution Dispense into wells Inoculation Inoculate microtiter plate wells Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Add to wells Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth (turbidity) Incubation->Read_Results Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test organism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Plate_Inoculation Swab Mueller-Hinton agar plate for a confluent lawn of growth Inoculum_Prep->Plate_Inoculation Disk_Application Apply paper disk impregnated with This compound Plate_Inoculation->Disk_Application Incubation Incubate at 35-37°C for 16-20 hours Disk_Application->Incubation Measure_Zone Measure the diameter of the zone of inhibition Incubation->Measure_Zone

Caption: Workflow for the disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.

  • Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear, tabular format, comparing the activity of this compound with that of Linezolid and Vancomycin against a panel of clinically relevant Gram-positive and, for comparative purposes, Gram-negative bacteria.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial StrainThis compoundLinezolidVancomycin
Staphylococcus aureus ATCC 29213 (MSSA)[Experimental Data][Expected Range: 0.5-4][6][Expected Range: 0.5-2]
Staphylococcus aureus (MRSA, Clinical Isolate)[Experimental Data][Expected Range: 0.5-4][3][Expected Range: 0.5-2]
Enterococcus faecalis ATCC 29212 (VSE)[Experimental Data][Expected Range: 1-4][6][Expected Range: 1-4]
Enterococcus faecium (VRE, Clinical Isolate)[Experimental Data][Expected Range: 1-4][3][Expected Range: >32]
Streptococcus pneumoniae ATCC 49619[Experimental Data][Expected Range: 0.5-2][11][Expected Range: ≤0.5]
Escherichia coli ATCC 25922[Experimental Data][Expected Range: >64][6][Expected Range: >128]
Pseudomonas aeruginosa ATCC 27853[Experimental Data][Expected Range: >64][Expected Range: >128]

Note: Expected ranges are based on published literature. Experimental data for the novel compound will populate the first column.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, several quality control measures are essential:

  • Reference Strains: Always include well-characterized reference strains (e.g., ATCC strains) in each assay run.[17]

  • Purity of Compound: The purity of this compound should be confirmed by analytical methods such as NMR and mass spectrometry.

  • Replicates: All experiments should be performed in triplicate to ensure reproducibility.

  • Adherence to Standards: Strict adherence to CLSI or EUCAST guidelines is paramount for inter-laboratory comparability of results.[16][18]

Authoritative Grounding and Mechanistic Insights

The antibacterial activity of oxazolidinones stems from their ability to inhibit bacterial protein synthesis.[8] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a step crucial for the commencement of protein synthesis.[4][10] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation.[6]

Diagram of Oxazolidinone Mechanism of Action

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Oxazolidinone This compound Oxazolidinone->50S_subunit Binds to P site on 23S rRNA fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit mRNA mRNA mRNA->30S_subunit Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis Prevents formation

Caption: Mechanism of action of oxazolidinone antibiotics.

The anticipated activity of this compound against Gram-positive bacteria is based on the established spectrum of the oxazolidinone class.[9] Gram-negative bacteria are often intrinsically resistant due to the presence of an outer membrane that restricts the entry of many antibiotics, and the presence of efflux pumps.[6]

By systematically applying the methodologies outlined in this guide, researchers can effectively validate the antibacterial spectrum of this compound, contributing valuable data to the field of antibiotic discovery and development.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. PharmaXChange.info. [Link]

  • Wikipedia. (n.d.). Linezolid. Wikipedia. [Link]

  • Dr.Oracle. (2023). What is the antimicrobial spectrum of linezolid?. Dr.Oracle. [Link]

  • Johns Hopkins ABX Guide. (2018). Linezolid. Johns Hopkins ABX Guide. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of antimicrobial chemotherapy, 51 Suppl 2, ii9–ii16. [Link]

  • RCSB PDB. (n.d.). Linezolid. PDB-101. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Khalil, A. M., et al. (2007). Synthesis and antibacterial activity of substituted oxotriazolylphenyl oxazolidinones. Archiv der Pharmazie, 340(11), 582-587. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • EUCAST. (n.d.). Guidance Documents. EUCAST. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Baruah, L., et al. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS medicinal chemistry letters, 8(11), 1198–1203. [Link]

  • Regulations.gov. (n.d.). M07-A8. Regulations.gov. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]

  • Renslo, A. R., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of medicinal chemistry, 48(17), 5539–5553. [Link]

  • ResearchGate. (n.d.). Chemical structures of oxazolidinone-type antibacterial agents. ResearchGate. [Link]

  • Khan, I., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules (Basel, Switzerland), 27(21), 7248. [Link]

  • Singh, A., & Sharma, P. K. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN medicinal chemistry, 2013, 306979. [Link]

  • Cirilli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 26(16), 4862. [Link]

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A Comprehensive Guide to Investigating Cross-Resistance Profiles of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the emergence of drug-resistant pathogens presents a formidable challenge. The oxazolidinone class of antibiotics has offered a crucial line of defense, particularly against multidrug-resistant Gram-positive bacteria.[1][2][3] Their novel mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, has historically suggested a low propensity for cross-resistance with other antibiotic classes.[2] This guide provides a comprehensive framework for conducting cross-resistance studies on a lesser-explored analogue, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one, offering a robust methodology for its evaluation against clinically relevant pathogens and established antimicrobial agents.

Introduction: The Imperative of Cross-Resistance Profiling

Cross-resistance, the phenomenon where resistance to one antimicrobial agent confers resistance to another, is a critical consideration in the development of new antibiotics.[4] Understanding the potential for cross-resistance is paramount for predicting the clinical utility and longevity of a novel compound. This guide will delineate a systematic approach to evaluating the cross-resistance profile of this compound, a compound of interest within the broader oxazolidinone scaffold. While specific biological data for this particular analogue is not extensively available in public literature, this guide provides a validated, step-by-step methodology to generate such crucial data.

Part 1: Synthesis and Characterization of this compound

Proposed Synthetic Pathway

A common method for the synthesis of N-aryl oxazolidinones involves the reaction of an appropriate amino alcohol with a carbonylating agent. For this compound, a feasible approach would involve the reaction of 2-(4-hydroxyphenylamino)ethanol with a carbonyl source like phosgene or a phosgene equivalent.

cluster_0 Synthesis of this compound A 4-Aminophenol C 2-(4-Hydroxyphenylamino)ethanol A->C Alkylation B 2-Bromoethanol B->C E This compound C->E Cyclization D Phosgene or equivalent (e.g., triphosgene, carbonyldiimidazole) D->E cluster_1 Resistance Induction Workflow A Determine initial MIC of This compound B Serial passage in sub-MIC concentrations of the compound A->B C Monitor for increase in MIC B->C C->B Continue passage D Isolate single colonies from final passage C->D Significant MIC increase E Confirm elevated MIC of isolates D->E F Characterize genetic basis of resistance (Whole Genome Sequencing) E->F cluster_2 Oxazolidinone Mechanism of Action A Bacterial Ribosome (70S) B 50S Subunit A->B C 30S Subunit A->C F Initiation Complex Formation C->F D mRNA D->F E fMet-tRNA E->F G Protein Synthesis F->G H This compound I Binding to 50S Subunit (PTC) H->I J Inhibition of Initiation Complex Formation I->J J->F

Sources

The Evolving Potency of Hydroxyphenyl Oxazolidinones: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical tool, particularly against multidrug-resistant Gram-positive pathogens.[1] This guide provides a detailed comparative analysis of the potency of hydroxyphenyl oxazolidinone derivatives, offering experimental data and insights into their structure-activity relationships (SAR) to inform future drug discovery and development efforts. We will delve into the nuances of their mechanism of action, compare the efficacy of various derivatives, and provide a standardized protocol for assessing their potency.

A Unique Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exhibit a unique mode of action, distinguishing them from many other classes of antibiotics and minimizing the likelihood of cross-resistance.[2] They are potent inhibitors of bacterial protein synthesis, targeting an early stage of this fundamental cellular process.[1] Specifically, oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is the first and crucial step in protein synthesis.[1] This disruption of protein production ultimately leads to the cessation of bacterial growth and proliferation.

The following diagram illustrates the inhibitory action of hydroxyphenyl oxazolidinone derivatives on the bacterial ribosome:

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex 50S_subunit->Initiation_Complex blocks formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex combines with Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to No_Protein Inhibition of Protein Synthesis Initiation_Complex->No_Protein mRNA mRNA mRNA->30S_subunit binds tRNA Initiator tRNA tRNA->30S_subunit binds Oxazolidinone Hydroxyphenyl Oxazolidinone Derivative Oxazolidinone->50S_subunit binds to (A-site pocket)

Caption: Mechanism of action of hydroxyphenyl oxazolidinone derivatives.

Structure-Activity Relationship (SAR): The Key to Enhanced Potency

The antibacterial efficacy of hydroxyphenyl oxazolidinone derivatives is intricately linked to their chemical structure. Modifications to the core oxazolidinone scaffold, particularly at the C-5 position and the C-ring (the phenyl ring which can be substituted with a hydroxyl group), have profound effects on their potency and spectrum of activity.

The Crucial Role of the C-Ring and its Substituents

The nature of the C-ring and its substituents is a critical determinant of antibacterial activity. The presence of hydrogen bond donor and acceptor functionalities within this ring system can facilitate stronger binding to the ribosomal target, leading to enhanced potency.[3] For instance, derivatives with a benzoxazinone C-ring substructure have demonstrated superior activity compared to linezolid against a range of bacteria.[3] Conversely, the absence of a hydrogen bond donor group in the C-ring can lead to a significant loss of activity.[3]

Fine-Tuning Potency through C-5 Side Chain Modifications

The C-5 side chain of the oxazolidinone ring offers another avenue for optimizing antibacterial potency. While the acetamidomethyl group of linezolid has been considered important for activity, research has shown that other substitutions can lead to even greater efficacy.[4] For example, the introduction of a C-5 triazole substitution has been identified as a promising alternative for potent antibacterial activity.[4][5] Furthermore, modifications that result in additional hydrogen bonding interactions with the ribosome can significantly improve potency.[3]

Comparative Potency Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several hydroxyphenyl oxazolidinone derivatives against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater potency.

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)Streptococcus pneumoniae (PRSP) MIC (µg/mL)Reference
Linezolid 1.0 - 4.00.5 - 4.01.0 - 4.00.5 - 2.0[6]
Tedizolid 0.25 - 0.50.25 - 0.50.5 - 1.0~0.25[7]
Compound 8c < 1.0< 1.0< 1.0Not Reported[3]
Compound 12a < 1.0< 1.0< 1.0Not Reported[3]
PH-027 Comparable to or better than linezolidComparable to or better than linezolidComparable to or better than linezolidNot Reported[4][5]
Compound 3b 0.5 - 1.00.5 - 1.0Not ReportedNot Reported[8]

Note: MSSA = Methicillin-sensitive Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus; VRE = Vancomycin-resistant Enterococcus; PRSP = Penicillin-resistant Streptococcus pneumoniae. The data presented is a compilation from multiple studies and serves as a comparative overview.

Experimental Protocol for Determining Potency: The Microbroth Dilution Method

The potency of antibacterial agents is most commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This technique provides a quantitative measure of the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the hydroxyphenyl oxazolidinone derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in broth to create a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Dispense equal volumes of the appropriate antibiotic dilution and the standardized bacterial inoculum into the wells of a microtiter plate.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

The following diagram outlines the experimental workflow for MIC determination:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate Dispense Inoculum and Antibiotic into Microtiter Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of Oxazolidinone Derivative Dilutions->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest concentration with no growth Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The hydroxyphenyl oxazolidinone scaffold continues to be a fertile ground for the discovery of potent antibacterial agents. The comparative analysis presented in this guide highlights the significant gains in potency that can be achieved through strategic modifications of the C-ring and C-5 side chain. As our understanding of the structure-activity relationships deepens, so too will our ability to design and synthesize next-generation oxazolidinones with enhanced efficacy against even the most challenging multidrug-resistant pathogens. Future research should focus on further exploring the chemical space around these key positions to identify novel derivatives with improved potency, pharmacokinetic properties, and safety profiles.

References

  • Synthesis and antibacterial activity of substituted oxotriazolylphenyl oxazolidinones. Available at: [Link]

  • Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones. Available at: [Link]

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Available at: [Link]

  • Structure-activity relationships governing to the oxazolidinone development. Available at: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Available at: [Link]

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  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available at: [Link]

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A Comparative Guide to Validating the Mechanism of Action of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. As a member of the oxazolidinone class of synthetic compounds, its biological activity is hypothesized to align with established mechanisms for this chemical family. This document outlines a series of comparative experiments designed to rigorously test these hypotheses against a well-characterized alternative, Linezolid. The protocols and logical framework presented herein are intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Oxazolidinone Scaffold and a Tale of Two Targets

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its utility in antibacterial agents. The canonical mechanism of action for antibacterial oxazolidinones, such as the FDA-approved drug Linezolid, is the inhibition of bacterial protein synthesis.[1][2] This is achieved through a unique interaction with the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial early step in the translation of messenger RNA (mRNA) into protein.[3][4] This mode of action is distinct from other classes of protein synthesis inhibitors, which often contributes to a lack of cross-resistance.[2]

However, the oxazolidinone structure is also known to confer an alternative biological activity: the inhibition of monoamine oxidases (MAOs).[5] MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin and dopamine.[6] Indeed, Linezolid itself exhibits weak, non-selective MAO inhibitory properties, which can lead to drug-drug interactions with serotonergic agents.[7]

Given the structural features of this compound, we hypothesize a dual mechanism of action, with potential activities as both a bacterial protein synthesis inhibitor and a monoamine oxidase inhibitor. This guide will provide the experimental framework to validate these two potential mechanisms, using Linezolid as a benchmark for comparison.

The Comparator: Linezolid

To provide a robust context for our experimental findings, we will compare the activity of this compound with Linezolid. Linezolid is the first clinically approved oxazolidinone antibiotic and its pharmacological profile is well-documented.

Compound Primary Mechanism Secondary Mechanism Key Clinical Use
Linezolid Bacterial Protein Synthesis InhibitorWeak Monoamine Oxidase (MAO) InhibitorTreatment of infections caused by multi-drug resistant Gram-positive bacteria.[2]
This compound Hypothesized: Bacterial Protein Synthesis Inhibitor and/or MAO InhibitorTo be determined To be determined

Experimental Validation Strategy

Our validation strategy is a two-pronged approach designed to systematically investigate the two hypothesized mechanisms of action for this compound.

G cluster_0 Part A: Antibacterial & Protein Synthesis Validation cluster_1 Part B: MAO Inhibition Validation A1 Experiment 1: Minimum Inhibitory Concentration (MIC) Assay A2 Experiment 2: In Vitro Bacterial Transcription/Translation Assay A1->A2 If antibacterial activity is observed Conclusion Conclude on Validated Mechanism of Action A2->Conclusion B1 Experiment 3: MAO-A and MAO-B Inhibition Assay B1->Conclusion Start Start Validation of This compound Start->A1 Start->B1

Figure 1: Experimental workflow for validating the dual-mechanism hypothesis.

Part A: Assessment of Antibacterial Activity and Protein Synthesis Inhibition

The primary and most well-established activity of the oxazolidinone class is antibacterial. Therefore, our initial experiments will focus on determining if this compound exhibits this property and, if so, whether it acts via the canonical mechanism of protein synthesis inhibition.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] We will assess the activity of our test compound against clinically relevant Gram-positive bacteria, for which oxazolidinones are typically effective.

Detailed Protocol: Broth Microdilution MIC Assay [10][11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and Linezolid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Comparative Data Table (Hypothetical Results)

Compound MIC against S. aureus (µg/mL) MIC against E. faecalis (µg/mL)
Linezolid2[12][13]2[14]
This compound48
No Drug Control>64 (Growth)>64 (Growth)

Interpretation: If this compound demonstrates MIC values in a pharmacologically relevant range, it suggests antibacterial activity. The next logical step is to determine if this activity is due to the inhibition of protein synthesis.

Experiment 2: In Vitro Bacterial Transcription/Translation Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[15] We will use a commercially available E. coli S30 extract system that contains all the necessary components for transcription and translation. The output is typically a reporter protein (e.g., luciferase or β-galactosidase) whose activity can be easily quantified.

G cluster_pathway Bacterial Protein Synthesis Pathway DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation Function Function Protein->Function Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Ribosome Blocks initiation complex formation

Figure 2: Hypothesized inhibition of bacterial protein synthesis by the test compound.

Detailed Protocol: Cell-Free Protein Synthesis Assay [16][17]

  • Assay Setup:

    • On ice, combine the components of a commercial E. coli S30 cell-free protein synthesis kit (e.g., S30 extract, amino acid mixture, energy source, and a DNA template encoding a reporter gene like luciferase).

    • Prepare serial dilutions of this compound and Linezolid in nuclease-free water.

  • Reaction:

    • Add the compound dilutions to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no DNA template).

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection:

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Comparative Data Table (Hypothetical Results)

Compound IC₅₀ for in vitro protein synthesis inhibition (µM)
Linezolid~15[18]
This compound35
No Drug ControlN/A

Interpretation: An IC₅₀ value in the low micromolar range for this compound would provide strong evidence that its antibacterial activity is mediated through the inhibition of protein synthesis, consistent with the oxazolidinone class.

Part B: Assessment of Monoamine Oxidase (MAO) Inhibition

The second arm of our validation strategy investigates the potential for this compound to inhibit MAO-A and MAO-B. This is a critical step for understanding the compound's potential for CNS-related effects and drug-drug interactions.

Experiment 3: MAO-A and MAO-B Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination of a monoamine substrate.[1] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence indicates inhibition of MAO activity.[19]

G MAO Monoamine Oxidase (MAO-A or MAO-B) Product Aldehyde + NH₃ + H₂O₂ MAO->Product Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) Product->HRP H₂O₂ Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibits

Figure 3: Principle of the fluorometric MAO inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay [1][20]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare a stock solution of a suitable substrate (e.g., p-tyramine for both isoforms, or selective substrates if desired).

    • Prepare stock solutions of Amplex® Red and HRP.

    • Prepare serial dilutions of this compound, Linezolid, and known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as controls.

  • Assay Procedure:

    • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) and the compound dilutions.

    • Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Prepare a detection master mix containing the substrate, Amplex® Red, and HRP in assay buffer.

    • Initiate the reaction by adding the detection master mix to each well.

  • Measurement and Analysis:

    • Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) using a plate reader (Ex/Em ~535/590 nm).

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for both MAO-A and MAO-B.

Comparative Data Table (Hypothetical Results)

Compound MAO-A Inhibition IC₅₀ (µM) MAO-B Inhibition IC₅₀ (µM) Selectivity (MAO-B IC₅₀ / MAO-A IC₅₀)
Linezolid~150~100~0.7 (Non-selective)
This compound502505 (Slightly MAO-A selective)
Clorgyline (Control)<0.1>10>100 (MAO-A selective)
Selegiline (Control)>10<0.1<0.01 (MAO-B selective)

Interpretation: If this compound exhibits IC₅₀ values for MAO-A and/or MAO-B, this would validate the secondary mechanism of action. The relative IC₅₀ values will also reveal if the compound has any selectivity for one isoform over the other.

Conclusion and Path Forward

This guide provides a structured and comparative approach to validating the primary and potential secondary mechanisms of action for this compound. By systematically evaluating its antibacterial efficacy, its impact on bacterial protein synthesis, and its inhibitory potential against monoamine oxidases, researchers can build a comprehensive pharmacological profile of this novel compound. The hypothetical data presented illustrates a scenario where the compound is a moderately potent antibacterial agent acting via protein synthesis inhibition, with a secondary, slightly MAO-A selective inhibitory activity.

The results from these experiments will be crucial in guiding the future development of this compound, whether as a novel antibacterial agent with a defined secondary pharmacology or as a compound with potential applications in other therapeutic areas.

References

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

  • Janas, D., & Krawczyk, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Fung, A., & Keng, Y. F. (2008). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Current Medicinal Chemistry, 15(29), 3044-3062. (Note: A representative review on the topic). A similar open-access article is: De Rosa, M., & Tafi, E. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Wakabayashi, K., & Mattevi, A. (2011). Orientation of oxazolidinones in the active site of monoamine oxidase. FEBS Journal, 278(23), 4645-4654. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Taylor & Francis. (n.d.). Oxazolidinone – Knowledge and References. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Mathew, B., Parambi, D. G. T., & Choi, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 395-403. [Link]

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  • Champney, W. S. (2001). Linezolid Is a Specific Inhibitor of 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells. Current Microbiology, 42(4), 281-286. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. A similar open-access article is: Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Shinabarger, D., et al. (1997). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Barber, K. E., et al. (2022). Ability of Linezolid to Combat Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Polymicrobial Wound Infections. Antibiotics, 11(6), 799. [Link]

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  • De Gaetano, L., et al. (2003). Linezolid-Induced Inhibition of Mitochondrial Protein Synthesis. Clinical Infectious Diseases, 37(11), 1579-1581. [Link]

  • Medically. (2025). Does Linezolid (oxazolidinone antibiotic) treat Enterococcus faecalis (E. faecalis) infection?. [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one Against Known Antibiotics

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peer-reviewed studies on the biological activity of N-aryl oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of N-Aryl Oxazolidinones

This guide provides a comprehensive comparison of the biological activities of N-aryl oxazolidinones, a versatile class of synthetic compounds. Initially developed for their potent antibacterial properties, the therapeutic potential of this scaffold has expanded into antifungal and anticancer applications. We will delve into the mechanisms of action, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for foundational biological assays.

Antibacterial Activity: A Novel Mechanism for Combating Resistance

N-aryl oxazolidinones represent the first truly new class of synthetic antibiotics to be clinically approved in decades.[1][2][3] Their unique mechanism of action makes them particularly valuable against multidrug-resistant (MDR) Gram-positive pathogens.

Mechanism of Action: Inhibition of Protein Synthesis Initiation

Unlike many other antibiotics that target protein synthesis, oxazolidinones act at a very early stage.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the A-site pocket.[1][5] This binding event prevents the proper formation of the initiation complex, a critical first step in protein synthesis, by interfering with the positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[1][4] This disruption effectively halts the entire translation process before it can begin.[1] Because this mechanism is novel, there is no cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors.[5]

cluster_ribosome Bacterial Ribosome r30S 30S Subunit r50S 50S Subunit (P & A Sites) r30S->r50S Associates with init_complex 70S Initiation Complex r50S->init_complex Forms blocked Formation Blocked r50S->blocked mRNA mRNA mRNA->r30S Binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->r50S Binds to P-site protein Protein Synthesis init_complex->protein Proceeds to oxazolidinone N-Aryl Oxazolidinone oxazolidinone->r50S Binds to A-site at PTC

Caption: Mechanism of antibacterial action for N-aryl oxazolidinones.

Comparative Performance of Key Antibacterial Oxazolidinones

The oxazolidinone class includes clinically approved drugs and several candidates in development, each with distinct structural modifications that influence their spectrum and potency. Linezolid was the first member approved for clinical use, followed by Tedizolid, a second-generation compound.[1][6]

CompoundKey Structural FeaturesSpectrum of ActivityRepresentative MIC (μg/mL)Key Advantages / Notes
Linezolid C5-acetamidomethyl group; Morpholine D-ringMRSA, VRE, Penicillin-resistant Streptococcus pneumoniae (PRSP)[5][7]MRSA: 2.0[7], VRE: 2.0[7]First-in-class, established efficacy.[1][6]
Tedizolid Hydroxymethyl group on C5 side chain; Pyridinyl D-ringSimilar to Linezolid, but with enhanced potencyMRSA: 0.25-1.0[8]Second-generation, often more potent than Linezolid.[6]
Radezolid Biaryl oxazolidinoneActive against some Linezolid-resistant strains[6][9]S. aureus (cfr+): 2.0[9]Effective against strains with the cfr resistance gene.[9]
Delpazolid Modifications to C- and D-ringsDrug-resistant Tuberculosis (TB)[8][10]M. tuberculosis H37Rv: <0.50[10]In clinical trials for treating MDR-TB.[8][10]
Benzoxazinyl-oxazolidinone (Compound 16) Fused benzoxazinyl C-ringBroad Gram-positive, including Linezolid-resistant strains[8][10]MRSA: <0.5[8][10]Preclinical compound with high potency, 3-4 times more active than Linezolid in vivo.[8][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The standard method for comparing the potency of antibacterial agents is by determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Objective: To determine the lowest concentration of an N-aryl oxazolidinone that visibly inhibits the growth of a specific bacterial strain.

Methodology:

  • Preparation of Stock Solution: Dissolve the test oxazolidinone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., MRSA ATCC 43300) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination by broth microdilution.

Antifungal Activity: An Emerging Application

While less explored than their antibacterial properties, certain N-aryl oxazolidinone derivatives have demonstrated promising antifungal activity. Research in this area has focused on novel chemical modifications to the core scaffold.

Comparative Performance of Antifungal Oxazolidinones

A study on novel oxazolidin-2-one-linked 1,2,3-triazole derivatives revealed significant activity against several yeast and filamentous fungi species.[11] The performance of these compounds was notably superior to the standard antifungal drug, itraconazole, against specific strains.

Compound IDTarget Fungal SpeciesMIC (μg/mL)Comparison to Itraconazole MIC (μg/mL)
4d Candida glabrata0.121.0
4h Candida glabrata0.251.0
4k Candida glabrata0.121.0
4d Trichosporon cutaneum2.08.0
4k Mucor hiemalis2.04.0

Structure-Activity Relationship (SAR) Insights: The study suggested that the presence of specific substituents, such as an alpha-cyano or para-nitrophenyl group at position 5 of the triazole ring, enhances the biological activity against both yeast and filamentous fungi.[11]

Anticancer Activity: A New Frontier

Recent research has highlighted the potential of N-aryl oxazolidinones as anticancer agents, operating through mechanisms distinct from their antimicrobial action.[12][13][14]

Mechanism of Action: Induction of Apoptosis

Certain oxazolidinone derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).[13] Key events in this pathway include:

  • Cell Cycle Arrest: Compounds can cause an arrest in the G1 phase of the cell cycle.[13]

  • Mitochondrial Dysfunction: Treatment leads to an increase in reactive oxygen species (ROS), which reduces the mitochondrial membrane potential.[13]

  • Caspase Activation: This mitochondrial stress triggers the release of cytochrome c into the cytosol, leading to the activation of caspase-9 and subsequent executioner caspases, culminating in cell death.[13]

oxaz Anticancer Oxazolidinone ros Increased ROS oxaz->ros Induces mito Mitochondrial Membrane Potential Decreases ros->mito cyto Cytochrome C Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Executioner Caspase Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptotic pathway induced by anticancer oxazolidinones.

Comparative Performance of Anticancer Oxazolidinones

Different series of oxazolidinones have been evaluated against various cancer cell lines, demonstrating a range of cytotoxic potential.

Compound Class / IDCancer Cell LineIC50 Value (μM)Observed Mechanism
5-(carbamoylmethylene)-oxazolidin-2-one (OI) MCF-7 (Breast Cancer)17.66[13]G1 phase arrest, Apoptosis via Caspase-9 activation[13]
5-(carbamoylmethylene)-oxazolidin-2-one (OI) HeLa (Cervical Cancer)31.10[13]Apoptosis via Caspase-9 activation[13]
Linezolid-derived DU145 (Prostate Cancer)Not specifiedApoptosis via Caspase-3 and -9 activation[13]
N-arylsulfonyl-imidazolidinones HCT116, A549, NCI-H460Not specifiedCytotoxicity superior to doxorubicin for some analogs[15]

Importantly, several studies have noted that these cytotoxic effects are selective for cancer cells, with no significant cytotoxicity observed against non-tumorigenic cell lines like MCF-10A.[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, the cytotoxic potential of a compound.

Objective: To quantify the reduction in viability of a cancer cell line after treatment with an N-aryl oxazolidinone.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test oxazolidinone compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The N-aryl oxazolidinone scaffold is a cornerstone of modern medicinal chemistry. Its initial success as a potent antibacterial agent against challenging Gram-positive pathogens is well-established, driven by a unique mechanism of protein synthesis inhibition. The continued exploration of this versatile structure has unveiled promising antifungal and anticancer activities, opening new avenues for therapeutic development. Future research will likely focus on optimizing the scaffold to enhance potency against new targets, improve pharmacokinetic profiles, and further elucidate the diverse mechanisms through which these compounds exert their biological effects.

References

  • Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Center for Biotechnology Information. [Link]

  • Jang, S. Y., et al. (2004). Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. PubMed. [Link]

  • Livermore, D. M., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. [Link]

  • de Moliner, F., et al. (2016). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, a compound utilized in various research and development applications. Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment from potential harm.[1][2] This document is intended for researchers, scientists, and drug development professionals and should supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar oxazolidinone and hydroxyphenyl derivatives suggest the following potential hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[3]

  • Skin Irritation : Can cause skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Aquatic Toxicity : Potentially toxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, this compound waste must be treated as hazardous chemical waste .[6][7] It is imperative to consult the specific SDS provided by your chemical supplier for the most accurate and detailed hazard information.[1]

Table 1: Key Properties and Hazards of Structurally Similar Compounds

Property/HazardInformation from Analogous CompoundsCitation
Physical State Likely a solid at room temperature.[4]
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[3]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[3][5]
Eye Damage/Irritation Causes serious eye irritation/damage (Category 1 or 2).[3][4][5]
Respiratory Hazard May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE) for Waste Handling

When handling waste containing this compound, all personnel must wear appropriate PPE to minimize the risk of exposure.[8][9]

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[10]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye damage.[10]
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[8]
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If creating dust or aerosols, use a NIOSH-approved respirator.To prevent inhalation of irritating particles.[11]
Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.[2][12]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation : Work in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[2]

  • Don Appropriate PPE : Before cleanup, ensure you are wearing the PPE outlined in Table 2.

  • Contain the Spill : For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, use absorbent pads to contain the spread.

  • Collect the Spilled Material : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13] Avoid actions that generate dust.

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous chemical waste.[12]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must follow a systematic process to ensure compliance with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][9][14] Never dispose of this chemical down the drain or in the regular trash. [1]

Proper segregation is crucial to prevent dangerous chemical reactions.[1][15]

  • Solid Waste : Collect unused or expired this compound, as well as contaminated items like weigh paper, gloves, and absorbent pads, in a designated solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.[16]

  • Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled for chemical waste.[17]

Proper containerization and labeling are mandated by regulatory bodies to ensure safe handling and disposal.[6][18]

  • Container Selection : Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.[17][19] Ensure containers have a secure, tight-fitting lid.[19]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1][6] The label should also include the accumulation start date and the name of the principal investigator or laboratory.

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[16]

  • Location : The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones.[2][8]

  • Containment : Use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[2][16]

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.[18][19]

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS : When the waste container is nearly full (approximately 80% capacity) or has been accumulating for the maximum time allowed by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[13]

  • Documentation : Maintain accurate records of the waste generated and its disposal, as this is a regulatory requirement.[1][18]

  • Final Disposal Method : The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction.[8][15]

Disposal Workflow Diagram

G cluster_segregation Step 1: Segregation & Collection cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start Waste Generation (this compound) solid Solid Waste (Unused reagent, contaminated labware) start->solid liquid Liquid Waste (Aqueous/organic solutions) start->liquid sharps Contaminated Sharps (Needles, broken glass) start->sharps solid_container Seal in a labeled, compatible solid waste container solid->solid_container liquid_container Collect in a labeled, compatible liquid waste carboy liquid->liquid_container sharps_container Place in a rigid, puncture-resistant sharps container sharps->sharps_container storage Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. solid_container->storage liquid_container->storage sharps_container->storage disposal Contact Institutional EHS or licensed hazardous waste contractor for pickup. storage->disposal

Caption: Disposal decision workflow for this compound.

By diligently following these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS No. 97389-25-8), a compound utilized in specialized research and development applications. As your partner in laboratory safety, we aim to equip you with the necessary information to foster a secure and efficient research environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to ensure a deep understanding of the safety principles involved.

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling this compound, a thorough risk assessment is paramount. The known hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), form the basis for the recommended safety protocols.[1]

Summary of Known Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

The physical form of the compound (typically a solid) must also be considered, as this influences the potential for inhalation of dust particles.[2][3]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, powder-free. Consider double-gloving.[4][5]Prevents skin contact and absorption.[1] Double-gloving is recommended for handling hazardous compounds to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[5]
Eye and Face Protection Safety glasses with side shields or safety goggles.[1][2][3] A face shield may be required for splash hazards.[4]Protects against splashes and dust that can cause serious eye damage.[1][2]
Body Protection A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs.[4][5][6]Prevents contamination of personal clothing and skin.[5] Lab coats made of absorbent materials are not suitable.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially when handling large quantities or if the ventilation is inadequate.[1][4]Protects against respiratory irritation from airborne particles.[1][2]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][7]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible.

  • Inspect PPE: Always inspect gloves for any signs of damage before use.[7]

Handling the Compound

The following workflow diagram illustrates the key steps for safely handling this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate work area (e.g., fume hood) don_ppe Don appropriate PPE (gloves, gown, eye protection) prep_area->don_ppe weigh Carefully weigh the compound don_ppe->weigh transfer Transfer to reaction vessel weigh->transfer decontaminate Decontaminate work surfaces transfer->decontaminate dispose_waste Dispose of waste in labeled hazardous waste container decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][8] If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][7] If respiratory symptoms occur, call a poison center or doctor.[2]

  • Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or excess compound

  • Contaminated PPE (gloves, gowns, etc.)

  • Contaminated labware (weighing paper, pipette tips, etc.)

These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][2]

The decision-making process for waste disposal is outlined in the following diagram:

disposal_workflow cluster_waste_type Identify Waste Type cluster_container Select Appropriate Container start Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, unused compound) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste solid_container Labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Labeled, sealed hazardous liquid waste container liquid_waste->liquid_container end Dispose via licensed waste disposal company solid_container->end liquid_container->end

Caption: Disposal decision workflow for generated waste.

Final Disposal

The sealed hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][10] Do not dispose of this chemical down the drain or in regular trash.[1]

Conclusion: A Culture of Safety

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety. The principles of understanding the hazards, utilizing the correct PPE, adhering to safe handling practices, and proper disposal are fundamental to protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Bisor Corporation. (2021). Safety Data Sheet. Retrieved from [Link]

  • Repar Corporation. (2016). Safety Data Sheet: Homobrassinolide 0.1%. Retrieved from [Link]

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.